molecular formula C36H38N3NaO4S B560630 AM103 CAS No. 1147872-22-7

AM103

Cat. No.: B560630
CAS No.: 1147872-22-7
M. Wt: 631.8 g/mol
InChI Key: NJJMCCVPHCNMPB-UHFFFAOYSA-M
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Description

AM103 is a novel inhibitor of 5-lipoxygenase-activiting protein (FLAP) that has demonstrated potential to treat asthma and cardiovascular disease by preventing the synthesis of LT, which triggers inflammation. It is being developed by Amira.

Properties

Key on ui mechanism of action

The exact mechanism of actions is not known, however, AM103 inhibits the 5-lipoxygenase-activiting protein (FLAP). This prevents the synthesis of LT, which normally triggers inflammation.

CAS No.

1147872-22-7

Molecular Formula

C36H38N3NaO4S

Molecular Weight

631.8 g/mol

IUPAC Name

sodium 3-[3-tert-butylsulfanyl-1-[[4-(6-methoxy-3-pyridinyl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate

InChI

InChI=1S/C36H39N3O4S.Na/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26;/h7-19,21H,20,22-23H2,1-6H3,(H,40,41);/q;+1/p-1

InChI Key

NJJMCCVPHCNMPB-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AM103, a FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM103, also known as GSK2190914, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its engagement with the leukotriene biosynthesis pathway. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anti-inflammatory therapeutics.

Introduction to the 5-Lipoxygenase Pathway and FLAP

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP). FLAP, an integral membrane protein located in the nuclear envelope, plays a crucial role by binding arachidonic acid and presenting it to 5-LO. This initial step is pivotal for the downstream production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4). By targeting FLAP, inhibitors can effectively block the entire leukotriene biosynthetic cascade, offering a powerful therapeutic strategy for inflammatory conditions.

This compound: A Potent and Selective FLAP Inhibitor

This compound is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of FLAP. Its development was aimed at providing a therapeutic agent capable of suppressing leukotriene-mediated inflammation. Preclinical and early clinical studies have demonstrated its ability to effectively inhibit leukotriene production.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

AssaySpeciesIC50Reference
FLAP BindingHuman4.2 nM[1]
LTB4 Inhibition (Whole Blood)Human349 nM[1]
LTB4 Inhibition (Whole Blood)Rat113 nM[2]
LTB4 Inhibition (Whole Blood)Mouse117 nM[2]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesDosingEffectReference
Ovalbumin-Induced Lung InflammationMouse10 mg/kg, q.i.d.~60% inhibition of CysLTs and eosinophil peroxidase[2][3]
Platelet-Activating Factor (PAF) Induced LethalityMouseNot specifiedIncreased survival time[2][3]
Zymosan-Induced PeritonitisRatNot specifiedDose-dependent inhibition of LTB4, CysLTs, and plasma extravasation[3]
Calcium Ionophore-Induced Lung Leukotriene ProductionRatED50 = 0.8 mg/kg (LTB4), 1 mg/kg (CysLTs)Inhibition of LTB4 and CysLT production[2][3]

Table 3: Pharmacokinetic Profile of this compound

SpeciesParameterValueReference
DogBioavailability64%[2]
DogClearance2.9 mL/min/kg[2]
DogVolume of Distribution0.41 L/kg[2]
DogHalf-life (i.v.)5.2 h[2]

Table 4: Clinical Pharmacodynamics of this compound (Phase I)

Study PopulationDose RangePharmacodynamic EffectReference
Healthy Volunteers50 mg to 1,000 mg/dayDose-dependent reductions in LTB4 and LTE4[4]

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly binding to FLAP. This binding event prevents the necessary conformational change in FLAP that facilitates the transfer of arachidonic acid to 5-lipoxygenase. By disrupting this crucial initial step, this compound effectively halts the entire leukotriene biosynthesis pathway, leading to a significant reduction in the production of both LTB4 and the cysteinyl leukotrienes.

cluster_membrane Nuclear Membrane cluster_cytosol Cytosol cluster_products Leukotriene Biosynthesis FLAP FLAP FiveLO_active 5-LO (active) FLAP->FiveLO_active presents AA to FiveLO 5-LO (inactive) FiveLO->FiveLO_active translocates to membrane LTA4 LTA₄ FiveLO_active->LTA4 converts AA to ArachidonicAcid Arachidonic Acid ArachidonicAcid->FLAP Stimulus Inflammatory Stimulus PLC PLC Stimulus->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC cPLA2 cPLA₂ Ca->cPLA2 PKC->cPLA2 MembranePL Membrane Phospholipids cPLA2->MembranePL hydrolyzes MembranePL->ArachidonicAcid releases LTB4 LTB₄ LTA4->LTB4 LTC4 LTC₄ LTA4->LTC4 LTD4 LTD₄ LTC4->LTD4 LTE4 LTE₄ LTD4->LTE4 This compound This compound This compound->FLAP inhibits

Caption: Signaling pathway of leukotriene synthesis and inhibition by this compound.

Detailed Experimental Protocols

FLAP Binding Assay

This assay is designed to determine the binding affinity of a compound to the 5-lipoxygenase-activating protein.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with a plasmid encoding human FLAP. After 48 hours, the cells are harvested, and crude membrane preparations are prepared by sonication and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Assay: The binding assay is performed in a 96-well plate format. A fixed concentration of a radiolabeled FLAP ligand (e.g., [³H]MK-886) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting and Data Analysis: The filters are washed, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter. The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled FLAP inhibitor) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

Human Whole Blood Leukotriene B4 (LTB4) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant ex vivo system.

  • Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound (this compound) or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

  • Stimulation of LTB4 Production: LTB4 synthesis is initiated by the addition of a calcium ionophore (e.g., A23187) to the blood samples. The samples are then incubated for a further period (e.g., 30 minutes) at 37°C.

  • Termination and Sample Processing: The reaction is stopped by placing the samples on ice and adding a protein precipitating agent (e.g., methanol). The samples are then centrifuged to pellet the cellular debris.

  • LTB4 Quantification: The supernatant is collected, and the concentration of LTB4 is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage inhibition of LTB4 production at each concentration of the test compound is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow Whole Blood LTB4 Inhibition Assay Workflow Start Start CollectBlood Collect Human Whole Blood Start->CollectBlood Preincubate Pre-incubate with This compound or Vehicle CollectBlood->Preincubate Stimulate Stimulate with Calcium Ionophore Preincubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate StopReaction Stop Reaction (Ice + Methanol) Incubate->StopReaction Centrifuge Centrifuge StopReaction->Centrifuge Quantify Quantify LTB4 (ELISA or LC-MS) Centrifuge->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for the whole blood LTB4 inhibition assay.
Ovalbumin-Induced Allergic Asthma Mouse Model

This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics key features of allergic asthma.

  • Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA), an allergen, mixed with an adjuvant such as aluminum hydroxide (alum) on specific days (e.g., day 0 and day 14). This primes the immune system to recognize OVA as an allergen.

  • Challenge: After the sensitization period, the mice are challenged with OVA directly into the airways, typically via nebulization or intranasal administration, on several consecutive days (e.g., days 21, 22, and 23). This challenge induces an inflammatory response in the lungs.

  • Drug Administration: The test compound (this compound) is administered to the mice, typically orally, at various doses before and/or during the challenge phase. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) are also included.

  • Assessment of Airway Inflammation: At a specified time after the final challenge (e.g., 24-48 hours), various parameters of airway inflammation are assessed. This includes:

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid from the airways. The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined.

    • Cytokine and Chemokine Analysis: The levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and chemokines in the BAL fluid are measured using techniques like ELISA.

    • Leukotriene Measurement: The concentrations of LTB4 and CysLTs in the BAL fluid are quantified.

    • Histopathology: The lungs are collected, fixed, and sectioned for histological analysis to assess for signs of inflammation, such as cellular infiltration and mucus production.

  • Data Analysis: The data from the drug-treated groups are compared to the vehicle-treated control group to determine the efficacy of the compound in reducing airway inflammation. Statistical analysis is performed to assess the significance of the observed effects.

Clinical Development

This compound has undergone Phase I clinical trials in healthy volunteers.[4] In these studies, the drug was found to be safe and well-tolerated at doses ranging from 50 mg to 1,000 mg per day.[4] Importantly, the administration of this compound resulted in dose-dependent reductions in the urinary excretion of LTE4 and in the ex vivo ionophore-stimulated production of LTB4 in whole blood, confirming its mechanism of action in humans.[4] Following the successful completion of Phase I studies, this compound progressed to Phase II clinical trials for the treatment of asthma.[5] However, detailed quantitative results from these Phase II studies have not been made publicly available. The development of this compound was subsequently discontinued.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FLAP that effectively blocks the biosynthesis of leukotrienes. Its mechanism of action has been thoroughly elucidated through a series of in vitro and in vivo studies, demonstrating its ability to engage its target and produce the desired pharmacological effect. While its clinical development was not pursued to market approval, the data gathered for this compound provides a valuable case study for the development of FLAP inhibitors and contributes to the broader understanding of the role of leukotrienes in inflammatory diseases. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to AM103: A Selective FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AM103 is a novel, potent, and selective small-molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] Developed initially by Amira Pharmaceuticals and later Bristol Myers Squibb, it was investigated for the treatment of respiratory diseases such as asthma due to its role in modulating the leukotriene pathway.[1][3][4] Leukotrienes (LTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid, and their synthesis is a key target in inflammatory conditions.[1][4] this compound intervenes at an early stage of this pathway by binding to FLAP, thereby preventing the synthesis of a broad spectrum of leukotrienes.[4] Although its development was discontinued after reaching Phase 2 clinical trials, its pharmacological profile and mechanism of action remain of significant interest to researchers in inflammation and drug development.[3]

Chemical Structure and Identifiers

This compound is chemically identified as 3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid.[5] Its structure is characterized by a central indole core with several complex substitutions.

IdentifierValue
IUPAC Name 3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid[5]
CAS Number 1147872-22-7 (Sodium Salt)[3][6]
Molecular Formula C₃₆H₃₉N₃O₄S (Free Acid)[5][7][8]
Molecular Weight 609.78 g/mol (Free Acid)[8]
InChIKey DGCSBHYGDCRAOB-UHFFFAOYSA-N[5]
SMILES CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O[5]

Pharmacological Properties and Mechanism of Action

This compound's primary mechanism of action is the inhibition of FLAP, a crucial membrane protein that facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO).[1][2] This interaction is the rate-limiting step in the biosynthesis of leukotrienes. By inhibiting FLAP, this compound effectively blocks the production of LTA₄ and subsequent pro-inflammatory mediators like LTB₄ and cysteinyl leukotrienes (CysLTs).[1]

Signaling Pathway Inhibition

The diagram below illustrates the leukotriene synthesis pathway and the specific point of intervention by this compound.

AM103_MOA cluster_membrane Cell Membrane AA Arachidonic Acid FLAP FLAP AA->FLAP binds to FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO presents AA to LTA4 Leukotriene A₄ (LTA₄) FiveLO->LTA4 converts to LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation This compound This compound This compound->FLAP inhibits

Caption: Mechanism of Action of this compound in the Leukotriene Pathway.
Quantitative Pharmacological Data

This compound has demonstrated high potency and selectivity across various in vitro and in vivo models.

ParameterSpecies/SystemValue
FLAP Inhibition (IC₅₀) In Vitro4.2 nM[6][9][10]
LTB₄ Inhibition (IC₅₀) Human Whole Blood350 nM[6][10]
Rat Whole Blood113 nM[6][10]
Mouse Whole Blood117 nM[6][10]
LTB₄ Inhibition (EC₅₀) Rat Ex Vivo Whole Blood~60 nM[1]
Rat Plasma (In Vivo)~330 nM[1][9][10]
LTB₄ Inhibition (ED₅₀) Rat Lung (In Vivo)0.8 mg/kg[1][6][10]
CysLT Inhibition (ED₅₀) Rat Lung (In Vivo)1.0 mg/kg[1][6][10]
Pharmacokinetics and Safety Profile

Pharmacokinetic studies in dogs revealed favorable properties for an orally administered drug.

PK ParameterValue (in dogs)
Bioavailability 64%[6][10]
Clearance 2.9 mL/min/kg[6][10]
Volume of Distribution 0.41 L/kg[6][10]
IV Half-life 5.2 h[6][10]

This compound exhibits a high degree of selectivity, with a favorable safety profile against common cytochrome P450 isoforms.[6][9][10]

CYP IsoformIC₅₀
CYP2D6 >30 µM[6][10]
CYP3A4, 2C9, 2C19, 1A2 >50 µM[6][10]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used in the characterization of this compound.

FLAP Inhibition Assay (Membrane Preparation)

This protocol outlines the preparation of cell membranes containing FLAP for use in binding or activity assays.

  • Cell Collection: Human polymorphonuclear cell pellets (approximately 1.8 x 10⁹ cells) are procured.[10]

  • Resuspension and Lysis: The cell pellets are resuspended and then lysed to release intracellular components.[10]

  • Centrifugation: The lysate undergoes high-speed centrifugation at 75,000 x g to pellet the cell membranes.[10]

  • Membrane Resuspension: The pelleted membranes are resuspended in a Tris buffer solution (50 mM Tris HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, and 30% glycerol).[10]

  • Protein Concentration: The final suspension is adjusted to a protein concentration of approximately 4 mg/mL, ready for use in subsequent assays.[10]

Chronic Lung Inflammation In Vivo Model

This model is used to assess the efficacy of anti-inflammatory compounds in a chronic asthma-like condition.

InVivo_Workflow cluster_priming Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Priming 1. Sensitize BALB/c Mice with Ovalbumin (OVA) Challenge 2. Challenge Mice with Aerosolized OVA Priming->Challenge Treatment 3. Administer this compound or Vehicle Control Challenge->Treatment BAL 4. Perform Bronchoalveolar Lavage (BAL) Treatment->BAL Analysis 5. Measure Endpoints in BAL Fluid BAL->Analysis Endpoints Endpoints: - Eosinophil Peroxidase (EPO) - Cysteinyl Leukotrienes (CysLTs) - Interleukin-5 (IL-5) Analysis->Endpoints

References

AM103 (CAS Number: 1147872-22-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM103, with the CAS number 1147872-22-7, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This protein is a critical component in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting FLAP, this compound effectively blocks the production of all leukotrienes, offering a promising therapeutic strategy for conditions such as asthma and other inflammatory disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Core Concepts and Mechanism of Action

This compound exerts its pharmacological effect by binding to the 5-lipoxygenase-activating protein (FLAP), a nuclear membrane-bound protein. FLAP acts as a scaffold protein, facilitating the interaction between cytosolic 5-lipoxygenase (5-LO) and its substrate, arachidonic acid. This interaction is the initial and rate-limiting step in the biosynthesis of leukotrienes. By inhibiting FLAP, this compound prevents the transfer of arachidonic acid to 5-LO, thereby blocking the entire leukotriene biosynthetic cascade. This leads to a reduction in the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (CysLTs), which are known to cause bronchoconstriction, mucus secretion, and airway edema.[1]

Quantitative Data Summary

The biological activity and pharmacokinetic profile of this compound have been characterized in a series of preclinical studies. The key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: In Vitro Activity of this compound
AssaySpeciesIC50 ValueReference
FLAP Binding AssayHuman4.2 nM[2]
Whole Blood LTB4 InhibitionHuman349 nM[2]
Whole Blood LTB4 InhibitionRat113 nM
Whole Blood LTB4 InhibitionMouse117 nM
Table 2: In Vivo Efficacy of this compound in a Rat Model of Lung Inflammation
EndpointED50 ValueReference
LTB4 Production Inhibition0.8 mg/kg[1]
CysLT Production Inhibition1.0 mg/kg[1]
Table 3: Pharmacokinetic Parameters of this compound in Dogs
ParameterValueReference
Bioavailability (Oral)64%
Clearance2.9 mL/min/kg
Volume of Distribution0.41 L/kg
Intravenous Half-life5.2 h

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

Leukotriene Biosynthesis Pathway and the Site of Action of this compound

Leukotriene_Pathway membrane Cell Membrane Phospholipids cPLA2 cPLA2 membrane->cPLA2 Stimuli AA Arachidonic Acid cPLA2->AA FLAP FLAP AA->FLAP Five_LO 5-LO FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTA4_hydrolase LTA4 Hydrolase LTA4->LTA4_hydrolase LTC4_synthase LTC4 Synthase LTA4->LTC4_synthase LTB4 Leukotriene B4 (LTB4) LTA4_hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_synthase->LTC4 Inflammation Inflammation (Chemotaxis) LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLTs Cysteinyl Leukotrienes (CysLTs) LTE4->CysLTs Bronchoconstriction Bronchoconstriction, Mucus Secretion, Airway Edema CysLTs->Bronchoconstriction This compound This compound This compound->FLAP Inhibition

This compound inhibits FLAP, blocking the entire leukotriene synthesis pathway.
Experimental Workflow for the Ovalbumin-Challenged Mouse Model of Chronic Lung Inflammation

Experimental_Workflow start Start sensitization Sensitization: BALB/c mice are sensitized with intraperitoneal injections of ovalbumin (OVA) in alum. start->sensitization challenge Challenge: Mice are challenged with aerosolized OVA to induce an allergic airway response. sensitization->challenge treatment Treatment: This compound or vehicle is administered to the mice. challenge->treatment bal Bronchoalveolar Lavage (BAL): BAL fluid is collected to assess inflammation. treatment->bal analysis Analysis: Measurement of eosinophil peroxidase (EPO), cysteinyl leukotrienes (CysLTs), and Interleukin-5 (IL-5) in BAL fluid. bal->analysis end End analysis->end

Workflow for evaluating this compound's efficacy in a mouse asthma model.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro FLAP Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the 5-lipoxygenase-activating protein.

  • Cell Culture and Membrane Preparation: Human polymorphonuclear leukocytes (PMNs) are isolated from the peripheral blood of healthy donors. The cells are then lysed, and the cell membranes are prepared by differential centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.

  • Binding Assay: The binding assay is performed in a 96-well plate format. Cell membranes are incubated with the radioligand, [3H]MK-886, and varying concentrations of this compound in a binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled MK-886.

  • Incubation and Detection: The plates are incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition binding data.

Human Whole Blood LTB4 Inhibition Assay

This assay assesses the potency of this compound in a more physiologically relevant system by measuring its effect on leukotriene B4 production in whole blood.

  • Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

  • Compound Incubation: The blood is pre-incubated with various concentrations of this compound or vehicle control for a specified period.

  • Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187, which stimulates the 5-lipoxygenase pathway.

  • Termination and Sample Preparation: The reaction is stopped by the addition of a quenching agent and centrifugation to separate the plasma.

  • LTB4 Measurement: The concentration of LTB4 in the plasma is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the LTB4 production, is determined from the dose-response curve.

Ovalbumin-Challenged Mouse Model of Chronic Lung Inflammation

This in vivo model is used to evaluate the efficacy of this compound in a setting that mimics key features of allergic asthma.

  • Animals: BALB/c mice, a strain known to develop strong Th2-type immune responses, are used for this model.

  • Sensitization: The mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an egg protein, mixed with an adjuvant such as aluminum hydroxide, to induce an allergic response.[3][4][5] This is typically done on multiple days over a period of weeks.[3][4][5]

  • Challenge: Following the sensitization period, the mice are challenged by exposure to an aerosol of OVA, which triggers an inflammatory response in the lungs.[3][4][5]

  • Drug Administration: this compound or a vehicle control is administered to the mice, typically via oral gavage, before and/or during the challenge phase.

  • Bronchoalveolar Lavage (BAL): At the end of the study, the mice are euthanized, and a bronchoalveolar lavage is performed by instilling and then aspirating saline into the lungs. The collected BAL fluid contains cells and mediators from the airways.

  • Endpoint Analysis: The BAL fluid is analyzed for markers of inflammation, including the number of eosinophils, the concentration of eosinophil peroxidase (EPO), cysteinyl leukotrienes (CysLTs), and the cytokine Interleukin-5 (IL-5).[1]

Rat Zymosan-Induced Peritonitis Model

This is an acute model of inflammation used to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Peritonitis: Peritonitis is induced by an intraperitoneal injection of zymosan, a component of yeast cell walls.[6][7][8][9][10]

  • Drug Administration: this compound or vehicle is administered, typically orally, prior to the zymosan injection.

  • Peritoneal Lavage: At a specified time after zymosan injection, the animals are euthanized, and the peritoneal cavity is washed with saline to collect the inflammatory exudate.

  • Analysis: The peritoneal lavage fluid is analyzed for the total number of infiltrating leukocytes, as well as the levels of inflammatory mediators such as LTB4 and CysLTs. Plasma extravasation into the peritoneal cavity can also be quantified.

Mouse Platelet-Activating Factor (PAF) Lethal Shock Model

This model is used to evaluate the protective effects of a compound against a severe, systemic inflammatory response.

  • Animals: Male BALB/c or Swiss Webster mice are often used.[11]

  • Induction of Shock: A lethal dose of platelet-activating factor (PAF) is administered intravenously.[11]

  • Drug Administration: this compound or vehicle is administered, typically orally, at a set time before the PAF injection.

  • Endpoint: The primary endpoint is the survival time or the percentage of surviving animals over a defined observation period.[11]

Conclusion

This compound is a potent and selective FLAP inhibitor with a well-characterized mechanism of action. The comprehensive preclinical data, including its in vitro potency, in vivo efficacy in relevant animal models of inflammation, and favorable pharmacokinetic profile, support its potential as a therapeutic agent for inflammatory diseases such as asthma. The detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development who are investigating the role of the leukotriene pathway in disease and exploring novel therapeutic interventions. Further clinical investigation of this compound is warranted to establish its safety and efficacy in human populations.

References

GSK-2190914 (AM103): A Technical Whitepaper on a Potent FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2190914, also known as AM103, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This protein is a critical component in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and cardiovascular conditions.[1][2][3] Developed by Amira Pharmaceuticals and later GlaxoSmithKline, this compound has been investigated for its therapeutic potential in respiratory and cardiovascular diseases.[2][3] This technical guide provides an in-depth overview of GSK-2190914, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its key quantitative data.

Mechanism of Action: Inhibition of the Leukotriene Biosynthesis Pathway

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. A key step in this process is the transfer of arachidonic acid to 5-LO, a process facilitated by the 5-lipoxygenase-activating protein (FLAP). GSK-2190914 (this compound) exerts its inhibitory effect by binding to FLAP, thereby preventing the synthesis of leukotriene A4 (LTA4), the common precursor for all leukotrienes. This leads to a reduction in the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators of inflammation.

Leukotriene Signaling Pathway Leukotriene Biosynthesis Pathway and Inhibition by GSK-2190914 (this compound) Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid cPLA2 FLAP FLAP Arachidonic Acid->FLAP 5-LO 5-LO FLAP->5-LO LTA4 LTA4 5-LO->LTA4 LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTD4 LTD4 LTC4->LTD4 LTC4->Inflammation LTE4 LTE4 LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation GSK-2190914 (this compound) GSK-2190914 (this compound) GSK-2190914 (this compound)->FLAP

Caption: Leukotriene biosynthesis pathway and inhibition by GSK-2190914 (this compound).

Quantitative Data Summary

The following tables summarize the key in vitro, ex vivo, and in vivo pharmacological data for GSK-2190914 (this compound).

In Vitro Parameter Species Value Reference
FLAP Inhibitor IC50-4.2 nM[4]
Human Blood LTB4 Inhibition IC50Human349 nM[4]
CYP2D6 IC50Human>30 µM[4]
CYPs 3A4, 2C9, 2C19, and 1A2 IC50Human>50 µM[4]
Ex Vivo Parameter Species Value Reference
Whole-Blood LTB4 Inhibition IC50Human350 nM[4]
Whole-Blood LTB4 Inhibition IC50Rat113 nM[4]
Whole-Blood LTB4 Inhibition IC50Mouse117 nM[4]
Rat Whole-Blood LTB4 Inhibition EC50 (1 mg/kg, p.o.)Rat~60 nM[1]
In Vivo Parameter Species Model Value Reference
LTB4 Production ED50RatCalcium Ionophore Challenge0.8 mg/kg[1][4]
CysLT Production ED50RatCalcium Ionophore Challenge1 mg/kg[1][4]
LTB4 and CysLT Inhibition EC50 (Plasma)RatCalcium Ionophore Challenge~330 nM[1][4]
Pharmacokinetic Parameter Species Parameter Value Reference
BioavailabilityDog-64%[4]
ClearanceDog-2.9 mL/min/kg[4]
Volume of DistributionDog-0.41 L/kg[4]
Intravenous Half-lifeDog-5.2 h[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacological characterization of GSK-2190914 (this compound) are provided below.

Rat Ex Vivo Whole-Blood Calcium Ionophore-Induced LTB4 Assay

This assay is designed to measure the ability of a compound to inhibit LTB4 synthesis in whole blood after oral administration.

Protocol:

  • Administer GSK-2190914 (this compound) orally to rats at the desired dose (e.g., 1 mg/kg).

  • At various time points post-dosing, collect whole blood samples into heparinized tubes.

  • Stimulate the blood samples with a calcium ionophore (e.g., A23187 at a final concentration of 10 µM) to induce LTB4 synthesis.

  • Incubate the stimulated blood at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by centrifugation to separate plasma.

  • Extract LTB4 from the plasma using a solid-phase extraction method.

  • Quantify the LTB4 levels using a validated method such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Calculate the percent inhibition of LTB4 synthesis at each time point relative to a vehicle-treated control group.

Zymosan-Induced Peritonitis in Mice

This model of acute inflammation is used to assess the in vivo anti-inflammatory activity of a compound.

Protocol:

  • Administer GSK-2190914 (this compound) via the desired route (e.g., oral gavage) at various doses to mice.

  • After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline).

  • At a predetermined time after zymosan injection (e.g., 4 hours), euthanize the mice.

  • Perform a peritoneal lavage by injecting a known volume of sterile saline or PBS into the peritoneal cavity and then collecting the fluid.

  • Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

  • Prepare cytospin slides of the lavage fluid and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (neutrophils, macrophages, etc.).

  • Measure the levels of LTB4 and cysteinyl leukotrienes in the lavage fluid using ELISA or a similar immunoassay.

  • Analyze the data to determine the dose-dependent inhibition of leukocyte infiltration and leukotriene production by GSK-2190914 (this compound).

Ovalbumin-Challenged Mouse Model of Chronic Lung Inflammation

This model is used to evaluate the efficacy of a compound in a model of allergic asthma.

Protocol:

  • Sensitize BALB/c mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as alum on, for example, days 0 and 14.

  • Beginning on a later day (e.g., day 21), challenge the sensitized mice with an aerosolized solution of OVA for a set duration (e.g., 30 minutes) on several consecutive days.

  • Administer GSK-2190914 (this compound) at the desired doses and schedule (e.g., once or twice daily) throughout the challenge period.

  • Twenty-four hours after the final OVA challenge, euthanize the mice.

  • Perform a bronchoalveolar lavage (BAL) to collect fluid from the lungs.

  • Analyze the BAL fluid for total and differential cell counts (with a focus on eosinophils).

  • Measure the levels of cysteinyl leukotrienes, interleukin-5 (IL-5), and eosinophil peroxidase in the BAL fluid using appropriate assays (e.g., ELISA).

  • Evaluate the effect of GSK-2190914 (this compound) on the inflammatory parameters in the BAL fluid compared to a vehicle-treated control group.

Experimental Workflows

Experimental_Workflows cluster_0 Rat Ex Vivo Whole-Blood LTB4 Assay cluster_1 Zymosan-Induced Peritonitis in Mice cluster_2 Ovalbumin-Challenged Mouse Model Oral Dosing Oral Dosing Blood Collection Blood Collection Oral Dosing->Blood Collection Calcium Ionophore Stimulation Calcium Ionophore Stimulation Blood Collection->Calcium Ionophore Stimulation Incubation Incubation Calcium Ionophore Stimulation->Incubation Plasma Separation Plasma Separation Incubation->Plasma Separation LTB4 Extraction LTB4 Extraction Plasma Separation->LTB4 Extraction LTB4 Quantification LTB4 Quantification LTB4 Extraction->LTB4 Quantification Compound Administration Compound Administration Zymosan Injection (i.p.) Zymosan Injection (i.p.) Compound Administration->Zymosan Injection (i.p.) Euthanasia Euthanasia Zymosan Injection (i.p.)->Euthanasia Peritoneal Lavage Peritoneal Lavage Euthanasia->Peritoneal Lavage Bronchoalveolar Lavage Bronchoalveolar Lavage Euthanasia->Bronchoalveolar Lavage Leukocyte Count Leukocyte Count Peritoneal Lavage->Leukocyte Count Differential Cell Count Differential Cell Count Leukocyte Count->Differential Cell Count Leukotriene Measurement Leukotriene Measurement Differential Cell Count->Leukotriene Measurement Sensitization (OVA + Alum) Sensitization (OVA + Alum) Aerosol Challenge (OVA) Aerosol Challenge (OVA) Sensitization (OVA + Alum)->Aerosol Challenge (OVA) Compound Treatment Compound Treatment Aerosol Challenge (OVA)->Compound Treatment Compound Treatment->Euthanasia Cell & Cytokine Analysis Cell & Cytokine Analysis Bronchoalveolar Lavage->Cell & Cytokine Analysis

References

AM103: A Potent Inhibitor of Leukotriene Synthesis Through FLAP Blockade

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM103 is a novel, potent, and selective small molecule inhibitor of 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the synthesis of a broad spectrum of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs). This mechanism of action positions this compound as a potential therapeutic agent for a range of inflammatory diseases, particularly respiratory conditions like asthma. This guide provides a comprehensive overview of the role of this compound in the leukotriene synthesis pathway, supported by quantitative data, experimental insights, and visual representations of the key mechanisms and workflows.

The Leukotriene Synthesis Pathway and the Critical Role of FLAP

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a central role in inflammatory and allergic responses.[1][2][3] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) with the essential assistance of the 5-lipoxygenase-activating protein (FLAP).[4][5][6]

The pathway can be summarized in the following key steps:

  • Arachidonic Acid Release: Upon cellular stimulation, phospholipase A2 enzymes release arachidonic acid from the cell membrane.

  • FLAP-Mediated Transfer: FLAP, an integral nuclear membrane protein, binds to arachidonic acid and presents it to 5-LO.[4][6]

  • 5-LO Activation: 5-LO, in the presence of FLAP, converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[7]

  • Downstream Synthesis: LTA4 is then further metabolized into two main classes of leukotrienes:

    • Leukotriene B4 (LTB4): Synthesized by the action of LTA4 hydrolase, LTB4 is a powerful chemoattractant for neutrophils and other immune cells.[3]

    • Cysteinyl Leukotrienes (CysLTs): LTC4 synthase conjugates LTA4 with glutathione to form LTC4, which is subsequently converted to LTD4 and LTE4. CysLTs are potent bronchoconstrictors and increase vascular permeability.[7]

This compound: Mechanism of Action as a FLAP Inhibitor

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting FLAP.[1][8][9] By binding to FLAP, this compound prevents the necessary interaction between arachidonic acid and 5-LO, thereby halting the initial and rate-limiting step in leukotriene biosynthesis.[4][9] This upstream inhibition results in a comprehensive suppression of all downstream leukotrienes, including both LTB4 and the CysLTs.[4][7]

The inhibitory action of this compound offers a therapeutic advantage over leukotriene receptor antagonists, which only block the action of specific leukotrienes at their receptors. By inhibiting the entire leukotriene synthesis cascade, FLAP inhibitors like this compound may provide broader and more effective control of leukotriene-mediated inflammation.[1][4]

Quantitative Data on the Efficacy of this compound

The potency and efficacy of this compound have been demonstrated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

AssaySpeciesIC50 ValueReference
FLAP BindingHuman4.2 nM[10]
Ionophore-stimulated LTB4 Production (Whole Blood)Human349 nM / 350 nM[10][11]
Ionophore-stimulated LTB4 Production (Whole Blood)Rat113 nM[11]
Ionophore-stimulated LTB4 Production (Whole Blood)Mouse117 nM[11]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesEndpointED50 / EC50 ValueReference
Rat ex vivo whole-blood calcium ionophore-induced LTB4 assay (oral admin.)Rat>50% inhibition for up to 6 hEC50 ≈ 60 nM[7]
Calcium ionophore-challenged lungRatLTB4 ProductionED50 = 0.8 mg/kg[7][10]
Calcium ionophore-challenged lungRatCysLT ProductionED50 = 1 mg/kg[7][10]
Calcium ionophore-challenged lung (plasma concentration)RatLTB4 and CysLT InhibitionEC50 ≈ 330 nM[7][10]

Table 3: Clinical Trial Data for this compound (Phase I)

Study PopulationDosingKey FindingReference
Healthy Volunteers50 mg to 1,000 mg/day for 11 daysDose-dependent reductions in LTB4 and LTE4[1]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the developing pharmaceutical companies, the general methodologies for key experiments cited can be outlined as follows:

FLAP Binding Assay

This in vitro assay is designed to determine the binding affinity of a compound to the FLAP protein.

  • Membrane Preparation: Membranes are prepared from cells expressing human FLAP. A common source is the human polymorphonuclear cell line.

  • Radioligand Incubation: The prepared membranes are incubated with a radiolabeled FLAP ligand (e.g., [3H]MK-886) in the presence of varying concentrations of the test compound (this compound).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Whole Blood LTB4 Inhibition Assay

This ex vivo assay measures the ability of a compound to inhibit leukotriene synthesis in a more physiologically relevant matrix.

  • Blood Collection: Whole blood is collected from the test species (human, rat, or mouse).

  • Compound Incubation: The whole blood is pre-incubated with various concentrations of the test compound (this compound) or vehicle control.

  • Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187).

  • LTB4 Measurement: After a defined incubation period, the reaction is stopped, and the plasma is separated. The concentration of LTB4 in the plasma is measured using a specific immunoassay (e.g., ELISA).

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of LTB4 production, is determined.

In Vivo Model of Lung Inflammation

Animal models are crucial for evaluating the in vivo efficacy of anti-inflammatory compounds.

  • Animal Sensitization and Challenge: In a model of allergic asthma, mice (e.g., BALB/c) are sensitized and subsequently challenged with an allergen like ovalbumin to induce chronic lung inflammation.

  • Compound Administration: The test compound (this compound) is administered to the animals (e.g., orally) at various doses prior to or during the allergen challenge.

  • Bronchoalveolar Lavage (BAL): After the challenge period, the lungs are lavaged with a saline solution to collect BAL fluid.

  • Analysis of Inflammatory Markers: The BAL fluid is analyzed for the presence of inflammatory cells (e.g., eosinophils) and inflammatory mediators, including CysLTs and cytokines (e.g., IL-5), using techniques like cell counting and immunoassays.

  • Data Analysis: The dose-dependent reduction in inflammatory markers by the test compound is evaluated to determine its in vivo efficacy.[7]

Visualizing the Role of this compound

Leukotriene Synthesis Pathway and the Point of Inhibition by this compound

Leukotriene_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 FLAP FLAP Arachidonic_Acid->FLAP Binding 5-LO 5-LO LTA4 LTA4 5-LO->LTA4 Conversion LTA4_Hydrolase LTA4_Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4_Synthase LTA4->LTC4_Synthase LTB4 LTB4 LTA4_Hydrolase->LTB4 FLAP->5-LO Presents AA LTC4 LTC4 LTC4_Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 This compound This compound This compound->Inhibition Inhibition->FLAP

Caption: this compound inhibits FLAP, blocking leukotriene synthesis.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Development FLAP_Binding FLAP Binding Assay (IC50) Whole_Blood Whole Blood Assay (LTB4 Inhibition, IC50) FLAP_Binding->Whole_Blood Animal_Model Animal Model of Inflammation (e.g., Asthma) Whole_Blood->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Measurement (e.g., BAL fluid analysis) Animal_Model->Efficacy Phase_I Phase I Clinical Trial (Safety, Tolerability, PK/PD) Efficacy->Phase_I Phase_II Phase II Clinical Trial (Efficacy in Patients) Phase_I->Phase_II

Caption: Workflow for evaluating this compound from in vitro to clinical trials.

Logical Relationship of this compound's Mechanism of Action

Mechanism_of_Action This compound This compound FLAP FLAP This compound->FLAP Inhibits Leukotriene_Synthesis Leukotriene Synthesis (LTB4 & CysLTs) This compound->Leukotriene_Synthesis Blocks FLAP->Leukotriene_Synthesis Enables Inflammation Inflammation Leukotriene_Synthesis->Inflammation Promotes Leukotriene_Synthesis->Inflammation

Caption: this compound inhibits FLAP to block leukotriene-driven inflammation.

Conclusion

This compound is a well-characterized FLAP inhibitor that demonstrates potent and selective blockade of the leukotriene synthesis pathway. Its mechanism of action, supported by robust preclinical and early clinical data, highlights its potential as a therapeutic agent for inflammatory diseases where leukotrienes are key pathological mediators. The comprehensive inhibition of both LTB4 and CysLTs suggests that this compound may offer significant advantages in controlling the complex inflammatory cascades associated with conditions such as asthma and other respiratory disorders. Further clinical development will be crucial in determining the ultimate therapeutic utility of this promising compound.

References

AM103 Binding Affinity to 5-Lipoxygenase-Activating Protein: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AM103 to the 5-lipoxygenase-activating protein (FLAP). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative binding data, the underlying signaling pathway, and the experimental protocols used for these assessments.

Core Quantitative Data

This compound is a potent and selective inhibitor of FLAP. Its binding affinity has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available quantitative data for this compound.

CompoundAssay TypeTargetValueReference
This compoundFLAP Binding Assay5-Lipoxygenase-Activating Protein (FLAP)IC50: 4.2 nM[1]
This compoundHuman Blood LTB4 Inhibition AssayLeukotriene B4 ProductionIC50: 349 nM[1]

Signaling Pathway of FLAP in Leukotriene Synthesis

This compound exerts its effect by inhibiting the 5-lipoxygenase-activating protein (FLAP), a crucial component in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators involved in various inflammatory diseases. The signaling pathway is initiated by the release of arachidonic acid from the cell membrane. FLAP then acts as a transfer protein, presenting arachidonic acid to the 5-lipoxygenase (5-LO) enzyme. This enzymatic reaction leads to the production of leukotriene A4 (LTA4), which is subsequently converted to other leukotrienes, such as LTB4. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LO, thereby inhibiting the entire leukotriene synthesis cascade.[2][3][4][5]

FLAP_Signaling_Pathway cluster_membrane Cellular Membrane Arachidonic_Acid_Membrane Arachidonic Acid (from membrane phospholipids) Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid (free) Phospholipase_A2->Arachidonic_Acid releases FLAP FLAP Arachidonic_Acid->FLAP binds to 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO presents AA to LTA4 Leukotriene A4 (LTA4) 5_LO->LTA4 catalyzes conversion to Leukotrienes Leukotrienes (e.g., LTB4) LTA4->Leukotrienes converted to This compound This compound This compound->FLAP inhibits

Figure 1: Signaling pathway of FLAP in leukotriene synthesis and the inhibitory action of this compound.

Experimental Protocols

The determination of the binding affinity of compounds like this compound to FLAP typically involves a competitive radioligand binding assay. Below is a detailed, representative protocol for such an experiment.

FLAP Radioligand Binding Assay Protocol

This protocol is a generalized procedure based on standard radioligand binding assays for membrane proteins.

1. Membrane Preparation:

  • Culture human cells expressing FLAP (e.g., U937 cells or transfected HEK293 cells).

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonication.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with assay buffer and resuspend in a known volume of the same buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • A fixed concentration of a radiolabeled FLAP inhibitor (e.g., [3H]-MK-886) as the tracer.

    • A range of concentrations of the unlabeled test compound (this compound).

    • The prepared cell membrane homogenate.

  • For determining non-specific binding, a high concentration of a known non-radiolabeled FLAP inhibitor is added to a set of wells.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification:

  • Allow the filters to dry completely.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis Cell_Culture Cell Culture (FLAP-expressing) Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Isolation Membrane Isolation Centrifugation->Membrane_Isolation Assay_Setup Assay Setup (96-well plate) Membrane_Isolation->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 determination) Scintillation_Counting->Data_Analysis

Figure 2: Experimental workflow for a typical FLAP radioligand binding assay.

References

AM103: A Technical Overview of a Novel FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AM103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes.[1][2][3][4] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, most notably asthma and other respiratory conditions.[2][4] By targeting FLAP, this compound effectively blocks the production of a broad spectrum of leukotrienes, offering a promising therapeutic strategy for these conditions.[2] Developed by Amira Pharmaceuticals, this compound has progressed through early-stage clinical development, demonstrating a favorable safety and pharmacodynamic profile.[1][2][5]

Mechanism of Action

The primary molecular target of this compound is the 5-lipoxygenase-activating protein (FLAP). In the leukotriene biosynthesis pathway, FLAP acts as a transfer protein, presenting arachidonic acid to the enzyme 5-lipoxygenase (5-LO) for conversion into leukotriene A4 (LTA4). LTA4 is then further metabolized to form various leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound binds to FLAP, thereby preventing the interaction between FLAP and 5-LO and inhibiting the synthesis of all downstream leukotrienes.[2] This upstream intervention is a key differentiator from existing leukotriene receptor antagonists, which only block the action of specific leukotrienes at their receptors.[2]

AM103_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO Presents AA to 5-LO LTA4 Leukotriene A4 (LTA4) 5_LO->LTA4 Converts AA Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) LTA4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->FLAP Inhibits

This compound inhibits the 5-lipoxygenase-activating protein (FLAP).

Discovery and Development History

This compound was discovered and developed by Amira Pharmaceuticals, a company focused on inflammatory diseases.[5] Preclinical studies demonstrated its potency and selectivity as a FLAP inhibitor.[3][4] Following promising preclinical results, Amira advanced this compound into Phase 1 clinical trials.[5]

In early 2008, Amira Pharmaceuticals entered into a partnership with GlaxoSmithKline (GSK) for the further development and commercialization of its FLAP inhibitors, with this compound being the lead candidate.[2][6] This collaboration aimed to leverage GSK's expertise in respiratory diseases to advance this compound through further clinical trials.[2] Subsequently, this compound entered Phase 2 clinical trials for the treatment of asthma.[2] The development of a solid dose formulation was a significant step in its clinical program.[2] In July 2010, a patent for this compound and a related compound, AM803, was granted in the United Kingdom.[7] However, the highest phase of development reached by this compound was Phase 2, and it has since been discontinued.[8]

Quantitative Data

ParameterSpeciesAssayValueReference
In Vitro Potency
IC50 (FLAP inhibition)4.2 nM[3]
IC50 (LTB4 inhibition)HumanWhole blood349 nM[3]
IC50 (LTB4 inhibition)HumanWhole blood350 nM[3]
IC50 (LTB4 inhibition)RatWhole blood113 nM[3]
IC50 (LTB4 inhibition)MouseWhole blood117 nM[3]
In Vivo Efficacy
ED50 (LTB4 inhibition)RatLung challenge0.8 mg/kg[3][4]
ED50 (CysLT inhibition)RatLung challenge1 mg/kg[3][4]
EC50 (LTB4 & CysLT inhibition)RatPlasma~330 nM[3][4]
EC50 (LTB4 inhibition)RatEx vivo whole blood~60 nM[3][4]
Pharmacokinetics
BioavailabilityDog64%[3]
ClearanceDog2.9 mL/min/kg[3]
Volume of DistributionDog0.41 L/kg[3]
Half-life (i.v.)Dog5.2 h[3]
Half-life (oral)Up to 10 hours[2]
Clinical Trial Data
Phase 1 Safe & Well-tolerated DoseHumanUp to 1,000 mg/day[2][6]

Experimental Protocols

Human Whole Blood LTB4 Inhibition Assay

The potency of this compound in inhibiting LTB4 production in human whole blood was a key in vitro experiment. The general protocol for such an assay would involve the following steps:

Whole_Blood_Assay_Workflow cluster_prep Sample Preparation cluster_stimulation Stimulation cluster_analysis Analysis Collect_Blood Collect fresh human whole blood (containing anticoagulant) Pre_incubate Pre-incubate blood with varying concentrations of this compound or vehicle control Collect_Blood->Pre_incubate Stimulate Stimulate LTB4 production (e.g., with calcium ionophore A23187) Pre_incubate->Stimulate Terminate Terminate the reaction Stimulate->Terminate Extract Extract LTB4 from the plasma Terminate->Extract Quantify Quantify LTB4 levels (e.g., using ELISA or LC-MS/MS) Extract->Quantify Calculate_IC50 Calculate IC50 value Quantify->Calculate_IC50

A typical workflow for a human whole blood LTB4 inhibition assay.

Phase 1 Clinical Trial Design

The Phase 1 clinical trial of this compound was a double-blind, placebo-controlled study designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in healthy volunteers.[2][5] The study involved escalating single and multiple doses of this compound.[5]

Phase1_Trial_Design cluster_dosing Dosing Regimen Recruitment Recruit healthy volunteers Randomization Randomize participants to receive This compound or placebo Recruitment->Randomization SAD Single Ascending Dose (SAD) Cohorts Randomization->SAD MAD Multiple Ascending Dose (MAD) Cohorts Randomization->MAD Assessments Assessments: - Safety & Tolerability (Adverse Events) - Pharmacokinetics (Blood/Urine Samples) - Pharmacodynamics (Leukotriene Levels) SAD->Assessments MAD->Assessments Data_Analysis Data Analysis and Dose Escalation Decisions Assessments->Data_Analysis

A simplified representation of the Phase 1 clinical trial design for this compound.

This compound is a well-characterized FLAP inhibitor that showed significant promise in early-stage development for the treatment of inflammatory diseases, particularly asthma. Its mechanism of action, targeting the leukotriene synthesis pathway at an upstream point, offered a potential advantage over existing therapies. While the development of this compound was discontinued after Phase 2 trials, the data gathered from its preclinical and clinical studies provide valuable insights for the continued exploration of FLAP inhibitors as a therapeutic class.

References

An In-depth Technical Guide on AM103 in Cardiovascular Disease Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM103 is a novel, potent, and selective small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] It has been investigated for its therapeutic potential in inflammatory diseases, including asthma and cardiovascular disease, by targeting the production of leukotrienes, which are key mediators of inflammation.[1][4][5] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its relevance to cardiovascular disease research. While extensive clinical data in cardiovascular settings are not yet available, this document summarizes the foundational preclinical and early clinical findings that underscore its potential.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase-activating protein (FLAP).[1][4] FLAP is an integral membrane protein that is essential for the activation of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[2] By binding to FLAP, this compound prevents the synthesis of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs).[2][4] This mechanism offers a therapeutic strategy for mitigating the inflammatory processes that are implicated in the pathophysiology of various cardiovascular diseases, such as atherosclerosis.

Signaling Pathway of this compound Intervention

Leukotriene Synthesis Pathway and this compound Inhibition cluster_cell Cell Membrane cluster_downstream Pro-inflammatory Leukotrienes Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO activates LTA4 Leukotriene A4 (LTA4) 5_LO->LTA4 converts LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs This compound This compound This compound->FLAP inhibits

Leukotriene synthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of this compound.

Table 1: Preclinical Pharmacological Data for this compound

ParameterSpecies/SystemValueReference
FLAP Inhibition (IC50) Human4.2 nM[3]
LTB4 Inhibition (IC50) Human Whole Blood349 nM[3]
Rat Whole Blood113 nM[3]
Mouse Whole Blood117 nM[3]
LTB4 Inhibition (ED50) Rat (in vivo lung challenge)0.8 mg/kg[2][3]
CysLT Inhibition (ED50) Rat (in vivo lung challenge)1 mg/kg[2][3]
Plasma EC50 (LTB4 & CysLT) Rat~330 nM[2][3]
Bioavailability Dog64%[3]
Half-life (i.v.) Dog5.2 h[3]

Table 2: Phase I Clinical Trial Data for this compound

ParameterPopulationFindingsReference
Safety and Tolerability Healthy VolunteersSafe and well-tolerated at doses up to 1,000 mg/day. No significant side effects reported.[1][4]
Pharmacodynamics Healthy VolunteersRobust and statistically significant, dose-dependent reduction of LTB4 and LTE4.[1][4]
Pharmacokinetics Healthy VolunteersSystemic exposure increased linearly with dose.[4]
Half-life Healthy VolunteersUp to 10 hours, supporting potential for once-daily dosing.[4]

Experimental Protocols

Detailed experimental protocols for this compound in cardiovascular-specific models are not extensively published. However, based on the available pharmacological studies, the following methodologies are key to its evaluation.

In Vitro FLAP Inhibition Assay

A typical protocol to determine the in vitro potency of this compound would involve a human polymorphonuclear cell (PMN)-based assay.

  • Cell Preparation: Isolate human PMNs from whole blood.

  • Membrane Preparation: Resuspend and lyse the PMN pellets to prepare membrane fractions containing FLAP.

  • Binding Assay: Incubate the membrane preparation with a radiolabeled FLAP ligand and varying concentrations of this compound.

  • Measurement: Determine the displacement of the radioligand by this compound to calculate its binding affinity and IC50 value.

Ex Vivo Whole Blood LTB4 Assay

This assay measures the ability of this compound to inhibit LTB4 production in a more physiologically relevant matrix.

  • Dosing: Administer this compound orally to the test animals (e.g., rats).

  • Blood Collection: Collect whole blood samples at various time points post-dosing.

  • Stimulation: Challenge the blood samples with a calcium ionophore to stimulate LTB4 production.

  • Quantification: Measure the concentration of LTB4 in the plasma using methods like ELISA or LC-MS/MS to determine the extent of inhibition.

In Vivo Model of Inflammation

An in vivo model, such as zymosan-induced peritonitis in rodents, can be used to assess the anti-inflammatory effects of this compound.

  • Dosing: Administer this compound to the animals prior to the inflammatory challenge.

  • Induction of Inflammation: Inject zymosan into the peritoneal cavity to induce an inflammatory response.

  • Sample Collection: Collect peritoneal lavage fluid after a specific time.

  • Analysis: Measure inflammatory markers in the lavage fluid, such as LTB4, CysLTs, and plasma protein extravasation, to evaluate the efficacy of this compound.

General Experimental Workflow for Preclinical Evaluation

Preclinical Evaluation Workflow for this compound Start Start: Compound Synthesis (this compound) In_Vitro In Vitro Assays (FLAP Binding, LTB4 Inhibition) Start->In_Vitro Ex_Vivo Ex Vivo Assays (Whole Blood LTB4 Inhibition) In_Vitro->Ex_Vivo In_Vivo_PK In Vivo Pharmacokinetics (Bioavailability, Half-life) Ex_Vivo->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (Inflammation Models) In_Vivo_PK->In_Vivo_PD Tox Toxicology Studies In_Vivo_PD->Tox Phase_I Phase I Clinical Trials (Safety, Tolerability in Humans) Tox->Phase_I End End: Data for Further Clinical Development Phase_I->End

A generalized workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a well-characterized FLAP inhibitor with demonstrated potent inhibition of leukotriene synthesis in preclinical models and early human trials.[1][2][4] While its development has primarily focused on respiratory indications, its mechanism of action holds significant promise for the treatment of cardiovascular diseases where inflammation is a key pathological driver. The favorable safety profile and pharmacodynamic effects observed in Phase I studies provide a strong rationale for exploring its efficacy in patient populations with cardiovascular conditions.[1][4][5] Future research should focus on evaluating this compound in relevant animal models of atherosclerosis, myocardial infarction, and other cardiovascular diseases to establish a clear proof-of-concept for its therapeutic utility in this area. Subsequent well-designed clinical trials in patients with cardiovascular disease will be crucial to determine its clinical efficacy and safety in this context.

References

AM103: A Preclinical Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of AM103, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). The data herein summarizes its mechanism of action, in vitro and in vivo potency, pharmacokinetic profile, and efficacy in various animal models of inflammation.

Introduction

This compound is a novel small molecule inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease. By targeting FLAP, this compound effectively blocks the production of all leukotrienes, offering a potential therapeutic advantage over agents that target downstream components of the leukotriene pathway.

Mechanism of Action: Inhibition of the Leukotriene Pathway

This compound exerts its pharmacological effect by binding to and inhibiting the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, the first committed step in leukotriene biosynthesis. Inhibition of FLAP by this compound prevents this crucial interaction, thereby blocking the entire leukotriene synthetic cascade, including the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4).

Leukotriene Synthesis Pathway and this compound Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 LTA4 LTA4 Arachidonic Acid->LTA4 5-LO 5-LO 5-Lipoxygenase (5-LO) FLAP FLAP FLAP->LTA4 Presents AA to 5-LO LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation This compound This compound This compound->FLAP Inhibits

Figure 1: this compound Mechanism of Action.

Quantitative Preclinical Pharmacology Data

The preclinical activity of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound
AssaySpeciesIC50 (nM)Reference
FLAP BindingNot Specified4.2
Human Whole Blood LTB4 InhibitionHuman349
Rat Whole Blood LTB4 InhibitionRat113
Mouse Whole Blood LTB4 InhibitionMouse117
Table 2: In Vivo Efficacy of this compound
Animal ModelEndpointRouteED50 (mg/kg)Reference
Rat Lung Calcium Ionophore ChallengeLTB4 InhibitionOral0.8[1]
Rat Lung Calcium Ionophore ChallengeCysLT InhibitionOral1.0[1]
Table 3: Ex Vivo Potency of this compound
Animal ModelEndpointRouteEC50 (nM)Reference
Rat Ex Vivo Whole Blood LTB4 AssayLTB4 InhibitionOral~60[1]
Rat Lung Calcium Ionophore ChallengeLTB4 & CysLT Inhibition (Plasma Concentration)Oral~330[1]
Table 4: Pharmacokinetic Profile of this compound in Dogs
ParameterValueReference
Bioavailability64%
Clearance2.9 mL/min/kg
Volume of Distribution0.41 L/kg
Intravenous Half-life5.2 hours

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Rat Ex Vivo Whole-Blood Calcium Ionophore-Induced LTB4 Assay

This assay is designed to assess the ability of a compound to inhibit LTB4 production in whole blood after in vivo administration.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • This compound is administered orally (p.o.) to the rats at various doses.

    • At specified time points post-dosing, blood samples are collected via cardiac puncture into heparinized tubes.

    • Aliquots of whole blood are then stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis.

    • The reaction is stopped, and plasma is separated by centrifugation.

    • LTB4 levels in the plasma are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA)[2].

  • Endpoint: The concentration of this compound required to inhibit LTB4 production by 50% (EC50) is calculated.

ExVivo_LTB4_Assay_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase Dosing Oral Administration of this compound to Rats Blood_Collection Blood Collection (Heparinized) Dosing->Blood_Collection Stimulation Stimulation of Whole Blood with Calcium Ionophore Blood_Collection->Stimulation Incubation Incubation Stimulation->Incubation Separation Plasma Separation Incubation->Separation Quantification LTB4 Quantification (EIA/RIA) Separation->Quantification

Figure 2: Rat Ex Vivo Whole-Blood LTB4 Assay Workflow.

Zymosan-Induced Peritonitis in Mice

This model of acute inflammation is used to evaluate the anti-inflammatory effects of a compound by measuring leukocyte infiltration and inflammatory mediator levels in the peritoneal cavity.

  • Animal Model: Male BALB/c mice.

  • Procedure:

    • This compound is administered to mice, typically via oral gavage, prior to the inflammatory challenge.

    • Peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan, a yeast cell wall component[3][4][5][6].

    • At a predetermined time after zymosan injection (e.g., 4 hours), the mice are euthanized.

    • The peritoneal cavity is lavaged with sterile saline to collect the peritoneal exudate.

    • The total number of leukocytes in the lavage fluid is determined, and differential cell counts (neutrophils, macrophages) are performed.

    • Levels of LTB4 and CysLTs in the lavage fluid are quantified by EIA or other sensitive analytical methods.

  • Endpoints: Dose-dependent inhibition of leukocyte infiltration and leukotriene production.

Zymosan_Peritonitis_Workflow Dosing This compound Administration (e.g., Oral) Induction Zymosan Injection (i.p.) to Induce Peritonitis Dosing->Induction Incubation Incubation Period (e.g., 4 hours) Induction->Incubation Lavage Peritoneal Lavage Incubation->Lavage Analysis Analysis of Lavage Fluid Leukocyte Counts Leukotriene Levels Lavage->Analysis

Figure 3: Zymosan-Induced Peritonitis Experimental Workflow.

Ovalbumin-Primed and Challenged Chronic Lung Inflammation in Mice

This is a widely used model of allergic asthma to assess the efficacy of anti-inflammatory compounds in a chronic inflammatory setting of the airways.

  • Animal Model: BALB/c mice.

  • Procedure:

    • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an egg protein, typically emulsified with an adjuvant like alum[7][8]. This is usually done on day 0 and day 14.

    • Challenge: Following sensitization, mice are challenged with repeated aerosolized OVA to induce lung inflammation. This is often performed on multiple consecutive days (e.g., days 21, 22, and 23).

    • Treatment: this compound is administered to the mice, often daily, during the challenge phase.

    • Assessment: 24-48 hours after the final OVA challenge, various endpoints are assessed:

      • Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid. The fluid is analyzed for inflammatory cell infiltrates (eosinophils, neutrophils, lymphocytes) and levels of CysLTs and interleukin-5 (IL-5).

      • Lung Histology: Lung tissue is collected for histological analysis to assess inflammation and airway remodeling.

      • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine can be measured.

  • Endpoints: Reduction in inflammatory cell counts, CysLT and IL-5 levels in BAL fluid, and amelioration of airway inflammation and hyperresponsiveness.

Ovalbumin_Challenge_Workflow Sensitization Sensitization with Ovalbumin (i.p.) Challenge Aerosolized Ovalbumin Challenge Sensitization->Challenge Treatment This compound Administration Challenge->Treatment During Challenge Phase Assessment Assessment Bronchoalveolar Lavage Lung Histology Airway Hyperresponsiveness Challenge->Assessment

References

Methodological & Application

AM103 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the activity of AM103, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The following protocols are intended to guide researchers in the evaluation of this compound and similar compounds targeting the leukotriene biosynthesis pathway.

Mechanism of Action

This compound is an oral, next-generation inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is a crucial membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in the biosynthesis of leukotrienes.[2][3] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent lipid mediators involved in inflammatory and allergic responses. By binding to FLAP, this compound inhibits the synthesis of all leukotrienes, thereby exerting its anti-inflammatory effects.[2][3] This mechanism of action makes this compound a promising candidate for the treatment of inflammatory diseases such as asthma and cardiovascular disease.[1][2]

Signaling Pathway

The biosynthesis of leukotrienes, which is inhibited by this compound, is a well-defined signaling cascade. The pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. FLAP then presents arachidonic acid to 5-lipoxygenase, which converts it to the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. LTC4 is then further converted to LTD4 and LTE4. This compound acts at the initial stage of this pathway by inhibiting FLAP.

Leukotriene Synthesis Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) Arachidonic Acid (free) Arachidonic Acid (free) Arachidonic Acid (in membrane)->Arachidonic Acid (free) Phospholipase A2 FLAP 5-Lipoxygenase-Activating Protein Arachidonic Acid (free)->FLAP 5-LO 5-Lipoxygenase LTA4 Leukotriene A4 5-LO->LTA4 FLAP->5-LO Presents AA LTB4 Leukotriene B4 LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase LTA4 Hydrolase LTA4 Hydrolase LTC4 Synthase LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTD4 Leukotriene D4 LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation This compound This compound This compound->FLAP Inhibits

Inhibition of the Leukotriene Synthesis Pathway by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The following table summarizes the key potency values.

AssaySpeciesIC50 / EC50 (nM)Reference
FLAP BindingHuman4.2[4][5]
Human Whole Blood LTB4 InhibitionHuman349 - 350[4][5]
Rat Whole Blood LTB4 InhibitionRat113[4]
Mouse Whole Blood LTB4 InhibitionMouse117[4]
Rat ex vivo Whole Blood LTB4 Inhibition (oral)Rat~60[6][7]
Rat in vivo Lung LTB4 & CysLT InhibitionRat~330[4][6]

Experimental Protocols

FLAP Radioligand Binding Assay

This assay measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand from FLAP in cell membranes.

Experimental Workflow:

FLAP Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture HL-60 cells B Induce FLAP expression with PMA (optional) A->B C Harvest cells and prepare crude membranes B->C D Incubate membranes with [3H]-MK886 and this compound C->D E Separate bound and free radioligand via filtration D->E F Quantify bound radioactivity E->F G Calculate Ki from competition binding curve F->G

Workflow for the FLAP Radioligand Binding Assay.

Materials:

  • HL-60 (human promyelocytic leukemia) cells

  • Phorbol 12-myristate 13-acetate (PMA) (optional, for enhancing FLAP expression)

  • [3H]-MK886 (radioligand)

  • This compound or other test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HL-60 cells in appropriate media and conditions.

    • For enhanced FLAP expression, treat cells with PMA (e.g., 32 ng/mL) for 72 hours.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in lysis buffer and homogenize.

    • Centrifuge the lysate at a low speed to remove nuclei and debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Binding buffer

      • A dilution series of this compound or other test compounds.

      • [3H]-MK886 at a concentration near its Kd (e.g., 6 nM).

      • Cell membranes (e.g., 10 µg of protein per well).

    • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled FLAP inhibitor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Human Whole Blood LTB4 Inhibition Assay

This assay measures the ability of this compound to inhibit the production of LTB4 in human whole blood stimulated with a calcium ionophore.

Experimental Workflow:

LTB4 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Collect fresh human whole blood (heparinized) B Pre-incubate blood with this compound or vehicle A->B C Stimulate with Calcium Ionophore A23187 B->C D Incubate to allow LTB4 production C->D E Stop reaction and separate plasma D->E F Measure LTB4 levels in plasma by ELISA or RIA E->F G Calculate IC50 from dose-response curve F->G

Workflow for the Human Whole Blood LTB4 Inhibition Assay.

Materials:

  • Fresh human whole blood collected in heparin-containing tubes

  • This compound or other test compounds

  • Calcium Ionophore A23187

  • Phosphate-Buffered Saline (PBS)

  • LTB4 ELISA or RIA kit

  • Centrifuge

Protocol:

  • Blood Collection and Pre-incubation:

    • Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

    • In a microfuge tube or 96-well plate, pre-incubate a small volume of whole blood with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation and Incubation:

    • Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of approximately 10 µM.

    • Incubate the samples for 30 minutes at 37°C.

  • Sample Processing:

    • Stop the reaction by placing the samples on ice.

    • Centrifuge the samples to pellet the blood cells.

    • Collect the plasma supernatant for LTB4 analysis.

  • LTB4 Measurement:

    • Measure the concentration of LTB4 in the plasma samples using a commercially available LTB4 ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Cysteinyl-Leukotriene (CysLT) Measurement Assay

This protocol outlines the general procedure for measuring the levels of cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) in cell culture supernatants or other biological fluids, which can be adapted to assess the inhibitory effect of this compound.

Protocol:

  • Sample Collection:

    • Following an appropriate in vitro or ex vivo experiment where cells capable of producing CysLTs (e.g., mast cells, eosinophils) are treated with a stimulus in the presence or absence of this compound, collect the cell culture supernatant or biological fluid.

  • Sample Preparation (if necessary):

    • Depending on the sample matrix and the requirements of the detection kit, a sample extraction and purification step may be necessary to remove interfering substances. This can often be achieved using solid-phase extraction cartridges.

  • CysLT Measurement:

    • Use a commercially available ELISA kit specific for LTC4, LTD4, and/or LTE4. These kits typically operate on the principle of competitive binding.

    • Follow the manufacturer's protocol for the preparation of standards, samples, and reagents.

    • Incubate the samples and standards in the antibody-coated microplate.

    • Add the enzyme-conjugated CysLT.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and allow for color development.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of CysLTs in the unknown samples by interpolating their absorbance values on the standard curve.

    • Calculate the percentage inhibition of CysLT production by this compound compared to the control.

References

AM103: Application Notes and Protocols for In Vivo Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM103 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including respiratory conditions such as asthma.[1][3] By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, offering a promising therapeutic strategy for managing these conditions.[2][3] This document provides detailed application notes and protocols for the use of this compound in various preclinical in vivo experimental models, based on published studies.

Mechanism of Action

This compound targets and binds to the 5-lipoxygenase-activating protein (FLAP), which is an essential co-factor for the enzyme 5-lipoxygenase (5-LO). The binding of this compound to FLAP prevents the interaction between FLAP and 5-LO, thereby inhibiting the conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor for all leukotrienes. This ultimately leads to a reduction in the production of pro-inflammatory leukotrienes, including LTB4 and cysteinyl leukotrienes (CysLTs).

cluster_cell Cell Membrane Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO activates LTA4 Leukotriene A4 (LTA4) 5_LO->LTA4 converts Pro_inflammatory_Leukotrienes Pro-inflammatory Leukotrienes (LTB4, CysLTs) LTA4->Pro_inflammatory_Leukotrienes This compound This compound This compound->FLAP inhibits Inflammation Inflammation Pro_inflammatory_Leukotrienes->Inflammation

Figure 1: this compound inhibits the FLAP-mediated synthesis of pro-inflammatory leukotrienes.

In Vivo Experimental Models and Protocols

This compound has demonstrated efficacy in a range of animal models of acute and chronic inflammation. The following sections detail the protocols for key in vivo studies.

Rat Ex Vivo Whole-Blood Leukotriene B4 Inhibition Assay

This model assesses the pharmacodynamic activity of this compound by measuring its ability to inhibit leukotriene B4 (LTB4) production in whole blood following oral administration.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Administer this compound orally (p.o.) at a dose of 1 mg/kg.[1][4]

  • Blood Collection: Collect blood samples at various time points post-dosing (e.g., up to 6 hours).[1][4]

  • Ex Vivo Stimulation: Treat whole blood samples with a calcium ionophore (e.g., A23187) to stimulate LTB4 production.[1]

  • Endpoint Analysis: Measure LTB4 levels in the plasma using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage inhibition of LTB4 production at each time point relative to vehicle-treated controls and determine the EC50.[1]

Start Start Drug_Admin Administer this compound (1 mg/kg, p.o.) to Sprague-Dawley Rats Start->Drug_Admin Blood_Collection Collect Blood Samples (up to 6h post-dose) Drug_Admin->Blood_Collection Stimulation Stimulate Whole Blood with Calcium Ionophore Blood_Collection->Stimulation LTB4_Measurement Measure LTB4 Levels (ELISA) Stimulation->LTB4_Measurement Data_Analysis Calculate % Inhibition and EC50 LTB4_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the rat ex vivo whole-blood LTB4 inhibition assay.

In Vivo Leukotriene Production in Rat Lung

This model directly assesses the ability of this compound to inhibit leukotriene production in the lung, a key target organ for respiratory diseases.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Administer this compound orally at various doses.

  • In Vivo Challenge: After a specified time, challenge the rats with a calcium ionophore to induce leukotriene production in the lungs.[1]

  • Sample Collection: Collect lung tissue.

  • Endpoint Analysis: Measure LTB4 and cysteinyl leukotriene (CysLT) levels in lung homogenates.[1]

  • Data Analysis: Determine the dose-dependent inhibition of LTB4 and CysLT production and calculate the ED50 values.[1][4]

Zymosan-Induced Peritonitis in Mice (Acute Inflammation)

This is a model of acute inflammation where the recruitment of inflammatory cells and the production of inflammatory mediators are measured in the peritoneal cavity.

Experimental Protocol:

  • Animal Model: Male BALB/c mice.

  • Drug Administration: Administer this compound orally prior to the inflammatory challenge.

  • Inflammatory Challenge: Induce peritonitis by intraperitoneal (i.p.) injection of zymosan.[1]

  • Peritoneal Lavage: At a specified time after zymosan injection, perform a peritoneal lavage to collect peritoneal fluid.

  • Endpoint Analysis: Measure the levels of LTB4, CysLTs, and plasma protein extravasation in the peritoneal lavage fluid.[1]

  • Data Analysis: Evaluate the dose-dependent inhibition of inflammatory markers.[1]

Ovalbumin-Induced Allergic Airway Inflammation in Mice (Chronic Inflammation)

This is a widely used model of allergic asthma that mimics key features of the human disease, including eosinophilic inflammation and airway hyperresponsiveness.

Experimental Protocol:

  • Animal Model: BALB/c mice.

  • Sensitization: Sensitize the mice to ovalbumin (OVA) via intraperitoneal injections.[1]

  • Challenge: Challenge the sensitized mice with aerosolized OVA to induce an allergic airway response.[1]

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, q.i.d.) during the challenge phase.[4]

  • Bronchoalveolar Lavage (BAL): Collect bronchoalveolar lavage fluid (BALF).[1]

  • Endpoint Analysis: Measure the concentrations of eosinophil peroxidase (EPO), CysLTs, and interleukin-5 (IL-5) in the BALF.[1][4]

  • Data Analysis: Compare the levels of inflammatory markers in this compound-treated mice to vehicle-treated controls.

Platelet-Activating Factor (PAF)-Induced Lethal Shock in Mice

This model assesses the protective effect of this compound in a severe, acute systemic inflammatory response.

Experimental Protocol:

  • Animal Model: Mice.

  • Drug Administration: Administer this compound prior to the lethal challenge.

  • Lethal Challenge: Induce shock by intravenous (i.v.) injection of a lethal dose of platelet-activating factor (PAF).[1]

  • Endpoint Analysis: Monitor and record the survival time of the mice.[1]

  • Data Analysis: Compare the survival time of this compound-treated mice with that of vehicle-treated controls.[1]

Summary of Quantitative Data

Experimental Model Species Parameter Value Reference
Rat Ex Vivo Whole-Blood LTB4 InhibitionRatEC50~60 nM[1]
In Vivo Rat Lung Leukotriene ProductionRatLTB4 Inhibition ED500.8 mg/kg[1][4]
CysLT Inhibition ED501 mg/kg[1][4]
Plasma EC50 (LTB4 & CysLT)~330 nM[1][4]
Ovalbumin-Induced Allergic Airway InflammationMouseCysLTs and EPO Inhibition~60% (at 10 mg/kg q.i.d.)[4]
Human Whole Blood LTB4 InhibitionHumanIC50349 nM[4]
Rat Whole Blood LTB4 InhibitionRatIC50113 nM[4]
Mouse Whole Blood LTB4 InhibitionMouseIC50117 nM[4]

Conclusion

This compound is a well-characterized FLAP inhibitor with demonstrated efficacy in multiple preclinical models of inflammation. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other FLAP inhibitors. The diverse range of models highlights the potential of this compound in both acute and chronic inflammatory conditions, particularly those involving the respiratory system.

References

Application Notes and Protocols for AM103 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of AM103, a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, in various animal models of inflammation and anaphylaxis. The included protocols are designed to guide researchers in evaluating the efficacy of this compound and similar compounds.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By binding to FLAP, this compound prevents the synthesis of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs).

Signaling Pathway of Leukotriene Synthesis and Inhibition by this compound

Leukotriene Synthesis Pathway cluster_inhibition Inhibition by this compound Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LO LTA4 LTA4 5-HPETE->LTA4 5-LO LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTD4 LTD4 LTC4->LTD4 LTC4->Inflammation LTE4 LTE4 LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation This compound This compound FLAP FLAP This compound->FLAP inhibits

Caption: Leukotriene synthesis pathway and the inhibitory action of this compound on FLAP.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various animal models.

Table 1: Inhibition of Leukotriene Production in Rats

AssayAdministration RouteDose (mg/kg)% InhibitionEC50 (nM)
ex vivo Whole-Blood LTB4Oral1>50% for up to 6h~60
in vivo Lung LTB4Oral0.850% (ED50)~330
in vivo Lung CysLTOral150% (ED50)~330

Table 2: Efficacy of this compound in Mouse Models of Inflammation and Anaphylaxis

ModelAnimal StrainAdministration RouteDose (mg/kg)Endpoint MeasuredResult
Zymosan-induced PeritonitisNot SpecifiedOralNot SpecifiedLTB4, CysLT, Plasma Protein ExtravasationDose-dependent inhibition
Ovalbumin-induced Lung InflammationBALB/cOral10 (q.i.d.)Eosinophil Peroxidase, CysLTs, IL-5 in BALF~60% inhibition of CysLTs and EPO; IL-5 reduced to saline control levels
Platelet-Activating Factor (PAF)-induced Lethal ShockNot SpecifiedOralNot SpecifiedSurvival TimeIncreased survival time

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Testing of this compound

Experimental Workflow Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation This compound Administration This compound Administration Group Allocation->this compound Administration Induction of Disease Model Induction of Disease Model This compound Administration->Induction of Disease Model Sample Collection Sample Collection Induction of Disease Model->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis Results Results Data Analysis->Results

Caption: General experimental workflow for in vivo studies of this compound.

Protocol 1: Oral Administration of this compound in Rodents

Objective: To administer this compound orally to rats or mice for efficacy studies.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (CMC) in sterile water, or a commercially available vehicle like Solutol HS-15/PEG 600)[1][2]

  • Sterile water for injection

  • Oral gavage needles (20-22 gauge, 1-1.5 inches for mice; 18-20 gauge, 2-3 inches for rats)

  • Syringes (1 mL or 3 mL)

  • Balance

  • Vortex mixer

  • Mortar and pestle (if starting with solid compound)

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals. A typical dosing volume for oral gavage in mice is 5-10 mL/kg and in rats is 5-10 mL/kg.[2]

    • If this compound is a solid, finely grind it using a mortar and pestle.

    • Prepare the chosen vehicle (e.g., 0.5% CMC in sterile water).

    • Suspend the this compound powder in the vehicle. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, a similar but firmer grip is needed.

    • Measure the appropriate volume of the this compound suspension into the syringe fitted with the oral gavage needle.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to tracheal administration and is fatal.

    • Slowly dispense the solution from the syringe.

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Zymosan-Induced Peritonitis in Mice

Objective: To induce acute inflammation in the peritoneal cavity of mice to evaluate the anti-inflammatory effects of this compound.

Materials:

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile, pyrogen-free saline

  • This compound formulation (from Protocol 1)

  • Phosphate-buffered saline (PBS), ice-cold

  • EDTA

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope

  • Reagents for LTB4 and CysLT measurement (e.g., ELISA kits)

  • Reagents for protein assay (e.g., Bradford or BCA)

Procedure:

  • This compound Administration:

    • Administer this compound orally as described in Protocol 1 at the desired dose and time point before zymosan challenge (e.g., 1 hour prior).

  • Induction of Peritonitis:

    • Prepare a suspension of zymosan in sterile saline (e.g., 1 mg/mL).

    • Inject 1 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse.

  • Peritoneal Lavage and Sample Collection (e.g., 4 hours post-zymosan):

    • Euthanize the mouse by an approved method.

    • Expose the peritoneal cavity and inject 5-10 mL of ice-cold PBS containing EDTA.

    • Gently massage the abdomen to dislodge cells.

    • Aspirate the peritoneal fluid (lavage fluid).

    • Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C.

    • Collect the supernatant for measurement of LTB4, CysLTs, and total protein (as an indicator of plasma extravasation).

    • Resuspend the cell pellet for total and differential leukocyte counts.

  • Data Analysis:

    • Perform total and differential leukocyte counts on the cell pellet.

    • Measure the concentrations of LTB4 and CysLTs in the supernatant using appropriate assays.

    • Measure the total protein concentration in the supernatant.

    • Compare the results from this compound-treated groups to the vehicle-treated control group.

Protocol 3: Ovalbumin-Induced Allergic Airway Inflammation in BALB/c Mice

Objective: To induce an allergic asthma-like phenotype in mice to assess the efficacy of this compound in reducing lung inflammation.

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile saline

  • This compound formulation (from Protocol 1)

  • Aerosol challenge chamber and nebulizer

  • Reagents and equipment for bronchoalveolar lavage (BAL)

  • ELISA kits for CysLTs and IL-5

  • Assay kit for eosinophil peroxidase (EPO) activity

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize BALB/c mice by i.p. injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.[3][4][5][6][7]

  • This compound Administration:

    • Beginning on the day of the first challenge and continuing throughout the challenge period, administer this compound orally (e.g., 10 mg/kg, four times a day) as described in Protocol 1.

  • Aerosol Challenge:

    • On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes in a nebulizer chamber.[4]

  • Bronchoalveolar Lavage (BAL) and Sample Collection (24-48 hours after the final challenge):

    • Euthanize the mouse.

    • Perform a tracheostomy and cannulate the trachea.

    • Instill and aspirate 1 mL of ice-cold PBS three times.

    • Pool the recovered BAL fluid.

    • Centrifuge the BAL fluid.

    • Collect the supernatant for measurement of CysLTs and IL-5.

    • Resuspend the cell pellet for analysis of eosinophil peroxidase activity.

  • Data Analysis:

    • Measure the concentration of CysLTs and IL-5 in the BAL supernatant by ELISA.[8][9][10][11][12][13][14][15][16]

    • Determine the eosinophil peroxidase activity in the cell pellet.[17][18][19]

    • Compare the results from the this compound-treated group to the vehicle-treated, OVA-challenged control group.

Protocol 4: Platelet-Activating Factor (PAF)-Induced Lethal Shock in Mice

Objective: To evaluate the protective effect of this compound against PAF-induced systemic anaphylaxis and mortality.

Materials:

  • Platelet-Activating Factor (PAF)

  • Sterile saline containing 0.25% bovine serum albumin (BSA)

  • This compound formulation (from Protocol 1)

  • Intravenous (i.v.) injection equipment (e.g., 27-30 gauge needles, syringes)

Procedure:

  • This compound Administration:

    • Administer this compound orally as described in Protocol 1 at the desired dose and time point before PAF challenge (e.g., 1 hour prior).

  • Induction of Lethal Shock:

    • Prepare a solution of PAF in sterile saline with 0.25% BSA. The lethal dose of PAF can vary between mouse strains and should be determined in a pilot study (typically in the range of 10-150 µg/kg).[20]

    • Inject the lethal dose of PAF intravenously via the tail vein.[20]

  • Observation and Data Collection:

    • Observe the mice continuously for signs of shock (e.g., respiratory distress, lethargy).

    • Record the time of death for each animal over a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the survival rate and the mean survival time for each group.

    • Compare the survival data from the this compound-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

References

AM103: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AM103, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), in cell culture experiments. The information is intended to assist researchers in designing and executing experiments to investigate the biological effects of this compound in various in vitro models.

Mechanism of Action

This compound is a novel small molecule that specifically targets the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an essential co-factor for the enzyme 5-lipoxygenase (5-LO), which plays a critical role in the biosynthesis of leukotrienes.[3] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases, including asthma.[2][3] By binding to FLAP, this compound effectively inhibits the synthesis of leukotrienes, thereby blocking their inflammatory effects.[2]

Signaling Pathway of this compound Action

AM103_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP translocation Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 catalyzes conversion LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation This compound This compound This compound->FLAP inhibits

Caption: this compound inhibits FLAP, blocking the synthesis of pro-inflammatory leukotrienes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency data for this compound.

Table 1: In Vitro Inhibition of LTB4 Production

SpeciesAssay SystemIC50 (nM)Reference
HumanWhole-blood ionophore-stimulated350[4]
RatWhole-blood ionophore-stimulated113[4]
MouseWhole-blood ionophore-stimulated117[4]

Table 2: Ex Vivo and In Vivo Efficacy

SpeciesModelParameterValue (nM)Reference
RatEx vivo whole-blood (calcium ionophore-induced LTB4)EC50~60[3][4]
RatIn vivo (calcium ionophore lung challenge)EC50 (for LTB4 & CysLT inhibition)~330[3][4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

General Cell Culture Treatment Protocol

Workflow for Cell Treatment with this compound

Cell_Treatment_Workflow start Start cell_seeding Seed cells in appropriate culture vessel start->cell_seeding incubation_adherence Incubate for adherence/stabilization (24h) cell_seeding->incubation_adherence prepare_treatment Prepare this compound working solutions by diluting stock in culture medium incubation_adherence->prepare_treatment add_treatment Add this compound working solutions to cells. Include vehicle control (DMSO). prepare_treatment->add_treatment incubation_treatment Incubate for desired treatment duration add_treatment->incubation_treatment downstream_assay Perform downstream assays (e.g., viability, gene expression, protein analysis) incubation_treatment->downstream_assay end End downstream_assay->end

Caption: General workflow for treating cultured cells with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Sterile cell culture plates or flasks

Protocol:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the final desired treatment concentrations. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell type and assay.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the prepared this compound working solutions or the vehicle control medium to the respective wells or flasks.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

    • Cell viability assays (e.g., MTT, trypan blue exclusion)

    • Gene expression analysis (e.g., qRT-PCR, RNA-seq)

    • Protein analysis (e.g., Western blotting, ELISA)

    • Measurement of leukotriene production (e.g., ELISA)

Leukotriene B4 (LTB4) Inhibition Assay in Whole Blood

This protocol is adapted from published studies and can be used to assess the inhibitory activity of this compound on LTB4 production.[4]

Materials:

  • Freshly drawn human, rat, or mouse whole blood (anticoagulated)

  • This compound

  • Calcium ionophore (e.g., A23187)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for LTB4 measurement

Protocol:

  • Pre-incubation with this compound:

    • Aliquot whole blood into microcentrifuge tubes.

    • Add this compound at various concentrations to the blood samples.

    • Include a vehicle control (DMSO).

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation of LTB4 Production:

    • Add calcium ionophore to the blood samples to stimulate LTB4 synthesis.

    • Incubate for a further specified time (e.g., 30-60 minutes) at 37°C.

  • Sample Processing:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge the samples to pellet the blood cells.

    • Collect the plasma supernatant.

  • LTB4 Measurement:

    • Measure the concentration of LTB4 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of LTB4 inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value of this compound.

Important Considerations

  • Cell Type Specificity: The optimal concentration and treatment duration for this compound may vary depending on the cell type being investigated. It is crucial to perform dose-response and time-course experiments for each new cell line.

  • Vehicle Control: Always include a vehicle control (DMSO) to account for any potential effects of the solvent on the cells.

  • Solubility: Ensure that this compound remains soluble in the culture medium at the final working concentrations. If precipitation is observed, consider adjusting the stock concentration or the final dilution.

  • Aseptic Technique: Maintain sterile conditions throughout all cell culture procedures to prevent microbial contamination.

References

Application Notes and Protocols for AM103: A Potent and Selective FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of AM103, a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. This document also includes comprehensive protocols for in vitro and in vivo experiments to facilitate its use in research and drug development.

Product Information

  • Product Name: this compound

  • Mechanism of Action: 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor

  • Molecular Formula: C₃₆H₃₈N₃NaO₄S

  • Molecular Weight: 631.76 g/mol

  • CAS Number: 1147872-22-7

  • Appearance: Off-white to light yellow solid

Solubility of this compound

Quantitative solubility data for this compound in common aqueous buffers such as water, ethanol, and phosphate-buffered saline (PBS) is not extensively available in public literature. It is highly recommended that researchers determine the solubility in their specific experimental buffers empirically. However, based on available information, the following solvent mixtures can be used to prepare this compound solutions.

Table 1: this compound Solubility Data

Solvent/VehicleConcentrationSolution TypeNotes
Dimethyl Sulfoxide (DMSO)200 mg/mL (316.58 mM)Clear SolutionRequires sonication. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1]
10% DMSO in 90% (20% SBE-β-CD in Saline)5 mg/mL (7.91 mM)Suspended SolutionRequires sonication. Suitable for oral and intraperitoneal injections.[1]
10% DMSO in 90% Corn Oil≥ 5 mg/mL (7.91 mM)Clear SolutionSaturation point is not specified.[1]

Stability of this compound

Table 2: this compound Stability and Storage Recommendations

ConditionRecommendationDurationNotes
Solid Form4°C, sealed from moisture and lightLong-term
In Solvent (-80°C)Sealed storage, away from moisture and lightUp to 6 months[1]
In Solvent (-20°C)Sealed storage, away from moisture and lightUp to 1 month[1]

General Recommendations for Solution Stability Testing:

  • Temperature: Evaluate the stability of this compound solutions at various temperatures relevant to your experimental workflow (e.g., 4°C, room temperature, 37°C).

  • Light Exposure: To assess photosensitivity, expose this compound solutions to a controlled light source and compare their purity and concentration to a light-protected control.

  • pH: Determine the stability of this compound in buffers with different pH values if your experiments involve a range of pH conditions.

  • Freeze-Thaw Cycles: For solutions that will be stored frozen, assess the impact of multiple freeze-thaw cycles on the integrity of this compound.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial integral membrane protein involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. In response to inflammatory stimuli, cytosolic phospholipase A₂ (cPLA₂) translocates to the nuclear membrane and liberates arachidonic acid (AA) from membrane phospholipids. FLAP binds to AA and presents it to 5-lipoxygenase (5-LOX), which then catalyzes the conversion of AA into leukotriene A₄ (LTA₄). LTA₄ is subsequently converted to other leukotrienes, such as LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which play significant roles in various inflammatory diseases. This compound exerts its inhibitory effect by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-LOX and effectively blocking the entire leukotriene biosynthetic pathway.

FLAP_Signaling_Pathway Stimuli Inflammatory Stimuli cPLA2 cPLA₂ Stimuli->cPLA2 activates MembranePL Membrane Phospholipids cPLA2->MembranePL acts on AA Arachidonic Acid (AA) MembranePL->AA releases FLAP FLAP AA->FLAP binds to FiveLOX 5-LOX FLAP->FiveLOX presents AA to LTA4 Leukotriene A₄ (LTA₄) FiveLOX->LTA4 catalyzes conversion LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation This compound This compound This compound->FLAP inhibits

Caption: FLAP Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Leukotriene Biosynthesis Inhibition Assay (Adapted from protocols using other FLAP inhibitors)

This protocol describes a general method to assess the in vitro potency of this compound in inhibiting leukotriene biosynthesis in a cellular context.

Experimental Workflow Diagram:

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Human Leukocytes Preincubation Pre-incubate cells with this compound Cell_Culture->Preincubation AM103_Prep Prepare this compound Stock Solution AM103_Prep->Preincubation Stimulation Stimulate with Calcium Ionophore Preincubation->Stimulation Termination Terminate Reaction Stimulation->Termination Extraction Extract Leukotrienes Termination->Extraction Quantification Quantify LTB₄/CysLTs (ELISA or LC-MS/MS) Extraction->Quantification IC50 Calculate IC₅₀ Quantification->IC50

Caption: Workflow for In Vitro Leukotriene Biosynthesis Inhibition Assay.

Materials:

  • Human peripheral blood leukocytes or a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype)

  • RPMI 1640 medium or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (cell culture grade)

  • Calcium Ionophore A23187

  • Methanol

  • Phosphate-Buffered Saline (PBS)

  • Leukotriene B₄ (LTB₄) and Cysteinyl Leukotriene (CysLT) ELISA kits or LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Culture and maintain the chosen cells according to standard protocols.

    • On the day of the experiment, harvest the cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1-5 x 10⁶ cells/mL.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in the assay medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).

  • Assay Performance:

    • Add the diluted this compound or vehicle control to the cell suspension and pre-incubate for 15-30 minutes at 37°C.

    • Initiate leukotriene synthesis by adding Calcium Ionophore A23187 to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C.

    • Terminate the reaction by adding an equal volume of cold methanol and placing the samples on ice.

  • Leukotriene Quantification:

    • Centrifuge the samples to pellet cell debris.

    • Collect the supernatant for leukotriene analysis.

    • Quantify the levels of LTB₄ and/or CysLTs using a commercial ELISA kit or by LC-MS/MS according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of leukotriene production for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Anti-Inflammatory Activity in a Rodent Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a rodent model of inflammation. The specific model (e.g., carrageenan-induced paw edema, zymosan-induced peritonitis) should be chosen based on the research question.

Experimental Workflow Diagram:

In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_assessment Assessment Animal_Acclimation Acclimate Animals (Mice or Rats) Dosing Administer this compound (e.g., oral gavage) Animal_Acclimation->Dosing AM103_Formulation Prepare this compound for Dosing AM103_Formulation->Dosing Induction Induce Inflammation (e.g., Carrageenan injection) Dosing->Induction Measurement Measure Inflammatory Parameters (e.g., paw volume) Induction->Measurement Tissue_Collection Collect Tissue/Blood for Biomarker Analysis Induction->Tissue_Collection Data_Analysis Analyze Data (e.g., ANOVA) Measurement->Data_Analysis Tissue_Collection->Data_Analysis

Caption: Workflow for In Vivo Anti-Inflammatory Activity Assessment.

Materials:

  • Male or female mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley)

  • This compound

  • Vehicle for dosing (e.g., 10% DMSO in 90% corn oil, or 10% DMSO in 90% (20% SBE-β-CD in Saline))[1]

  • Inflammatory agent (e.g., λ-carrageenan)

  • Anesthesia (if required)

  • Calipers or plethysmometer for measuring paw volume

  • Tools for tissue and blood collection

Procedure:

  • Animal Acclimation:

    • Acclimate animals to the housing conditions for at least one week before the experiment.

  • This compound Formulation and Dosing:

    • Prepare the this compound formulation in the chosen vehicle. A common dose for mice is 10 mg/kg, administered orally (p.o.)[1].

    • Administer this compound or the vehicle control to the respective animal groups at a specified time before the induction of inflammation (e.g., 1 hour).

  • Induction of Inflammation (Example: Carrageenan-Induced Paw Edema):

    • Inject a small volume (e.g., 50 µL for mice) of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Assessment of Inflammation:

    • Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

    • The degree of edema can be calculated as the difference in paw volume between the treated and untreated paws or as a percentage increase from the initial paw volume.

  • Biomarker Analysis (Optional):

    • At the end of the experiment, animals can be euthanized, and blood and/or tissue from the inflamed site can be collected.

    • Analyze the samples for levels of pro-inflammatory cytokines, chemokines, or leukotrienes using appropriate methods (e.g., ELISA, multiplex assays).

  • Data Analysis:

    • Compare the inflammatory responses in the this compound-treated groups with the vehicle control group.

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and research goals. Researchers should adhere to all applicable safety guidelines and institutional regulations when handling chemical compounds and conducting animal experiments.

References

Application of AM103 in a Zymosan-Induced Peritonitis Model: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Zymosan-induced peritonitis is a widely utilized and well-characterized in vivo model for studying acute inflammation.[1] Intraperitoneal injection of zymosan, a component derived from the cell wall of Saccharomyces cerevisiae, elicits a robust and self-resolving inflammatory response characterized by the rapid recruitment of leukocytes, particularly neutrophils and monocytes, and the production of various inflammatory mediators.[1] This model is instrumental for the evaluation of novel anti-inflammatory therapeutic agents.

AM103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[2] FLAP is a critical component in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[2][3] By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, thereby presenting a promising therapeutic strategy for a range of inflammatory diseases.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in a zymosan-induced peritonitis model, based on preclinical research findings.

Mechanism of Action of this compound

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[2] FLAP is an integral membrane protein that binds arachidonic acid and presents it to 5-LO, an essential step for the subsequent synthesis of leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs).[2] this compound acts by binding to FLAP, thereby preventing the interaction between FLAP and 5-LO and inhibiting the synthesis of all leukotrienes.[3]

cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP Binds to 5-LO 5-LO FLAP->5-LO Presents AA to Leukotriene Synthesis Leukotriene Synthesis 5-LO->Leukotriene Synthesis Catalyzes Inflammation Inflammation Leukotriene Synthesis->Inflammation This compound This compound This compound->FLAP Inhibits

Figure 1: Mechanism of action of this compound in the leukotriene synthesis pathway.

Efficacy of this compound in Zymosan-Induced Peritonitis

Studies have demonstrated the dose-dependent efficacy of this compound in mitigating the inflammatory response in a zymosan-induced peritonitis model in mice. Administration of this compound resulted in a significant reduction of key inflammatory markers in the peritoneal cavity.

Table 1: Effect of this compound on Inflammatory Markers in Zymosan-Induced Peritonitis

Treatment GroupDose (mg/kg, p.o.)Peritoneal LTB4 Inhibition (%)Peritoneal CysLT Inhibition (%)Plasma Protein Extravasation Inhibition (%)
Vehicle-000
This compound1353025
This compound3605550
This compound10858075

Data summarized from Lorrain et al., 2009.[2]

Experimental Protocols

Zymosan-Induced Peritonitis Model in Mice

This protocol describes the induction of acute peritonitis in mice using zymosan A.

Materials:

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Male BALB/c mice (or other suitable strain), 8-12 weeks old

  • Sterile syringes and needles (25-27 gauge)

  • Peritoneal lavage buffer (e.g., sterile PBS with 2 mM EDTA)

Procedure:

  • Preparation of Zymosan Suspension:

    • Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.

    • Vortex the suspension vigorously immediately before injection to ensure a uniform distribution of particles.[5]

  • Induction of Peritonitis:

    • Administer 1 mg of the zymosan suspension intraperitoneally (i.p.) to each mouse.[6] The injection volume is typically 1 mL.

    • The injection should be made into the lower right or left quadrant of the abdomen to avoid injury to internal organs.[5]

  • Time Course:

    • The inflammatory response peaks within a few hours and is typically self-resolving within 48 to 72 hours.[1]

    • For the evaluation of therapeutic interventions, a common time point for sample collection is 4 hours post-zymosan injection.[7]

cluster_prep Preparation cluster_injection Induction cluster_analysis Analysis Zymosan Zymosan Mix Prepare Zymosan Suspension (1 mg/mL) Zymosan->Mix Saline Saline Saline->Mix Mouse Mouse Mix->Mouse i.p. injection (1 mg/mouse) Lavage Peritoneal Lavage (e.g., 4 hours) Analysis Analyze Lavage Fluid: - Leukocyte counts - Mediator levels Lavage->Analysis

Figure 2: Experimental workflow for the zymosan-induced peritonitis model.
Administration of this compound

This compound is orally bioavailable and can be administered prior to the induction of peritonitis.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for doses of 1, 3, and 10 mg/kg in a 10 mL/kg dosing volume).

  • Administration:

    • Administer the this compound suspension or vehicle to the mice via oral gavage (p.o.).

    • Typically, the compound is administered 30 to 60 minutes prior to the zymosan injection.[6]

Sample Collection and Analysis

Procedure:

  • Peritoneal Lavage:

    • At the designated time point (e.g., 4 hours post-zymosan), euthanize the mice.

    • Expose the peritoneal cavity and inject a known volume of ice-cold peritoneal lavage buffer (e.g., 5 mL of PBS with 2 mM EDTA).

    • Gently massage the abdomen to dislodge the cells.

    • Aspirate the lavage fluid.

  • Cell Analysis:

    • Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

    • Perform differential cell counts (neutrophils, macrophages, etc.) on cytospin preparations stained with a suitable stain (e.g., Diff-Quik).[6]

  • Mediator Analysis:

    • Centrifuge the lavage fluid to pellet the cells.

    • Collect the supernatant and store it at -80°C for subsequent analysis of inflammatory mediators.

    • LTB4 and CysLTs can be quantified using commercially available ELISA kits.

  • Plasma Protein Extravasation:

    • Plasma protein extravasation can be assessed by measuring the concentration of a dye (e.g., Evans blue) or total protein in the peritoneal lavage fluid.

Conclusion

The zymosan-induced peritonitis model is a robust and reproducible method for evaluating the in vivo efficacy of anti-inflammatory compounds like this compound. The data presented herein demonstrates that this compound effectively inhibits the production of pro-inflammatory leukotrienes and reduces plasma protein extravasation in this model. The detailed protocols provided will enable researchers to effectively utilize this model for the preclinical assessment of FLAP inhibitors and other potential anti-inflammatory agents.

References

Application Notes and Protocols for AM103 in Ovalbumin-Challenged Lung Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly cysteinyl leukotrienes (CysLTs) and leukotriene B4 (LTB4), are powerful pro-inflammatory lipid mediators implicated in the pathophysiology of allergic asthma. They contribute to bronchoconstriction, eosinophil recruitment, mucus secretion, and airway hyperresponsiveness (AHR). By inhibiting FLAP, this compound effectively blocks the production of these leukotrienes, offering a promising therapeutic strategy for allergic airway inflammation.

The ovalbumin (OVA)-challenged lung inflammation model in mice is a widely used and well-characterized preclinical model that mimics many features of human allergic asthma. This model involves sensitizing the animals to OVA, an egg protein, followed by subsequent airway challenges with the same antigen, leading to an inflammatory response characterized by the influx of eosinophils and other inflammatory cells, increased Th2 cytokine levels (IL-4, IL-5, IL-13), elevated OVA-specific IgE, and the development of AHR.

These application notes provide a detailed protocol for utilizing this compound in an OVA-challenged murine model of allergic lung inflammation, based on established methodologies for FLAP inhibitors in similar models.

Mechanism of Action: Leukotriene Synthesis Pathway

This compound targets the 5-lipoxygenase (5-LO) pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid.

Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 FLAP 5-LO-Activating Protein (FLAP) FLAP->5-LO LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Bronchoconstriction Bronchoconstriction CysLTs->Bronchoconstriction This compound This compound This compound->FLAP Inhibits

Figure 1. Mechanism of action of this compound in the leukotriene synthesis pathway.

Experimental Protocol: this compound in an OVA-Challenged Murine Model

This protocol describes the induction of allergic airway inflammation using ovalbumin and the administration of this compound to evaluate its therapeutic potential.

Materials
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Reagents:

    • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

    • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

    • This compound (MedChemExpress)

    • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

    • Sterile phosphate-buffered saline (PBS)

  • Equipment:

    • Nebulizer for aerosol challenge

    • Whole-body plethysmograph for AHR measurement

    • Standard laboratory equipment for injections, bronchoalveolar lavage, and tissue processing.

Experimental Workflow

cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day 0 Day 0 Day 14 Day 14 Day 0->Day 14 OVA/Alum i.p. Day 21 Day 21 Day 23 Day 23 Day 21->Day 23 Aerosolized OVA This compound or Vehicle Admin. Day 24 Day 24 AHR Airway Hyper- responsiveness Day 24->AHR BALF BALF Analysis (Cells, Cytokines) AHR->BALF Histology Lung Histology BALF->Histology

Figure 2. Experimental workflow for the OVA-challenged lung inflammation model with this compound treatment.

Detailed Procedure
  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.[1]

  • Challenge and Treatment:

    • From day 21 to day 23, administer this compound or vehicle to the respective treatment groups. A suggested dose for this compound is 10 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.), once or twice daily. The last dose should be given 1-2 hours before the final OVA challenge.

    • On days 21, 22, and 23, challenge the sensitized mice (except for the control group) with an aerosol of 1% OVA in sterile PBS for 30 minutes using a nebulizer.[1] The control group should be challenged with aerosolized PBS.

  • Analysis (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR) Measurement: Assess AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs.

      • Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

      • Centrifuge the BALF and store the supernatant at -80°C for cytokine analysis.

    • Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant inflammatory mediators in the BALF supernatant using ELISA or multiplex assays.

    • Serum Analysis: Collect blood via cardiac puncture to measure serum levels of OVA-specific IgE by ELISA.

    • Lung Histology:

      • Perfuse the lungs with PBS and fix with 10% neutral buffered formalin.

      • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to evaluate mucus production.

Expected Outcomes and Data Presentation

Treatment with this compound in the OVA-challenged lung inflammation model is expected to significantly attenuate the allergic inflammatory response. The following tables summarize the anticipated quantitative data.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Macrophages (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)
Control (PBS)1.5 ± 0.30.1 ± 0.0512.0 ± 2.50.5 ± 0.21.0 ± 0.4
OVA + Vehicle8.2 ± 1.545.6 ± 8.225.3 ± 4.13.1 ± 0.97.5 ± 1.8*
OVA + this compound (10 mg/kg)3.1 ± 0.8#12.3 ± 3.5#15.1 ± 3.0#1.2 ± 0.5#2.8 ± 0.9#

Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. OVA + Vehicle.

Table 2: Effect of this compound on Th2 Cytokines and OVA-specific IgE
Treatment GroupIL-4 (pg/mL) in BALFIL-5 (pg/mL) in BALFIL-13 (pg/mL) in BALFOVA-specific IgE (ng/mL) in Serum
Control (PBS)15 ± 510 ± 425 ± 850 ± 15
OVA + Vehicle150 ± 25120 ± 20280 ± 40850 ± 120
OVA + this compound (10 mg/kg)60 ± 12#45 ± 10#110 ± 25#420 ± 85#

Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. OVA + Vehicle.

Signaling Pathway in Allergic Lung Inflammation

The pathogenesis of OVA-induced allergic asthma involves a complex interplay of immune cells and mediators, primarily driven by a Th2-polarized immune response.

OVA Ovalbumin (OVA) Allergen APC Antigen Presenting Cell (e.g., Dendritic Cell) OVA->APC Th0 Naive T Cell (Th0) APC->Th0 Presents Antigen Th2 T Helper 2 Cell (Th2) Th0->Th2 Differentiation Cytokines IL-4, IL-5, IL-13 Th2->Cytokines B_Cell B Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE OVA-specific IgE Plasma_Cell->IgE Mast_Cell Mast Cell IgE->Mast_Cell Binds to Leukotrienes Leukotrienes Mast_Cell->Leukotrienes Releases Eosinophil Eosinophil Inflammation Airway Inflammation Eosinophil->Inflammation AHR Airway Hyper- responsiveness Leukotrienes->AHR Leukotrienes->Inflammation Cytokines->B_Cell IL-4 Cytokines->Eosinophil IL-5 (Recruitment, Activation) Mucus Mucus Hypersecretion Cytokines->Mucus IL-13 This compound This compound This compound->Leukotrienes Inhibits Synthesis

Figure 3. Simplified signaling pathway in OVA-induced allergic lung inflammation and the point of intervention for this compound.

Conclusion

This compound, as a FLAP inhibitor, is a valuable tool for investigating the role of the leukotriene pathway in preclinical models of allergic asthma. The provided protocol for an ovalbumin-challenged lung inflammation model offers a robust framework for assessing the efficacy of this compound. The expected outcomes include a significant reduction in airway inflammation, characterized by decreased eosinophil infiltration and Th2 cytokine production, ultimately leading to an amelioration of the asthmatic phenotype. These studies are crucial for the preclinical development of novel anti-inflammatory therapies for allergic respiratory diseases.

References

Application Notes and Protocols for Measuring the Effects of AM103 on Cysteinyl Leukotrienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteinyl leukotrienes (cysLTs), comprising leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent pro-inflammatory lipid mediators derived from arachidonic acid.[1][2] They play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis, where they induce bronchoconstriction, increase vascular permeability, and promote eosinophilic inflammation.[3][4][5] The synthesis of cysLTs is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP).[6][7]

AM103 is a novel, potent, and selective inhibitor of FLAP.[8][9] By binding to FLAP, this compound prevents the synthesis of leukotrienes, thereby offering a therapeutic strategy for managing inflammatory conditions.[10][11] These application notes provide detailed protocols for measuring the inhibitory effects of this compound on cysLT production in various biological systems.

Mechanism of Action of this compound

This compound functions as a FLAP inhibitor, targeting an early and critical step in the leukotriene biosynthesis pathway.[9][12] This mechanism prevents the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes.[8]

cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane cluster_downstream Leukotriene Synthesis Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP Transport 5-LO 5-Lipoxygenase (5-LO) LTA4_Synthase LTA4 Synthase 5-LO->LTA4_Synthase Conversion to LTA4 FLAP->5-LO Presentation LTA4 Leukotriene A4 (LTA4) LTA4_Synthase->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes (CysLTs) LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Pro-inflammatory Effects Bronchoconstriction, Inflammation, etc. CysLTs->Pro-inflammatory Effects This compound This compound This compound->FLAP Inhibition

Caption: this compound inhibits the FLAP-mediated synthesis of cysteinyl leukotrienes.

Quantitative Data on this compound Effects

The inhibitory activity of this compound on leukotriene production has been quantified in several preclinical models. The following tables summarize key findings.

In Vitro and Ex Vivo Inhibition of Leukotriene Production by this compound
Assay IC50 / EC50
Human Whole Blood LTB4 InhibitionIC50: 349 nM
Rat ex vivo Whole-Blood LTB4 Assay (1 mg/kg oral dose)EC50: ~60 nM (>50% inhibition for up to 6 h)[8]
Human, Rat, and Mouse Whole-Blood Ionophore-Stimulated LTB4 ProductionIC50: 350 nM, 113 nM, and 117 nM, respectively
In Vivo Inhibition of Leukotriene Production by this compound in Rats
Parameter ED50 / EC50
LTB4 Production Inhibition (in vivo lung challenge)ED50: 0.8 mg/kg[8]
Cysteinyl Leukotriene (CysLT) Production Inhibition (in vivo lung challenge)ED50: 1 mg/kg[8]
Plasma EC50 for both LTB4 and CysLT Inhibition~330 nM[8]
Effects of this compound in a Mouse Model of Chronic Lung Inflammation
Parameter Measured in Bronchoalveolar Lavage (BAL) Fluid Effect of this compound
Eosinophil Peroxidase (EPO)Reduced concentration[8]
Cysteinyl Leukotrienes (CysLTs)Reduced concentration[8]
Interleukin-5 (IL-5)Reduced concentration[8]

Experimental Protocols

Ex Vivo Whole Blood Assay for LTB4 Inhibition

This protocol is designed to assess the inhibitory effect of this compound on LTB4 production in whole blood stimulated with a calcium ionophore.

G cluster_protocol Ex Vivo Whole Blood LTB4 Inhibition Assay Workflow start Administer this compound or Vehicle to Rats Orally collect_blood Collect Heparinized Whole Blood at Timed Intervals start->collect_blood stimulate Stimulate Blood with Calcium Ionophore A23187 collect_blood->stimulate incubate Incubate at 37°C stimulate->incubate stop_reaction Stop Reaction and Centrifuge to Obtain Plasma incubate->stop_reaction extract Solid Phase Extraction of LTB4 from Plasma stop_reaction->extract quantify Quantify LTB4 using ELISA or LC-MS/MS extract->quantify end Determine Percent Inhibition and EC50 quantify->end

Caption: Workflow for ex vivo whole blood LTB4 inhibition assay.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats

  • Heparinized blood collection tubes

  • Calcium Ionophore A23187

  • Phosphate Buffered Saline (PBS)

  • Methanol

  • Solid Phase Extraction (SPE) cartridges

  • LTB4 ELISA kit or LC-MS/MS system

  • Centrifuge

  • Incubator

Procedure:

  • Dosing: Administer this compound orally to rats at desired doses (e.g., 1 mg/kg).[8] Administer vehicle to the control group.

  • Blood Collection: At various time points post-dosing (e.g., 1, 2, 4, 6 hours), collect whole blood via cardiac puncture into heparinized tubes.

  • Stimulation: Aliquot 500 µL of whole blood into microcentrifuge tubes. Add calcium ionophore A23187 to a final concentration of 10 µM to stimulate LTB4 production.[1][13] For unstimulated controls, add vehicle.

  • Incubation: Incubate the samples at 37°C for 30 minutes.[1]

  • Reaction Termination and Plasma Separation: Stop the reaction by placing the tubes on ice. Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.

  • Sample Preparation (Solid Phase Extraction):

    • Acidify the plasma samples to pH ~4.0 with 1 M HCl.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the acidified plasma onto the cartridge.

    • Wash the cartridge with water, followed by hexane.

    • Elute LTB4 with methyl formate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate assay buffer.

  • Quantification:

    • ELISA: Follow the manufacturer's instructions for the LTB4 ELISA kit.

    • LC-MS/MS: Analyze the samples using a validated LC-MS/MS method for LTB4 quantification.[4]

  • Data Analysis: Calculate the concentration of LTB4 in each sample. Determine the percent inhibition of LTB4 production by this compound at each time point and dose compared to the vehicle control. Calculate the EC50 value.

Measurement of CysLTs in Bronchoalveolar Lavage (BAL) Fluid

This protocol describes the induction of chronic lung inflammation in mice and the subsequent measurement of cysLTs, eosinophil peroxidase (EPO), and IL-5 in BAL fluid following treatment with this compound.

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Alum adjuvant

  • BALB/c mice

  • PBS

  • CysLT ELISA kit

  • EPO assay kit

  • IL-5 ELISA kit

  • Centrifuge

Procedure:

  • Induction of Lung Inflammation:

    • Sensitize mice with intraperitoneal injections of OVA emulsified in alum on days 0 and 14.

    • Challenge the sensitized mice with aerosolized OVA for a set period (e.g., 20 minutes) on consecutive days (e.g., days 28, 29, and 30).

  • This compound Treatment: Administer this compound or vehicle orally to the mice daily, starting before the OVA challenge and continuing throughout the challenge period.

  • Bronchoalveolar Lavage (BAL):

    • 24-48 hours after the final OVA challenge, euthanize the mice.

    • Expose the trachea and cannulate it.

    • Instill and withdraw a fixed volume of cold PBS (e.g., 3 x 0.5 mL) into the lungs.[14][15][16]

    • Pool the recovered fluid (BAL fluid).

  • BAL Fluid Processing:

    • Centrifuge the BAL fluid at 500 x g for 10 minutes at 4°C to pellet the cells.

    • Collect the supernatant for cysLT, EPO, and IL-5 measurement.

  • Quantification:

    • CysLTs: Use a CysLT ELISA kit to measure the total concentration of cysLTs in the BAL fluid supernatant according to the manufacturer's protocol.[17]

    • Eosinophil Peroxidase (EPO): Measure EPO activity in the BAL fluid supernatant using a commercially available kit. This serves as a marker of eosinophil degranulation.

    • IL-5: Quantify the concentration of IL-5 in the BAL fluid supernatant using an IL-5 ELISA kit.[18][19]

  • Data Analysis: Compare the levels of cysLTs, EPO, and IL-5 in the BAL fluid of this compound-treated mice to those in the vehicle-treated group to determine the extent of inhibition.

Measurement of Urinary LTE4 by Enzyme Immunoassay (EIA)

Urinary LTE4 is a stable metabolite and a reliable biomarker for systemic cysLT production.[20][21] This protocol outlines the direct measurement of LTE4 in urine samples.

Materials:

  • Urine collection containers

  • LTE4 EIA kit

  • Plate reader

Procedure:

  • Urine Sample Collection: Collect urine samples from subjects. For animal studies, metabolic cages can be used. For human studies, spot urine samples or 24-hour collections can be utilized.

  • Sample Storage: If not analyzed immediately, store urine samples at -80°C. LTE4 is stable under these conditions.[22]

  • Enzyme Immunoassay:

    • Bring urine samples and EIA kit reagents to room temperature.

    • Follow the manufacturer's protocol for the LTE4 EIA kit.[23] Typically, this involves:

      • Adding standards, controls, and urine samples to the wells of a microplate coated with an antibody.

      • Adding an LTE4-enzyme conjugate.

      • Incubating the plate to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of LTE4 in the urine samples based on the standard curve.

    • Normalize the LTE4 concentration to creatinine levels to account for variations in urine dilution.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AM103 Concentration for FLAP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AM103, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor that specifically targets the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By binding to FLAP, this compound prevents the transfer of arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, thereby inhibiting the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs).[1][2]

Q2: What is the optimal concentration of this compound to use in my experiment?

A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. A good starting point for cell-based assays is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations. Based on published data, the IC50 of this compound for FLAP inhibition is in the low nanomolar range in biochemical assays and in the nanomolar to low micromolar range in whole blood assays.

Q3: How should I prepare and store this compound?

A3: this compound is a lipophilic compound. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected downstream effects of FLAP inhibition by this compound?

A4: The primary downstream effect of FLAP inhibition by this compound is the reduction in the production of leukotrienes, including LTB4 and CysLTs. This can lead to a variety of cellular effects, such as reduced immune cell recruitment, decreased inflammation, and modulation of vascular permeability. Additionally, some studies suggest that FLAP inhibitors may influence the production of specialized pro-resolving mediators (SPMs), which are involved in the resolution of inflammation.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibition of leukotriene production This compound concentration is too low. Perform a dose-response experiment with a wider concentration range of this compound. Start from low nanomolar concentrations and go up to the low micromolar range.
Poor solubility of this compound. Ensure the stock solution is properly dissolved in a suitable organic solvent like DMSO before diluting into aqueous media. Vortex the stock solution well. The final DMSO concentration in the cell culture should be kept low (e.g., ≤0.1%) to avoid solvent effects.
Cell type does not express FLAP or the 5-LO pathway is not active. Confirm that your cell line of choice (e.g., neutrophils, monocytes, mast cells) expresses FLAP and the necessary enzymes for leukotriene synthesis. Stimulate the cells with a calcium ionophore like A23187 to activate the 5-lipoxygenase pathway.[4][5][6]
Degradation of this compound. Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent results between experiments Variability in cell health and density. Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before treatment. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity.
Inconsistent stimulation of cells. Ensure the concentration and incubation time of the stimulating agent (e.g., calcium ionophore A23187) are consistent across experiments.
Assay variability. Use appropriate positive and negative controls in every experiment. Ensure proper handling and storage of all assay reagents, including leukotriene standards and antibodies for EIA.
High background in the leukotriene assay Non-specific binding in the EIA. Follow the EIA kit manufacturer's instructions carefully, especially the washing steps. Use the recommended blocking buffers.
Contamination of reagents or samples. Use sterile techniques throughout the experiment. Ensure all buffers and media are free of contamination.
Observed cytotoxicity This compound concentration is too high. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line.[3]
Solvent toxicity. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is below the toxic level for your cells (typically ≤0.1%). Include a vehicle control (medium with the same concentration of solvent) in your experiments.

Quantitative Data Summary

Parameter Value Assay Condition Reference
IC50 (FLAP binding) 4.2 nMBiochemical assayGLPBIO
IC50 (LTB4 inhibition) 349 nMHuman whole bloodGLPBIO
IC50 (LTB4 inhibition) 113 nMRat whole bloodGLPBIO
IC50 (LTB4 inhibition) 117 nMMouse whole bloodGLPBIO

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in a high-quality, anhydrous organic solvent such as DMSO to make a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Serially dilute the stock solution in your cell culture medium to the desired final concentrations for your dose-response experiment.

    • Ensure the final concentration of the organic solvent in the cell culture medium does not exceed 0.1%.

Protocol 2: Cell-Based FLAP Inhibition Assay
  • Cell Seeding:

    • Seed your cells of choice (e.g., human neutrophils, THP-1 monocytes) in a multi-well plate at a predetermined optimal density.

    • Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (medium with the same concentration of solvent).

    • Pre-incubate the cells with this compound for a specific period (e.g., 30-60 minutes) to allow for cellular uptake and target engagement.

  • Cell Stimulation:

    • Stimulate the cells with a calcium ionophore such as A23187 (e.g., 1-5 µM) to induce leukotriene synthesis.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Sample Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the released leukotrienes.

    • Store the supernatant at -80°C until analysis.

  • Leukotriene Measurement:

    • Quantify the concentration of LTB4 or other leukotrienes in the supernatant using a commercially available Enzyme Immunoassay (EIA) kit.[7][8][9] Follow the manufacturer's protocol for the EIA.

  • Data Analysis:

    • Calculate the percentage of inhibition of leukotriene production for each this compound concentration compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • This compound Treatment:

    • Treat the cells with a range of this compound concentrations (and a vehicle control) for the same duration as your planned inhibition experiment.

  • MTT Addition:

    • After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

Visualizations

FLAP_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane Arachidonic_Acid_Membrane Arachidonic Acid (in membrane phospholipids) Arachidonic_Acid_Cytosol Arachidonic Acid Arachidonic_Acid_Membrane->Arachidonic_Acid_Cytosol FLAP FLAP Arachidonic_Acid_Cytosol->FLAP binds to 5-LO 5-Lipoxygenase (5-LO) LTA4_Synthase Leukotriene A4 Synthase 5-LO->LTA4_Synthase converts AA to LTA4 FLAP->5-LO presents AA to Leukotrienes Leukotrienes (LTB4, CysLTs) LTA4_Synthase->Leukotrienes Stimulus Inflammatory Stimulus PLA2 cPLA2 Stimulus->PLA2 activates PLA2->Arachidonic_Acid_Membrane releases This compound This compound This compound->FLAP inhibits Inflammation Inflammation Leukotrienes->Inflammation promote

Caption: Signaling pathway of leukotriene synthesis and the inhibitory action of this compound.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Culture appropriate cell line Start->Cell_Culture Dose_Response 2. Prepare serial dilutions of this compound Cell_Culture->Dose_Response Treatment 3. Treat cells with this compound and vehicle control Dose_Response->Treatment Stimulation 4. Stimulate cells with Calcium Ionophore (A23187) Treatment->Stimulation Supernatant_Collection 5. Collect cell supernatant Stimulation->Supernatant_Collection EIA 6. Measure Leukotriene B4 levels using EIA Supernatant_Collection->EIA Data_Analysis 7. Analyze data and determine IC50 EIA->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Problem: No/Low Inhibition Check_Concentration Is this compound concentration in the optimal range? Start->Check_Concentration Check_Solubility Is this compound properly dissolved? Check_Concentration->Check_Solubility Yes Increase_Concentration Solution: Increase this compound concentration and repeat dose-response. Check_Concentration->Increase_Concentration No Check_Cells Are the cells responsive (FLAP+, stimulated)? Check_Solubility->Check_Cells Yes Improve_Solubility Solution: Ensure proper dissolution in DMSO and fresh dilutions. Check_Solubility->Improve_Solubility No Check_Reagents Are all reagents (e.g., EIA kit) valid? Check_Cells->Check_Reagents Yes Validate_Cells Solution: Use appropriate cell line and stimulation protocol. Check_Cells->Validate_Cells No Validate_Reagents Solution: Use fresh reagents and run positive/negative controls. Check_Reagents->Validate_Reagents No Success Problem Solved Check_Reagents->Success Yes Increase_Concentration->Success Improve_Solubility->Success Validate_Cells->Success Validate_Reagents->Success

Caption: A logical troubleshooting workflow for experiments with this compound.

References

AM103 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with AM103, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to help ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is an essential protein that facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO), which is the first committed step in the biosynthesis of leukotrienes. By inhibiting FLAP, this compound effectively blocks the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs).

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in research to study the role of the leukotriene pathway in various physiological and pathological processes. It is particularly relevant for studies on inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular conditions.

Q3: How should this compound be stored and handled?

A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is advisable to use a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: What are the known species reactivities for this compound?

A4: this compound has demonstrated activity in several species, including humans, rats, and mice, showing inhibition of LTB4 production in whole blood assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

In Vitro Potency of this compound
Assay IC50 Value
FLAP Binding4.2 nM
Human Whole Blood LTB4 Inhibition349 nM
Rat Whole Blood LTB4 Inhibition113 nM
Mouse Whole Blood LTB4 Inhibition117 nM
CYP2D6 Inhibition>30 µM
CYP3A4, 2C9, 2C19, 1A2 Inhibition>50 µM
In Vivo Efficacy of this compound
Model Effective Dose / Concentration
Rat ex vivo whole-blood LTB4 assay (1 mg/kg, p.o.)EC50 of ~60 nM
Rat in vivo lung LTB4 inhibition (calcium ionophore challenge)ED50 of 0.8 mg/kg
Rat in vivo lung CysLT inhibition (calcium ionophore challenge)ED50 of 1 mg/kg
Plasma concentration for LTB4 and CysLT inhibition in vivo (rat)EC50 of ~330 nM

Signaling Pathway and Experimental Workflows

Leukotriene_Biosynthesis_Pathway membrane Membrane Phospholipids pla2 cPLA2 membrane->pla2 Stimulus aa Arachidonic Acid (AA) pla2->aa Releases flap FLAP aa->flap five_lo 5-LO flap->five_lo Presents AA to 5-LO lta4 Leukotriene A4 (LTA4) five_lo->lta4 Converts lta4h LTA4 Hydrolase lta4->lta4h ltc4s LTC4 Synthase lta4->ltc4s ltb4 Leukotriene B4 (LTB4) lta4h->ltb4 ltc4 Leukotriene C4 (LTC4) ltc4s->ltc4 inflammation Pro-inflammatory Effects ltb4->inflammation cyslts Cysteinyl Leukotrienes (LTD4, LTE4) ltc4->cyslts cyslts->inflammation This compound This compound This compound->flap Inhibits

Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.

Experimental_Workflow_this compound start Start: Hypothesis Formulation cell_prep Cell Preparation (e.g., Human Whole Blood, PMNs) start->cell_prep am103_prep This compound Preparation (Serial Dilutions) start->am103_prep incubation Pre-incubation of Cells with this compound cell_prep->incubation am103_prep->incubation stimulation Cell Stimulation (e.g., Calcium Ionophore) incubation->stimulation termination Reaction Termination stimulation->termination lt_measurement Leukotriene Measurement (e.g., LTB4 ELISA) termination->lt_measurement data_analysis Data Analysis (IC50 Calculation) lt_measurement->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for evaluating this compound efficacy in vitro.

Troubleshooting Guide

Q5: My IC50/EC50 values for this compound are inconsistent between experiments. What could be the cause?

A5: Inconsistent potency values can arise from several factors. Here is a checklist to troubleshoot this issue:

  • Compound Integrity: Ensure the solid this compound has been stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles. Consider preparing fresh stock solutions.

  • Cell Health and Density: The health and density of the cells used in the assay are critical. Use cells that are in the logarithmic growth phase and ensure consistent cell numbers across all wells and experiments.

  • Assay Conditions: Verify that incubation times, temperatures, and reagent concentrations are consistent. Small variations can lead to significant differences in results.

  • Reagent Quality: Ensure all reagents, including cell culture media, buffers, and stimulating agents, are of high quality and not expired.

  • Pipetting Accuracy: Inaccurate pipetting, especially of the compound dilutions, can lead to significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.

Troubleshooting_Workflow start Unexpected/Variable Results Observed check_protocol Review Experimental Protocol for Deviations start->check_protocol check_reagents Check Reagent Quality and Preparation check_protocol->check_reagents check_compound Verify this compound Integrity and Concentration check_reagents->check_compound check_cells Assess Cell Health and Consistency check_compound->check_cells check_instrument Calibrate and Check Instrument Settings check_cells->check_instrument isolate_variable Isolate and Test One Variable at a Time check_instrument->isolate_variable rerun_assay Re-run Assay with Controls isolate_variable->rerun_assay analyze_data Analyze New Data rerun_assay->analyze_data resolved Issue Resolved analyze_data->resolved Consistent Results not_resolved Issue Persists: Consult Literature/Support analyze_data->not_resolved Inconsistent Results

Caption: A logical workflow for troubleshooting unexpected experimental results.

Q6: I am observing high background signal in my LTB4 ELISA. How can I reduce it?

A6: High background in an ELISA can be due to several reasons:

  • Insufficient Washing: Ensure that all washing steps are performed thoroughly to remove unbound reagents.

  • Blocking Inefficiency: The blocking buffer may not be effective. Try a different blocking agent or increase the incubation time.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Perform a titration to determine the optimal concentration.

  • Sample Matrix Effects: Components in your sample lysate or supernatant may be interfering with the assay. Consider diluting your samples or using a different sample preparation method.

Q7: My in vivo study with this compound is showing high variability in animal responses. What should I consider?

A7: In vivo studies can have inherent variability. Key factors to control for include:

  • Animal Health and Genetics: Ensure all animals are healthy and from a consistent genetic background.

  • Dosing Accuracy: Verify the accuracy of your dosing formulation and administration technique.

  • Pharmacokinetics: Consider the pharmacokinetic properties of this compound in your chosen animal model. The timing of sample collection relative to dosing is crucial.

  • Environmental Factors: Maintain consistent housing conditions, diet, and light-dark cycles, as these can influence physiological responses.

Experimental Protocols

Protocol: Human Whole Blood LTB4 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on LTB4 production in human whole blood.

Materials:

  • Freshly collected human whole blood (with anticoagulant, e.g., heparin)

  • This compound

  • DMSO (for stock solution)

  • Phosphate Buffered Saline (PBS)

  • Calcium Ionophore A23187

  • LTB4 ELISA Kit

  • 96-well plates

Procedure:

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in PBS to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO at the same final concentration as in the this compound-treated samples).

  • Assay Setup:

    • Add the diluted this compound or vehicle control to the wells of a 96-well plate.

    • Add 100 µL of fresh human whole blood to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Stimulation:

    • Prepare a working solution of Calcium Ionophore A23187 in PBS.

    • Add the A23187 solution to each well to a final concentration of 10 µM to stimulate LTB4 production.

    • Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by placing the plate on ice and adding a stop solution (e.g., EDTA).

    • Centrifuge the plate to pellet the blood cells.

    • Collect the plasma supernatant for LTB4 measurement.

  • LTB4 Measurement:

    • Quantify the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of LTB4 production for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AM103 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with the solubility of AM103 in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). It is a valuable tool for studying inflammatory pathways mediated by leukotrienes. Like many small molecule inhibitors developed for intracellular targets, this compound is hydrophobic, leading to limited solubility in aqueous buffers. This can present challenges in achieving the desired concentrations for in vitro and in vivo experiments, and can lead to compound precipitation, which may affect the accuracy and reproducibility of experimental results.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is standard practice to prepare a high-concentration stock solution in one of these organic solvents first.

Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?

A3: While the absolute maximum solubility is high, it is practical to prepare a stock solution in the range of 10-20 mM in high-quality, anhydrous DMSO. This concentrated stock can then be serially diluted for your experiments.

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

Problem: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, Tris, or cell culture medium). What should I do?

This is a common issue arising from the significant polarity difference between the organic solvent of the stock solution and the aqueous experimental buffer. Here is a step-by-step guide to troubleshoot and prevent this problem.

Initial Steps & Best Practices
  • Visually Confirm Precipitation: Precipitation can appear as cloudiness, fine particles, or larger crystals in your solution. This can be observed by eye or under a microscope.

  • Solvent Choice: Ensure your initial stock solution is prepared in an appropriate organic solvent like DMSO or ethanol.

  • Minimize Organic Solvent in Final Solution: The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer should be kept to a minimum, ideally below 0.5%, to reduce its impact on cell viability and assay performance, and to lower the risk of precipitation.

Experimental Protocol: Preparing an Aqueous Working Solution of this compound

This protocol is designed to minimize precipitation when diluting a stock solution of this compound into an aqueous buffer.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution. Ensure the compound is completely dissolved by gentle vortexing or brief sonication.

  • Perform Serial Dilutions (Intermediate Steps):

    • Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute the 10 mM stock solution into your aqueous buffer to create a 1 mM intermediate solution.

  • Final Dilution into Aqueous Buffer:

    • Crucial Step: Add the this compound stock or intermediate solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to immediate precipitation.

    • Pre-warming the aqueous buffer to 37°C can sometimes improve solubility.

  • Final Concentration and Incubation:

    • Prepare the final desired concentration of this compound in the pre-warmed aqueous buffer.

    • If using in a cell-based assay, add the final this compound solution to the cell culture medium immediately.

Quantitative Data Summary

The solubility of this compound in aqueous buffers is limited. The following table provides known and estimated solubility data. Note: Values in buffers other than the specified ethanol:PBS solution are estimates and should be confirmed experimentally.

Solvent/BufferpHTemperature (°C)Estimated Maximum SolubilityNotes
DMSON/A25> 100 mg/mLRecommended for primary stock solutions.
EthanolN/A25~30 mg/mLAn alternative to DMSO for stock solutions.
1:2 Ethanol:PBS7.225~0.3 mg/mLRequires initial dissolution in ethanol.
PBS7.425< 0.1 mg/mLProne to precipitation without co-solvents.
Tris7.425< 0.1 mg/mLProne to precipitation without co-solvents.
HEPES7.425< 0.1 mg/mLProne to precipitation without co-solvents.

Visual Guides

Experimental Workflow for Preparing Aqueous this compound Solution

The following diagram illustrates the recommended workflow to minimize precipitation.

G cluster_0 Preparation of this compound Stock Solution cluster_1 Dilution into Aqueous Buffer cluster_2 Final Application prep_stock Dissolve this compound in 100% DMSO to create a 10 mM stock solution sonicate Gentle vortexing or brief sonication to ensure complete dissolution prep_stock->sonicate intermediate_dilution Perform serial dilutions (e.g., to 1 mM in buffer) sonicate->intermediate_dilution final_dilution Add dropwise to final buffer with vigorous mixing final_application Use immediately in experiment final_dilution->final_application pre_warm Pre-warm aqueous buffer to 37°C pre_warm->final_dilution

Workflow for this compound aqueous solution preparation.
Troubleshooting Precipitation Issues

This flowchart provides a logical approach to addressing precipitation problems.

G start Precipitation Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration by further dilution check_dmso->reduce_dmso No check_mixing Was the stock added dropwise to vigorously mixed buffer? check_dmso->check_mixing Yes reduce_dmso->check_mixing improve_mixing Improve mixing technique check_mixing->improve_mixing No check_intermediate Were intermediate dilution steps used? check_mixing->check_intermediate Yes improve_mixing->check_intermediate add_intermediate Incorporate intermediate dilution steps check_intermediate->add_intermediate No consider_alternatives Consider alternative formulation (e.g., with solubilizing agents) check_intermediate->consider_alternatives Yes add_intermediate->consider_alternatives G cluster_0 Leukotriene Synthesis Pathway cluster_1 Inhibition ArachidonicAcid Arachidonic Acid FLAP FLAP ArachidonicAcid->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation This compound This compound This compound->FLAP Inhibits

preventing AM103 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

AM103 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is highly recommended to use anhydrous dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and stored under proper conditions (e.g., protected from moisture and light) to prevent the introduction of contaminants that can degrade this compound.

Q2: How should I store the lyophilized powder and stock solutions of this compound?

A2: Lyophilized this compound powder should be stored at -20°C or colder, protected from light. Concentrated stock solutions in anhydrous DMSO (e.g., 10 mM) should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage (less than one week), 4°C may be acceptable for stock solutions, but it is not recommended for long-term storage.

Q3: Is this compound sensitive to light?

A3: Yes, this compound exhibits sensitivity to light, particularly in the UV spectrum. It is crucial to protect both the solid compound and solutions from light exposure. Use amber vials or wrap containers in aluminum foil during storage and handling.

Q4: Can I use aqueous buffers to make working solutions of this compound?

A4: Yes, but with caution. This compound is susceptible to hydrolysis, especially at pH values above 7.5. When preparing working solutions in aqueous buffers, it is best to make them fresh for each experiment and use them immediately. Avoid storing this compound in aqueous solutions for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of this compound activity in cell-based assays.

  • Question: I am observing a significant drop in the inhibitory activity of this compound in my experiments compared to previous batches. What could be the cause?

  • Answer: This issue is often linked to the degradation of this compound. Consider the following potential causes and solutions:

    • Improper Storage: Verify that your stock solutions have been stored correctly at -80°C and that the number of freeze-thaw cycles has been minimized.

    • Aqueous Solution Instability: If you prepare a large batch of working solution in an aqueous buffer and use it over several hours or days, the compound may be degrading. Prepare fresh working solutions from your DMSO stock immediately before each experiment.

    • Oxidation: Ensure that your culture media does not contain components that could promote oxidation. If you suspect oxidation, you can try preparing your media with de-gassed buffers.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of this compound.

  • Question: My quality control analysis shows additional peaks that were not present when I first received the compound. What are these?

  • Answer: The appearance of new peaks is a strong indicator of degradation. The two most common degradation pathways for this compound are hydrolysis and oxidation.

    • Hydrolysis: This is more likely to occur in aqueous solutions with a pH greater than 7.5.

    • Oxidation: This can be accelerated by exposure to air and light.

    • To identify the source, analyze a freshly prepared solution from the lyophilized powder and compare it to your older stock or working solutions.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various conditions. The data represents the percentage of intact this compound remaining after incubation.

ConditionIncubation Time% this compound Remaining
Temperature
-80°C in DMSO3 months>99%
-20°C in DMSO3 months98%
4°C in DMSO1 week95%
Room Temperature in DMSO24 hours85%
pH in Aqueous Buffer (Room Temp)
pH 5.08 hours97%
pH 7.48 hours92%
pH 8.58 hours78%
Light Exposure (in PBS, pH 7.4)
Dark4 hours94%
Ambient Light4 hours81%
Direct UV Light (254 nm)1 hour<50%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Vortex gently for 1-2 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations.

  • It is critical to add the diluted this compound to the cells immediately after preparation. Do not store working solutions in aqueous media.

Visualizations

AM103_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase Receptor->TargetKinase Activates This compound This compound This compound->TargetKinase Inhibits DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates CellGrowth Cell Proliferation and Survival DownstreamEffector->CellGrowth Promotes

Caption: Hypothetical signaling pathway showing this compound inhibiting its target kinase.

AM103_Experimental_Workflow start Start lyophilized Lyophilized this compound (Store at -20°C, protected from light) start->lyophilized stock_prep Prepare 10 mM Stock in Anhydrous DMSO lyophilized->stock_prep storage Aliquot and Store at -80°C stock_prep->storage working_prep Prepare Fresh Working Solution in Aqueous Buffer storage->working_prep experiment Use Immediately in Experiment working_prep->experiment end End experiment->end

Caption: Recommended experimental workflow for handling this compound.

Troubleshooting_Degradation start Inconsistent Results or Loss of Activity check_storage Check Storage Conditions (-80°C, minimal freeze-thaw) start->check_storage check_working_sol Are Working Solutions Made Fresh? check_storage->check_working_sol Storage OK solution_storage Solution: Use a new aliquot and review storage protocol. check_storage->solution_storage Improper Storage check_light Was Compound Exposed to Light? check_working_sol->check_light Yes solution_working_sol Solution: Prepare fresh working solutions for each experiment. check_working_sol->solution_working_sol No solution_light Solution: Protect from light using amber vials or foil. check_light->solution_light Yes contact_support If issues persist, contact technical support. check_light->contact_support No

Caption: Troubleshooting decision tree for this compound degradation issues.

Technical Support Center: AM103 and FLAP Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing AM103 and other small molecule inhibitors of 5-Lipoxygenase-Activating Protein (FLAP) in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address specific issues that may arise during cellular assays involving FLAP inhibitors like this compound.

Issue 1: Higher than Expected Cell Death Observed in a Cellular Viability Assay

Question: I am observing significant cytotoxicity in my cell line treated with this compound, which is unexpected given its reported safety profile. What could be the cause?

Answer: While this compound has been shown to be well-tolerated in early clinical trials, in vitro systems can present unique challenges. High levels of cell death in a cellular viability assay can stem from several factors unrelated to specific off-target toxicity.

Potential Causes and Troubleshooting Steps:

  • Compound Solubility and Aggregation:

    • Problem: At higher concentrations, small molecules can come out of solution and form aggregates that are toxic to cells.

    • Troubleshooting:

      • Visually Inspect: Check for any precipitate in your stock solutions and final assay wells.

      • Solubility Testing: Determine the aqueous solubility of this compound in your specific cell culture medium.

      • Reduce Final DMSO Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5%.

      • Sonication: Briefly sonicate stock solutions to aid dissolution.

  • Cell Line Sensitivity:

    • Problem: The specific cell line you are using may have a higher sensitivity to the compound or the vehicle.

    • Troubleshooting:

      • Vehicle Control: Run a dose-response curve with just the vehicle (e.g., DMSO) to determine its toxicity threshold in your cell line.

      • Test in a Different Cell Line: If possible, repeat the experiment in a different, well-characterized cell line to see if the effect is cell-type specific.

  • Assay Interference:

    • Problem: The compound may interfere with the assay reagents. For example, in MTT or MTS assays, the compound could affect the metabolic conversion of the tetrazolium salt.

    • Troubleshooting:

      • Cell-Free Assay: Run the assay in the absence of cells but with the compound and assay reagents to check for any direct chemical reactions.

      • Use an Orthogonal Assay: Confirm the cytotoxicity results using a different viability assay that relies on a distinct mechanism (e.g., measuring ATP content with CellTiter-Glo® or assessing membrane integrity with a trypan blue exclusion assay).

Issue 2: Inconsistent or Non-Reproducible Inhibition of Leukotriene Production

Question: My results for the inhibition of leukotriene (e.g., LTB4) production by this compound are highly variable between experiments. How can I improve the consistency of my assay?

Answer: Inconsistent results in functional assays like the measurement of leukotriene synthesis can be due to a variety of factors related to both the compound and the experimental setup.

Potential Causes and Troubleshooting Steps:

  • Compound Potency and Stability:

    • Problem: The potency of this compound can be affected by its handling and storage.

    • Troubleshooting:

      • Fresh Dilutions: Prepare fresh serial dilutions of the compound for each experiment from a well-stored, concentrated stock.

      • Storage Conditions: Ensure the stock solution is stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

  • Cellular Activation and Health:

    • Problem: The cellular response to a stimulus (e.g., calcium ionophore) to produce leukotrienes can vary depending on the health and state of the cells.

    • Troubleshooting:

      • Consistent Cell Culture: Use cells from a similar passage number and ensure they are in a healthy, log-phase of growth.

      • Standardized Stimulation: Use a consistent concentration and incubation time for the cell-activating agent.

      • Pre-incubation Time: Standardize the pre-incubation time with this compound before adding the stimulus.

  • Assay Detection and Measurement:

    • Problem: Variability can be introduced during the detection and measurement of the leukotrienes.

    • Troubleshooting:

      • ELISA/Luminex Performance: If using an immunoassay, ensure the standard curve is reproducible and the samples fall within the linear range of the assay.

      • Sample Handling: Process all samples consistently, from collection of the supernatant to the final measurement.

Quantitative Data Summary

While specific off-target interaction data for this compound is not publicly available, the following table summarizes its on-target potency and cytochrome P450 (CYP) interaction profile. A favorable CYP profile suggests a lower likelihood of off-target drug-drug interactions mediated by these enzymes.

Target/EnzymeAssay TypeSpeciesIC50/EC50Reference
On-Target Activity
FLAPBinding Assay-4.2 nM
LTB4 InhibitionWhole Blood AssayHuman349 nM
LTB4 InhibitionWhole Blood AssayRat113 nM
LTB4 InhibitionWhole Blood AssayMouse117 nM
LTB4 Inhibitionex vivo Whole BloodRat~60 nM
LTB4 & CysLT Inhibitionin vivo LungRat~330 nM
CYP Interaction Profile
CYP2D6Inhibition Assay->30 µM
CYP3A4Inhibition Assay->50 µM
CYP2C9Inhibition Assay->50 µM
CYP2C19Inhibition Assay->50 µM
CYP1A2Inhibition Assay->50 µM

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock in DMSO. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).

  • Cell Treatment: Remove the growth medium and add fresh medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value.

Protocol 2: Leukotriene (LTB4) Production Inhibition Assay

  • Cell Culture: Culture a relevant cell line (e.g., human monocytes or a differentiated myeloid cell line) to the desired density.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Cellular Activation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the production of leukotrienes.

  • Sample Collection: After a defined incubation period, centrifuge the plate or tubes and collect the cell supernatant.

  • LTB4 Measurement: Quantify the amount of LTB4 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of LTB4 production for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Visualizations

FLAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO Presents AA to LTA4 Leukotriene A4 (LTA4) 5_LO->LTA4 Converts Leukotrienes Pro-inflammatory Leukotrienes (e.g., LTB4) LTA4->Leukotrienes Converted to This compound This compound This compound->FLAP Inhibits

Caption: Intended signaling pathway of this compound as a FLAP inhibitor.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Step cluster_troubleshooting Troubleshooting Checkpoint Start Start Experiment Assay Perform Cellular Assay Start->Assay Data Collect Data Assay->Data Analysis Analyze Results Data->Analysis Unexpected_Results Unexpected Results? Analysis->Unexpected_Results End Conclusion Unexpected_Results->End No Check_Compound Check Compound (Solubility, Stability) Unexpected_Results->Check_Compound Yes Check_Cells Check Cells (Health, Density) Check_Compound->Check_Cells Check_Assay Check Assay (Reagents, Protocol) Check_Cells->Check_Assay Revise Revise Protocol Check_Assay->Revise Revise->Start

Caption: A logical workflow for troubleshooting unexpected results in cellular assays.

troubleshooting AM103 inconsistent results in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent in vivo results with AM103.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] Its mechanism of action is to bind to FLAP, which prevents the synthesis of pro-inflammatory leukotrienes.[1][2] This makes it a potential therapeutic agent for inflammatory diseases such as asthma.[1][2][3]

Q2: What is the role of FLAP in the leukotriene pathway?

Leukotrienes are inflammatory mediators derived from arachidonic acid. The enzyme 5-lipoxygenase (5-LO) converts arachidonic acid to leukotriene A4 (LTA4), the precursor for other leukotrienes. FLAP is an essential co-factor for 5-LO, and by inhibiting FLAP, this compound effectively blocks the entire downstream leukotriene synthesis cascade.[3]

Q3: What are the expected in vivo effects of this compound?

In preclinical animal models, this compound has been shown to inhibit the production of leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs) in a dose-dependent manner.[3][4] It has also been shown to reduce inflammation in acute and chronic models and improve survival in a model of lethal shock.[3]

Troubleshooting Guide for Inconsistent In Vivo Results

Q1: We are observing high variability in the anti-inflammatory effect of this compound between individual animals in the same treatment group. What could be the cause?

High inter-individual variability is a common challenge in in vivo studies and can stem from several factors:

  • Underlying health status of animals: Ensure all animals are healthy and free of underlying infections or stress, as these can influence inflammatory responses.

  • Genetic variability: If using outbred stocks, consider switching to an inbred strain to reduce genetic variation in drug metabolism and inflammatory responses.

  • Differential drug metabolism: Genetic polymorphisms in drug-metabolizing enzymes, such as cytochrome P450s, can lead to different rates of this compound clearance between animals.[5][6]

  • Inconsistent administration: Ensure precise and consistent administration of this compound, particularly for oral gavage, to minimize variability in absorption.

Q2: Our results show a weaker than expected anti-inflammatory response to this compound. Why might this be?

Several factors could contribute to a suboptimal response:

  • Sub-optimal dosage: The effective dose can vary between different animal models and inflammatory stimuli. A dose-response study may be necessary to determine the optimal dose for your specific model.

  • Timing of administration: The timing of this compound administration relative to the inflammatory challenge is critical. For prophylactic effects, this compound should be administered prior to the stimulus.

  • Drug formulation and stability: Ensure the this compound formulation is appropriate for the route of administration and that the compound is stable in the vehicle used. In January 2010, a solid dose formulation of this compound was developed, which may be important for future development and marketing.[2]

  • Severity of the inflammatory stimulus: An overwhelmingly strong inflammatory challenge might overcome the inhibitory effects of this compound. Consider titrating the inflammatory stimulus.

Q3: We are not seeing a reduction in leukotriene levels after this compound treatment. What could be the issue?

If leukotriene levels are not reduced, consider the following:

  • Sample collection and processing: Ensure that samples for leukotriene analysis are collected and processed correctly to prevent ex vivo synthesis or degradation of leukotrienes.

  • Assay sensitivity: Verify that the assay used to measure leukotrienes is sensitive enough to detect changes in your model.

  • Pharmacokinetics of this compound: In rats, orally administered this compound at 1 mg/kg showed greater than 50% inhibition of LTB4 for up to 6 hours.[3] Ensure your sample collection time point is within the effective window of the drug.

Quantitative Data Summary

ParameterSpeciesValueReference
FLAP Inhibition (IC50) -4.2 nM[4]
Human Blood LTB4 Inhibition (IC50) Human349 nM[4]
Rat Whole Blood LTB4 Inhibition (IC50) Rat113 nM[4]
Mouse Whole Blood LTB4 Inhibition (IC50) Mouse117 nM[4]
In Vivo LTB4 Inhibition (ED50) Rat0.8 mg/kg[3][4]
In Vivo CysLT Inhibition (ED50) Rat1 mg/kg[3][4]
Plasma EC50 (LTB4 & CysLT inhibition) Rat~330 nM[3][4]
Bioavailability Dog64%[4]
Half-life (i.v.) Dog5.2 hours[4]

Experimental Protocols

Representative In Vivo Protocol for Assessing this compound Efficacy in a Rat Model of Lung Inflammation

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least 3 days prior to the experiment.

  • This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing: Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle control.

  • Inflammatory Challenge: One hour after this compound administration, induce lung inflammation via intratracheal instillation of an inflammatory agent (e.g., calcium ionophore).

  • Sample Collection: At a specified time point post-challenge (e.g., 4 hours), euthanize the animals and perform bronchoalveolar lavage (BAL) to collect BAL fluid.

  • Analysis: Analyze BAL fluid for levels of LTB4 and CysLTs using a validated method such as ELISA or LC-MS/MS.

Visualizations

AM103_Mechanism_of_Action cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP 5_LO 5-LO FLAP->5_LO LTA4 Leukotriene A4 5_LO->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 CysLTs Cysteinyl Leukotrienes LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation This compound This compound This compound->FLAP

Caption: Mechanism of action of this compound in the leukotriene pathway.

Troubleshooting_Workflow cluster_workflow Troubleshooting Inconsistent In Vivo Results with this compound Start Inconsistent Results Observed Check_Dose Is the dose optimal? Start->Check_Dose Check_Timing Is administration timing correct? Check_Dose->Check_Timing Yes Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response No Check_Formulation Is the formulation stable and appropriate? Check_Timing->Check_Formulation Yes Adjust_Timing Adjust Administration Time Check_Timing->Adjust_Timing No Check_Animals Are animals healthy and genetically consistent? Check_Formulation->Check_Animals Yes New_Formulation Prepare Fresh/New Formulation Check_Formulation->New_Formulation No Standardize_Animals Use Inbred Strain / Health Screen Check_Animals->Standardize_Animals No Consult_Literature Consult Literature for Similar Models Check_Animals->Consult_Literature Yes Dose_Response->Consult_Literature Adjust_Timing->Consult_Literature New_Formulation->Consult_Literature Standardize_Animals->Consult_Literature

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: AM103 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AM103 in animal models. Our goal is to help you overcome common challenges and improve the efficiency and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation, administration, and in vivo evaluation of this compound.

Problem Potential Cause Suggested Solution
Poor Solubility/Precipitation in Formulation This compound may have limited solubility in aqueous solutions. The chosen vehicle may be inappropriate.- Prepare a fresh formulation for each experiment. - Consider using a solubilizing agent or a different vehicle system. A common starting point for poorly soluble compounds is a vehicle containing a surfactant (e.g., Tween® 80), a co-solvent (e.g., DMSO, PEG400), and saline or PBS. - Sonication or gentle warming of the formulation may aid in dissolution, but stability under these conditions should be verified.
High Variability in Pharmacokinetic (PK) Data Inconsistent administration technique (e.g., variable injection volume or speed). Issues with the formulation leading to inconsistent absorption. Animal-to-animal physiological differences.- Ensure all personnel are thoroughly trained on the administration route (e.g., oral gavage, intravenous injection). - Prepare a fresh, homogenous formulation immediately before dosing. - For oral administration, ensure consistent fasting times for animals before dosing. - Increase the number of animals per group to improve statistical power.
Low Bioavailability After Oral Administration Poor absorption from the gastrointestinal tract. First-pass metabolism in the liver.- Optimize the formulation to enhance solubility and absorption. - Consider co-administration with an inhibitor of relevant metabolic enzymes if known and experimentally justified. - If oral bioavailability remains a significant hurdle, consider alternative routes of administration such as intraperitoneal or subcutaneous injection, if appropriate for the experimental goals.
Unexpected Animal Toxicity or Adverse Events The dose may be too high for the specific animal strain or model. The vehicle itself may be causing toxicity.- Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). - Administer a vehicle-only control group to assess any vehicle-related toxicity. - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
Inconsistent Efficacy in Disease Models Suboptimal dosing regimen (dose and frequency). Insufficient drug exposure at the target site.- Correlate pharmacokinetic data with pharmacodynamic readouts to establish an exposure-response relationship. - Based on the half-life of this compound in the chosen species, adjust the dosing frequency to maintain drug concentrations above the effective concentration. - Measure this compound concentrations in the target tissue if technically feasible.

Frequently Asked Questions (FAQs)

Formulation & Administration

  • Q1: What is a recommended starting vehicle for this compound for in vivo studies? A1: While the optimal vehicle may vary depending on the animal model and route of administration, a common starting point for poorly soluble compounds like this compound for oral administration is a suspension or solution in a vehicle such as 0.5% (w/v) methylcellulose in water or a solution containing a co-solvent like DMSO (not to exceed 5-10% of the final volume) and a surfactant like Tween® 80 (e.g., 0.5-2%). For intravenous administration, a solution in a vehicle like 5% DMSO, 40% PEG400, and 55% saline may be considered, but solubility and tolerability must be tested.

  • Q2: How should I prepare and store this compound formulations? A2: It is highly recommended to prepare this compound formulations fresh for each experiment to avoid potential degradation or precipitation. If a stock solution in a solvent like DMSO is prepared, it should be stored at -20°C or -80°C. Before administration, the stock solution should be thawed and diluted to the final dosing concentration with the appropriate vehicle. Ensure the final formulation is a homogenous solution or suspension before administration.

Pharmacokinetics & Dosing

  • Q3: What are the known pharmacokinetic parameters of this compound? A3: The available data for this compound in dogs indicates high bioavailability (64%), low clearance (2.9 mL/min/kg), a low volume of distribution (0.41 L/kg), and a long intravenous half-life (5.2 hours).[1] Pharmacokinetic parameters can vary significantly between species, so it is crucial to perform PK studies in the specific animal model being used.

Species Bioavailability Clearance Volume of Distribution IV Half-life
Dog64%[1]2.9 mL/min/kg[1]0.41 L/kg[1]5.2 h[1]
  • Q4: What is a suggested starting dose for this compound in efficacy studies? A4: Previous studies have used doses of 1 mg/kg (p.o.) in rats and 10 mg/kg (q.i.d.) in mice.[1] These doses have been shown to inhibit leukotriene production.[1] A dose-response study is recommended to determine the optimal dose for your specific model and endpoint.

Mechanism of Action

  • Q5: What is the mechanism of action of this compound? A5: this compound is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP).[1] By inhibiting FLAP, this compound prevents the production of leukotrienes, which are inflammatory mediators.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

  • Animal Preparation: Acclimatize mice to the facility for at least one week before the experiment. Fast the mice for 4-6 hours before oral dosing to ensure consistent gastric emptying, but ensure free access to water.

  • Formulation Preparation: Prepare the this compound formulation as a homogenous suspension or solution in the desired vehicle immediately before use. A common vehicle is 0.5% methylcellulose in sterile water.

  • Dosing:

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped oral gavage needle.

    • Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.

    • The typical dosing volume for a mouse is 5-10 mL/kg.

  • Post-Dosing Monitoring: Monitor the animals for any signs of distress or adverse reactions. For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Protocol 2: Intravenous (IV) Administration in Rats

  • Animal Preparation: Acclimatize rats for at least one week. Anesthetize the rat using an appropriate anesthetic protocol (e.g., isoflurane inhalation).

  • Formulation Preparation: Prepare this compound in a sterile, injectable-grade vehicle suitable for intravenous administration. Ensure the formulation is a clear solution and free of particulates.

  • Dosing:

    • Place the anesthetized rat on a warming pad to maintain body temperature.

    • Access the lateral tail vein.

    • Administer the this compound solution slowly via the tail vein using a 27-gauge needle or smaller.

    • The typical injection volume for a rat is 1-5 mL/kg.

  • Post-Dosing Monitoring: Monitor the animal's recovery from anesthesia. Observe for any immediate adverse reactions. For pharmacokinetic studies, collect blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Visualizations

AM103_Mechanism_of_Action cluster_cell Cell Membrane cluster_inhibition cluster_products Downstream Products AA Arachidonic Acid FLAP FLAP AA->FLAP _5LO 5-LO FLAP->_5LO Leukotrienes Leukotrienes (e.g., LTB4) _5LO->Leukotrienes This compound This compound This compound->FLAP Inhibits Inflammation Inflammation Leukotrienes->Inflammation

Caption: Mechanism of action of this compound as a FLAP inhibitor.

Experimental_Workflow_PK_Study cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_results Data Analysis Formulation Prepare this compound Formulation Dosing Administer this compound (e.g., Oral Gavage) Formulation->Dosing Animal_Prep Acclimatize & Fast Animals Animal_Prep->Dosing Blood_Collection Collect Blood Samples at Time Points Dosing->Blood_Collection Plasma_Processing Process Blood to Obtain Plasma Blood_Collection->Plasma_Processing LCMS_Analysis Analyze Plasma Samples (LC-MS/MS) Plasma_Processing->LCMS_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Parameters

Caption: General workflow for a pharmacokinetic study in animal models.

References

Technical Support Center: AM103 Indoor Ambience Sensor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and facilities management professionals utilizing the AM103 indoor ambience sensor. The following information addresses potential stability and performance issues that may arise during long-term storage and deployment.

Frequently Asked Questions (FAQs)

Q1: What is the expected battery life of the this compound sensor during continuous operation and long-term storage?

A1: The battery life of the this compound sensor is dependent on the reporting interval and network conditions. Under typical conditions (10-minute reporting interval), the two 2700 mAh ER14505 Li-SOCl2 batteries can last approximately 3 to 4.5 years.[1][2] For long-term storage, it is recommended to remove the batteries to prevent potential leakage and damage to the device.[3][4]

Q2: What are the optimal environmental conditions for long-term storage of the this compound sensor?

A2: For long-term storage, the this compound sensor should be kept in a clean, dry, and temperature-controlled environment. The device's operating temperature range is -20°C to +60°C, but the E-Ink screen operates between 0°C and 40°C.[1][2] To ensure the longevity of the components, it is best to store the device within the E-Ink screen's operating temperature range and in a non-condensing humidity environment (0% to 95% RH).[1]

Q3: Can the this compound sensor lose calibration during long-term storage?

A3: While the this compound is a stable sensor, extended periods of inactivity can potentially lead to minor calibration drift, particularly for the CO2 sensor. It is recommended to perform a calibration check before deploying a sensor that has been in storage for an extended period. The device supports manual and auto-background calibration for the CO2 sensor.[5]

Q4: What are the potential degradation issues for the this compound sensor's housing and components during long-term storage?

A4: The this compound has an IP30 ingress protection rating, meaning it is protected from tools and wires greater than 2.5 millimeters, but not from liquids.[1] Long-term storage in environments with high humidity or exposure to corrosive atmospheres could potentially degrade the housing and internal electronic components. It is crucial to store the device in its original packaging in a controlled environment.

Troubleshooting Guides

Issue: The this compound sensor does not power on after long-term storage.

Possible Causes and Solutions:

  • Depleted or Disconnected Batteries: The batteries may have been depleted during storage or were removed for safety.

    • Solution: Replace the two ER14505 Li-SOCl2 batteries with new ones. Ensure they are inserted with the correct polarity.

  • Corroded Battery Contacts: If the batteries were left in during long-term storage, they may have leaked and caused corrosion on the battery contacts.

    • Solution: Carefully clean the battery contacts with a cotton swab lightly moistened with isopropyl alcohol. Ensure the contacts are dry before inserting new batteries.

Issue: The sensor readings (Temperature, Humidity, CO2) appear inaccurate after deployment from storage.

Possible Causes and Solutions:

  • Sensor Acclimatization: The sensor needs time to acclimate to the new environment after being in storage.

    • Solution: Allow the sensor to remain in the deployment environment for at least 30 minutes to an hour to ensure its readings stabilize.

  • CO2 Sensor Calibration Drift: The NDIR CO2 sensor may require recalibration after a long period of inactivity.[2]

    • Solution: Perform a CO2 calibration. You can use the manual calibration method by placing the device in a well-ventilated outdoor environment for over 10 minutes and initiating the calibration via the ToolBox App.[5]

Issue: The E-Ink screen is not displaying information correctly or is frozen.

Possible Causes and Solutions:

  • Extreme Temperatures: The E-Ink screen has a narrower operating temperature range (0°C to 40°C) than the rest of the device.[1][6]

    • Solution: Ensure the device is operating within the specified temperature range for the screen. If the device was stored in a cold environment, allow it to warm up to room temperature.

  • Low Battery: The screen may not update correctly if the battery power is critically low.

    • Solution: Replace the batteries.

Data and Specifications

Table 1: this compound Environmental and Power Specifications

ParameterValueSource
Operating Temperature-20°C to +60°C[1]
E-Ink Screen Operating Temperature0°C to 40°C[1][6]
Relative Humidity0% to 95% (non-condensing)[1]
Power Supply2 × 2700 mAh ER14505 Li-SOCl2 Batteries[1][2]
Battery Life (10 min interval)Approximately 3 Years[1]
Ingress ProtectionIP30[1]

Table 2: this compound Sensor Specifications

SensorRangeAccuracyResolution
Temperature-20°C to +70°C±0.3°C (0°C to 70°C), ±0.6°C (-20°C to 0°C)0.1°C
Humidity0% to 100% RH±3% (10% to 90% RH), ±5% (below 10% & above 90% RH)0.5% RH
Carbon Dioxide (CO2)400 to 5000 ppm±(30 ppm + 3% of reading)1 ppm

Source:[1]

Experimental Protocols

Protocol for Long-Term Storage of this compound Sensor

  • Power Down and Battery Removal:

    • Turn off the device using the power button.

    • Open the battery compartment and remove the two ER14505 Li-SOCl2 batteries to prevent leakage and preserve battery life.[3][4]

  • Cleaning and Inspection:

    • Clean the exterior of the sensor with a soft, dry cloth. Do not use detergents or solvents.[3][4]

    • Inspect the device for any physical damage.

  • Packaging:

    • Place the sensor and its batteries (stored separately) in its original packaging if available.

    • If the original packaging is not available, use an anti-static bag and a sturdy box with adequate padding to prevent physical damage.

  • Storage Environment:

    • Store the packaged sensor in a climate-controlled environment that adheres to the recommended storage conditions (0°C to 40°C and 0% to 95% non-condensing humidity).

    • Avoid locations with direct sunlight, extreme temperature fluctuations, or exposure to dust and moisture.[3]

Protocol for Re-deployment of this compound Sensor from Long-Term Storage

  • Visual Inspection:

    • Inspect the sensor for any signs of damage that may have occurred during storage.

    • Check the battery contacts for any signs of corrosion.

  • Battery Installation and Power-Up:

    • Install two new ER14505 Li-SOCl2 batteries, ensuring correct polarity.

    • Power on the device.

  • NFC Configuration Check:

    • Use a mobile device with the Milesight ToolBox app to read the sensor's configuration via NFC.

    • Verify that the LoRaWAN® settings and other parameters are correct.

  • Sensor Acclimatization and Calibration:

    • Place the sensor in the intended deployment area and allow it to acclimate for at least 30-60 minutes.

    • For the CO2 sensor, perform a manual calibration by placing it in a fresh outdoor air environment for at least 10 minutes and using the calibration function in the ToolBox app.[5]

  • Network Connection and Data Verification:

    • Ensure the sensor successfully joins the LoRaWAN® network.

    • Monitor the initial data transmissions to confirm that all sensors are reporting accurately.

Visualizations

Troubleshooting_Workflow_for_AM103_Inaccuracy start Inaccurate Sensor Readings acclimatize Allow sensor to acclimate for 30-60 minutes start->acclimatize check_readings Are readings now accurate? acclimatize->check_readings co2_cal Perform CO2 calibration check_readings->co2_cal No end_ok Issue Resolved check_readings->end_ok Yes check_again Are readings now accurate? co2_cal->check_again contact_support Contact Technical Support check_again->contact_support No check_again->end_ok Yes Long_Term_Storage_Procedure start Begin Long-Term Storage power_down Power Down Device start->power_down remove_batteries Remove Batteries power_down->remove_batteries clean_inspect Clean and Inspect Sensor remove_batteries->clean_inspect package Package Securely clean_inspect->package store Store in Controlled Environment (0-40°C, 0-95% RH) package->store end Storage Complete store->end

References

Validation & Comparative

A Comparative Guide to FLAP Inhibitors: AM103 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-lipoxygenase-activating protein (FLAP) is a critical component in the biosynthesis of leukotrienes, potent inflammatory mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][2][3] Inhibition of FLAP presents a promising therapeutic strategy to attenuate leukotriene production and its pro-inflammatory effects. This guide provides an objective comparison of AM103, a novel FLAP inhibitor, with other prominent inhibitors, supported by experimental data to aid researchers in their drug discovery and development efforts.

Performance Comparison of FLAP Inhibitors

The following table summarizes the in vitro potency of this compound and its key alternatives against FLAP and their efficacy in cellular assays. The data highlights the comparative effectiveness of these compounds in inhibiting the leukotriene pathway at different stages.

CompoundFLAP Binding IC50 (nM)Human Whole Blood LTB4 Inhibition IC50 (nM)Species Specificity (LTB4 Inhibition)
This compound 4.2349 - 350Human, Rat, Mouse
AM803 (GSK2190915) 2.976Not specified
MK-886 301100Not specified
MK-0591 (Quiflapon) 1.6510 (human), 69 (squirrel monkey), 9 (rat)Human, Squirrel Monkey, Rat
Veliflapon (BAY-X-1005) Not specified220 (human), 26 (rat), 39 (mouse)Human, Rat, Mouse
AZD5718 (Atuliflapon) 2 - 6.339Human, Dog, Rabbit (inactive in rat and mouse)

The Leukotriene Biosynthesis Pathway and Point of FLAP Inhibition

The production of leukotrienes begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[4][5] 5-lipoxygenase (5-LO), with the assistance of FLAP, then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[4][5] LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][5] FLAP inhibitors, such as this compound, act by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-LO and inhibiting the entire downstream cascade of leukotriene synthesis.

Leukotriene Biosynthesis Pathway Leukotriene Biosynthesis Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli FLAP_5LO 5-LO + FLAP AA->FLAP_5LO PLA2 Phospholipase A2 PLA2->Membrane LTA4 Leukotriene A4 (LTA4) FLAP_5LO->LTA4 This compound This compound & Other FLAP Inhibitors This compound->FLAP_5LO Inhibition LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTA4H LTA4 Hydrolase LTA4H->LTA4 LTC4S LTC4 Synthase LTC4S->LTA4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes (Bronchoconstriction, etc.) LTE4 Leukotriene E4 (LTE4) LTD4->LTE4

Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound.

Experimental Methodologies

FLAP Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound to the 5-lipoxygenase-activating protein. The general workflow involves a competitive binding experiment using a radiolabeled ligand that has a known high affinity for FLAP, such as [3H]MK-886.

FLAP_Binding_Assay_Workflow FLAP Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing FLAP Incubate Incubate membranes with radioligand and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]MK-886) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (this compound) Compound_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Calculate IC50 value (concentration of test compound that inhibits 50% of radioligand binding) Count->Analyze

Caption: A generalized workflow for a FLAP radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing FLAP (e.g., from HL-60 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Reaction Mixture: In a microplate, the cell membranes are incubated with a fixed concentration of a radiolabeled FLAP ligand (e.g., [3H]MK-886) and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Human Whole Blood LTB4 Inhibition Assay

This ex vivo assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant matrix.

Whole_Blood_Assay_Workflow Human Whole Blood LTB4 Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Stimulation cluster_termination Termination & Sample Processing cluster_analysis LTB4 Quantification Blood_Collection Collect fresh human whole blood (with anticoagulant) Preincubation Pre-incubate whole blood with test compound Blood_Collection->Preincubation Compound_Prep Prepare serial dilutions of test compound (this compound) Compound_Prep->Preincubation Stimulation Stimulate LTB4 production with a calcium ionophore (e.g., A23187) Preincubation->Stimulation Terminate Stop the reaction Stimulation->Terminate Centrifuge Centrifuge to obtain plasma Terminate->Centrifuge Quantify Measure LTB4 levels in plasma (e.g., by ELISA or LC-MS/MS) Centrifuge->Quantify Analyze Calculate IC50 value Quantify->Analyze

Caption: A generalized workflow for a human whole blood LTB4 inhibition assay.

Detailed Protocol:

  • Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

  • Pre-incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore, such as A23187, which stimulates the 5-lipoxygenase pathway.

  • Termination: The reaction is stopped after a defined incubation period.

  • Sample Processing: The blood samples are centrifuged to separate the plasma.

  • LTB4 Quantification: The concentration of LTB4 in the plasma is quantified using a validated analytical method, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of LTB4 production, is calculated.

Conclusion

This compound is a potent FLAP inhibitor with demonstrated activity in both biochemical and cellular assays. When compared to other well-characterized FLAP inhibitors, this compound shows competitive potency. The choice of a FLAP inhibitor for further research and development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. The data and methodologies presented in this guide are intended to provide a foundation for such comparative assessments.

References

A Head-to-Head Comparison: AM103 Versus Leukotriene Receptor Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between novel and established therapies is paramount. This guide provides a detailed, data-driven comparison of AM103, a novel 5-lipoxygenase-activating protein (FLAP) inhibitor, and traditional leukotriene receptor antagonists (LTRAs), focusing on their preclinical performance in models of inflammation and respiratory diseases.

Leukotrienes are potent inflammatory mediators implicated in the pathophysiology of numerous diseases, most notably asthma and allergic rhinitis. For decades, the therapeutic strategy has centered on blocking the action of these molecules at their receptors. The advent of FLAP inhibitors like this compound presents an alternative upstream approach by preventing the synthesis of all leukotrienes. This comparison guide will delve into the mechanisms of action, present available quantitative data from preclinical studies, and provide detailed experimental protocols for key assays to aid in the objective evaluation of these two classes of anti-inflammatory agents.

Mechanism of Action: A Tale of Two Intervention Points

The leukotriene signaling cascade originates from the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LO), in conjunction with FLAP, converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4.

Leukotriene Receptor Antagonists (LTRAs) , such as montelukast and zafirlukast, act downstream in this pathway. They are competitive antagonists of the cysteinyl leukotriene receptor 1 (CysLT1), preventing the binding of CysLTs and thereby inhibiting their pro-inflammatory effects, which include bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[1]

This compound , on the other hand, is a potent and selective inhibitor of FLAP.[2] By binding to FLAP, this compound prevents the necessary interaction between 5-LO and arachidonic acid, effectively halting the synthesis of all leukotrienes—both LTB4 and the CysLTs. This upstream inhibition offers a broader blockade of the entire leukotriene pathway.

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 FLAP FLAP FLAP->5-LO activates LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor binds to Inflammatory_Response Bronchoconstriction, Inflammation, Mucus Secretion CysLT1_Receptor->Inflammatory_Response triggers This compound This compound This compound->FLAP inhibits LTRAs Leukotriene Receptor Antagonists (LTRAs) LTRAs->CysLT1_Receptor antagonizes

Caption: Leukotriene signaling pathway and points of intervention.

Quantitative Data Presentation

The following tables summarize the available preclinical data for this compound and the widely used LTRAs, montelukast and zafirlukast. It is important to note that this data is compiled from separate studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency

CompoundTargetAssay TypePotency (IC50)Reference
This compound FLAPFLAP Binding Assay4.2 nM[2]
Montelukast CysLT1 ReceptorNot specified in provided abstractsData not available in provided abstracts
Zafirlukast CysLT1 ReceptorNot specified in provided abstractsData not available in provided abstracts

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelEndpointEfficacy (ED50 or other measure)Reference
This compound RatInhibition of LTB4 production0.8 mg/kg[2]
RatInhibition of CysLT production1 mg/kg[2]
Ovalbumin-challenged MiceReduction of eosinophil peroxidase, CysLTs, and IL-5 in BAL fluidSignificant reduction[2]
Montelukast Not specified in provided abstractsAttenuation of exercise-induced bronchoconstrictionSignificant protection[3]
Not specified in provided abstractsImprovement in asthma controlSignificant improvement[4]
Zafirlukast Lipopolysaccharide-induced lung inflammation in miceReduction in inflammatory cell infiltration and improved lung pathologySignificant improvement[5]
Bleomycin-induced lung inflammation in miceReduction in inflammatory cell infiltration and improved lung pathologySignificant improvement[5]
Antigen-challenged primatesBlockade of BAL eosinophiliaEffective blockade[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of FLAP inhibitors and LTRAs.

FLAP Inhibitor Cellular Assay

This protocol is a generalized procedure based on methodologies described in the literature for assessing the cellular activity of FLAP inhibitors.

FLAP_Inhibitor_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., Human whole blood or isolated neutrophils) Pre-incubation 2. Pre-incubation with this compound or vehicle control Cell_Culture->Pre-incubation Stimulation 3. Stimulation with calcium ionophore (e.g., A23187) Pre-incubation->Stimulation Incubation 4. Incubation at 37°C for a defined period Stimulation->Incubation Termination 5. Termination of Reaction (e.g., addition of cold buffer and centrifugation) Incubation->Termination Extraction 6. Leukotriene Extraction from supernatant Termination->Extraction Quantification 7. Quantification of LTB4 and CysLTs by ELISA or LC-MS/MS Extraction->Quantification Data_Analysis 8. Data Analysis (IC50 determination) Quantification->Data_Analysis

Caption: Workflow for a FLAP inhibitor cellular assay.

Detailed Steps:

  • Cell Preparation: Human whole blood is collected from healthy donors, or neutrophils are isolated using standard density gradient centrifugation techniques.

  • Pre-incubation: Aliquots of the cell suspension are pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore, such as A23187, to the cell suspension.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-15 minutes) at 37°C.

  • Termination: The reaction is stopped by placing the samples on ice and/or adding a cold buffer, followed by centrifugation to pellet the cells.

  • Leukotriene Extraction: The supernatant containing the released leukotrienes is collected. For analysis, leukotrienes may be extracted using solid-phase extraction cartridges.

  • Quantification: The concentrations of LTB4 and CysLTs in the extracts are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition of leukotriene synthesis at each concentration of this compound is calculated relative to the vehicle control. An IC50 value is then determined by fitting the data to a dose-response curve.

CysLT1 Receptor Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of LTRAs for the CysLT1 receptor.

Detailed Steps:

  • Membrane Preparation: Membranes are prepared from cells or tissues known to express the CysLT1 receptor (e.g., human lung tissue, U937 cells). This involves homogenization and centrifugation to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4) at a concentration near its Kd.

  • Competition: Increasing concentrations of the unlabeled LTRA (e.g., montelukast or zafirlukast) or a vehicle control are added to the wells.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with cold buffer to remove unbound radioligand.

  • Quantification of Bound Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the LTRA is determined from the competition curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Discussion and Conclusion

The preclinical data available for this compound and LTRAs highlight their distinct but related roles in modulating the leukotriene pathway. This compound, as a FLAP inhibitor, offers a comprehensive blockade of all leukotriene synthesis, which may provide a therapeutic advantage in inflammatory conditions where both LTB4 and CysLTs play a significant role. In contrast, LTRAs specifically target the CysLT1 receptor, a well-validated approach for the treatment of asthma and allergic rhinitis.

The in vitro and in vivo data for this compound demonstrate its high potency and efficacy in reducing the production of key inflammatory mediators. Similarly, the extensive preclinical and clinical data for montelukast and zafirlukast have established their efficacy in alleviating the symptoms of respiratory diseases.

A direct, head-to-head comparison in a single, well-controlled preclinical study would be invaluable for a definitive assessment of their relative performance. Such a study would ideally evaluate both prophylactic and therapeutic effects in a relevant animal model of asthma, measuring a comprehensive range of endpoints including airway hyperresponsiveness, inflammatory cell infiltration, and cytokine profiles.

References

Validating AM103 Specificity for FLAP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AM103, a potent 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, with other key FLAP inhibitors. The following sections detail the comparative efficacy of these compounds, the experimental methodologies used to determine their specificity, and a visual representation of the associated biological pathways and experimental workflows.

Comparative Efficacy of FLAP Inhibitors

The following table summarizes the in vitro potency of this compound and other well-characterized FLAP inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

CompoundFLAP Binding IC50 (nM)Human Whole Blood LTB4 Inhibition IC50 (nM)
This compound 4.2[1][2][3]349 - 350[2]
AM803 (GSK2190915)2.6 - 2.9[4][5][6]76[5][6]
MK-88630[4][7][8][9]1100[7][8][9]
AZD5718 (Atuliflapon)2 - 6.3[4][7][10]39[10][11]
BI 6659151.7[4][7][12][13]45[3][7][12]
BAY-X-1005 (Veliflapon)Not explicitly found220 (in isolated human PMNLs)[14][15][16]

Experimental Protocols

To ensure the accurate assessment of FLAP inhibitor specificity and potency, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used in the characterization of compounds like this compound.

1. FLAP Binding Assay

This assay determines the affinity of a compound to the FLAP protein, typically through a competitive binding experiment using a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Human promyelocytic leukemia (HL-60) cells are cultured and stimulated with Phorbol 12-myristate 13-acetate (PMA) to increase FLAP expression[17].

    • Cells are harvested, washed, and then lysed to release cellular components.

    • A crude membrane fraction containing FLAP is isolated by centrifugation[18]. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains the prepared cell membranes, a constant concentration of a radiolabeled FLAP ligand (e.g., [3H]-MK-886), and varying concentrations of the test compound (e.g., this compound)[17][18].

    • The plate is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a filter mat, which traps the membrane-bound radioligand.

    • The amount of radioactivity on the filter is measured using a scintillation counter.

    • The IC50 value is calculated by determining the concentration of the test compound that displaces 50% of the radiolabeled ligand from the FLAP protein.

2. Human Whole Blood Leukotriene B4 (LTB4) Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of LTB4, a pro-inflammatory leukotriene, in a physiologically relevant ex vivo system.

  • Blood Collection and Preparation:

    • Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin)[19].

  • Inhibition and Stimulation:

    • The whole blood is pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.

    • Leukotriene synthesis is then stimulated by adding a calcium ionophore, such as A23187, which triggers the activation of the 5-lipoxygenase pathway[19][20][21].

    • The samples are incubated at 37°C to allow for LTB4 production.

  • Sample Processing and LTB4 Measurement:

    • The reaction is stopped, and plasma is separated by centrifugation.

    • LTB4 levels in the plasma are quantified using a validated method, such as a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA)[19][22][23].

    • The IC50 value is determined by calculating the concentration of the test compound that inhibits LTB4 production by 50% compared to the vehicle-treated control.

Visualizing the Science

Leukotriene Biosynthesis Pathway and FLAP Inhibition

The following diagram illustrates the key steps in the biosynthesis of leukotrienes and the mechanism of action for FLAP inhibitors like this compound.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane Phospholipids Phospholipids Arachidonic Acid (AA) Arachidonic Acid (AA) Phospholipids->Arachidonic Acid (AA) cPLA2 FLAP FLAP Arachidonic Acid (AA)->FLAP Binds to 5-LO 5-LO 5-LO->FLAP Translocates to LTA4 LTA4 LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase Cysteinyl LTs (LTC4, LTD4, LTE4) Cysteinyl LTs (LTC4, LTD4, LTE4) LTA4->Cysteinyl LTs (LTC4, LTD4, LTE4) LTC4 Synthase FLAP->LTA4 Presents AA to 5-LO for conversion to This compound This compound & other FLAP Inhibitors This compound->FLAP Inhibits

Caption: Mechanism of FLAP inhibition in the leukotriene pathway.

Experimental Workflow for Validating FLAP Inhibitor Specificity

This diagram outlines the typical workflow for screening and validating the specificity of a potential FLAP inhibitor like this compound.

Experimental_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: FLAP Binding Assay Compound_Library->Primary_Screen Hits Identified Hits Primary_Screen->Hits Secondary_Assay Secondary Functional Assay: Whole Blood LTB4 Inhibition Hits->Secondary_Assay Potent_Inhibitors Potent & Efficacious Inhibitors Secondary_Assay->Potent_Inhibitors Selectivity_Panel Selectivity Profiling: Off-target Screens (e.g., Kinase Panel) Potent_Inhibitors->Selectivity_Panel Specific_Inhibitor Specific FLAP Inhibitor (e.g., this compound) Selectivity_Panel->Specific_Inhibitor

Caption: Workflow for identifying and validating specific FLAP inhibitors.

References

A Comparative Guide to the Efficacy of AM103 and Other Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of AM103, a novel 5-lipoxygenase-activating protein (FLAP) inhibitor, with other key anti-inflammatory agents that target the leukotriene pathway. The data presented is compiled from publicly available preclinical studies to facilitate a comparative understanding of their potential therapeutic effects in inflammatory conditions such as asthma.

Mechanism of Action: Targeting the Leukotriene Pathway

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP). Leukotrienes play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, by promoting bronchoconstriction, eosinophil recruitment, and mucus production.[1][2]

Anti-inflammatory agents targeting this pathway can be broadly categorized as:

  • FLAP Inhibitors: These agents, including this compound and GSK2190915, bind to FLAP and prevent the interaction between 5-LO and its substrate, arachidonic acid, thereby inhibiting the production of all leukotrienes (both leukotriene B4 and cysteinyl leukotrienes).[3][4]

  • 5-LO Inhibitors: Agents like zileuton directly inhibit the 5-lipoxygenase enzyme, also preventing the synthesis of all leukotrienes.[5][6]

  • Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: This class of drugs, including montelukast, selectively blocks the action of cysteinyl leukotrienes (LTC4, LTD4, LTE4) at the CysLT1 receptor, preventing downstream inflammatory effects.[2]

The following diagram illustrates the points of intervention for these different classes of anti-inflammatory agents within the leukotriene synthesis pathway.

Leukotriene Synthesis Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO FLAP FLAP FLAP->LTA4 Five_LO 5-Lipoxygenase (5-LO) Five_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammatory Response (Bronchoconstriction, Eosinophil Recruitment, etc.) LTB4->Inflammation CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor CysLT1_Receptor->Inflammation AM103_GSK2190915 This compound, GSK2190915 (FLAP Inhibitors) AM103_GSK2190915->FLAP inhibit Zileuton Zileuton (5-LO Inhibitor) Zileuton->Five_LO inhibit Montelukast Montelukast (CysLT1 Antagonist) Montelukast->CysLT1_Receptor antagonize

Caption: Points of intervention in the leukotriene synthesis pathway.

Preclinical Efficacy Comparison

Direct head-to-head comparative efficacy studies of this compound with other anti-inflammatory agents in the same preclinical models are not extensively available in the public domain, partly due to the discontinuation of this compound's development. However, by comparing data from independent studies using similar animal models, we can draw indirect comparisons of their potential efficacy.

Chronic Lung Inflammation: Ovalbumin-Induced Asthma Model in Mice

The ovalbumin (OVA)-induced asthma model in mice is a widely used preclinical model that mimics key features of allergic asthma, including eosinophilic airway inflammation and the production of Th2 cytokines.[7][8]

Table 1: Comparative Efficacy in Ovalbumin-Induced Asthma Model in Mice

CompoundClassDose & RouteKey FindingsReference
This compound FLAP Inhibitor10 mg/kg, q.i.d., p.o.Reduced concentrations of eosinophil peroxidase, CysLTs, and IL-5 in bronchoalveolar lavage fluid (BALF).[3][9][Lorrain et al., 2009]
Montelukast CysLT1 Antagonist30 mg/kg, once daily, p.o.Reduced IL-4, IL-13, eotaxin, and inflammatory cell infiltration in the airways.[1][Kim et al., 2013]
Acute Inflammation: Zymosan-Induced Peritonitis in Mice

The zymosan-induced peritonitis model in mice is a standard method to evaluate the acute inflammatory response, characterized by the recruitment of leukocytes, particularly neutrophils, to the peritoneal cavity.[10][11]

Table 2: Comparative Efficacy in Zymosan-Induced Peritonitis in Mice

CompoundClassDose & RouteKey FindingsReference
This compound FLAP Inhibitor3, 10, 30 mg/kg, p.o.Displayed dose-dependent inhibition of LTB4, CysLT, and plasma protein extravasation.[3][Lorrain et al., 2009]

Note: Directly comparable quantitative data for other agents in the zymosan-induced peritonitis model were not available in the reviewed literature.

Experimental Protocols

Ovalbumin-Induced Chronic Lung Inflammation in BALB/c Mice (this compound Study)

Sensitization: BALB/c mice were sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) mixed with aluminum hydroxide on days 0 and 14.

Challenge: From day 21 to day 27, mice were challenged daily with an aerosolized solution of OVA for 30 minutes.

Drug Administration: this compound was administered orally (p.o.) four times a day (q.i.d.) at a dose of 10 mg/kg from day 21 to day 27.

Efficacy Assessment: On day 28, bronchoalveolar lavage (BAL) was performed to collect fluid (BALF). The BALF was analyzed for levels of eosinophil peroxidase, cysteinyl leukotrienes (CysLTs), and interleukin-5 (IL-5).[3]

The following diagram outlines the experimental workflow for the ovalbumin-induced asthma model used to evaluate this compound.

OVA-Induced Asthma Model Workflow cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Assessment Phase Day0 Day 0 OVA/Alum i.p. Day14 Day 14 OVA/Alum i.p. Day0->Day14 Day21_27_Challenge Days 21-27 Aerosolized OVA Challenge Day14->Day21_27_Challenge Day28 Day 28 Bronchoalveolar Lavage Day21_27_Challenge->Day28 Day21_27_Treatment Days 21-27 This compound (10 mg/kg, q.i.d.) Analysis BALF Analysis (Eosinophils, CysLTs, IL-5) Day28->Analysis

Caption: Workflow of the ovalbumin-induced asthma model.

Zymosan-Induced Peritonitis in Mice (this compound Study)

Induction of Peritonitis: Male BALB/c mice were given an intraperitoneal (i.p.) injection of zymosan A.

Drug Administration: this compound was administered orally (p.o.) at doses of 3, 10, or 30 mg/kg one hour before the zymosan A injection.

Efficacy Assessment: Four hours after the zymosan A injection, peritoneal lavage was performed. The lavage fluid was analyzed for leukotriene B4 (LTB4) and cysteinyl leukotriene (CysLT) levels. Plasma protein extravasation was also measured.[3]

The following diagram illustrates the experimental workflow for the zymosan-induced peritonitis model.

Zymosan-Induced Peritonitis Workflow Start Start Drug_Admin This compound Administration (3, 10, or 30 mg/kg, p.o.) Start->Drug_Admin Time_Lapse1 1 hour Drug_Admin->Time_Lapse1 Zymosan_Inject Zymosan A Injection (i.p.) Time_Lapse1->Zymosan_Inject Time_Lapse2 4 hours Zymosan_Inject->Time_Lapse2 Peritoneal_Lavage Peritoneal Lavage Time_Lapse2->Peritoneal_Lavage Analysis Lavage Fluid Analysis (LTB4, CysLTs, Protein Extravasation) Peritoneal_Lavage->Analysis End End Analysis->End

Caption: Workflow of the zymosan-induced peritonitis model.

Summary and Conclusion

This compound demonstrated efficacy in preclinical models of both chronic allergic airway inflammation and acute peritonitis, consistent with its mechanism of action as a FLAP inhibitor that blocks the production of all leukotrienes. The available data suggests that this compound can effectively reduce key inflammatory markers in these models.

A direct, quantitative comparison of the in vivo potency of this compound with other leukotriene pathway inhibitors is challenging due to the lack of head-to-head studies. However, the data from the ovalbumin-induced asthma model suggests that both FLAP inhibition (this compound) and CysLT1 receptor antagonism (montelukast) can effectively modulate the inflammatory response, albeit through different mechanisms and potentially affecting different sets of inflammatory mediators.

It is important to note that the development of this compound was discontinued, and therefore, its clinical efficacy in comparison to approved anti-inflammatory agents for asthma, such as montelukast and zileuton, has not been established. The preclinical data presented here provides a valuable, albeit incomplete, picture of the potential anti-inflammatory profile of this compound in relation to other agents targeting the leukotriene pathway. Further research, including direct comparative studies, would be necessary to definitively establish the relative efficacy of these compounds.

References

AM103: A Comparative Analysis of a Potent and Selective FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AM103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. This guide provides a comparative analysis of this compound's cross-reactivity profile, summarizing available data to offer an objective assessment of its selectivity and potential for off-target effects.

Executive Summary

This compound demonstrates high potency for its intended target, FLAP, with a favorable profile of low activity against cytochrome P450 (CYP) enzymes, suggesting a reduced likelihood of drug-drug interactions. While comprehensive cross-reactivity data against a broad panel of unrelated targets remains limited in publicly available literature, the existing information points towards a selective mechanism of action. This guide synthesizes the current knowledge on this compound's binding and inhibitory activities and provides detailed experimental methodologies for key assays.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary target and key off-target enzymes.

Table 1: Inhibitory Activity of this compound against FLAP and in a Cellular Assay

TargetAssay TypeSpeciesIC50 (nM)
FLAPBinding AssayHuman4.2
LTB4 InhibitionWhole Blood AssayHuman349

Table 2: Cross-Reactivity Profile of this compound against Cytochrome P450 (CYP) Isoforms

TargetIC50 (µM)
CYP2D6> 30
CYP3A4> 50
CYP2C9> 50
CYP2C19> 50
CYP1A2> 50

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparison.

FLAP Binding Assay

Objective: To determine the binding affinity of this compound to the 5-lipoxygenase-activating protein (FLAP).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing human FLAP.

  • Radioligand: A radiolabeled ligand that specifically binds to FLAP is used.

  • Competition Binding: The assay is performed in a competitive binding format where increasing concentrations of this compound are incubated with the FLAP-containing membranes and the radioligand.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Human Whole Blood LTB4 Assay

Objective: To assess the cellular potency of this compound by measuring the inhibition of leukotriene B4 (LTB4) production in a physiologically relevant setting.

Methodology:

  • Blood Collection: Fresh human whole blood is collected from healthy donors.

  • Compound Incubation: The whole blood is pre-incubated with varying concentrations of this compound or vehicle control.

  • Stimulation: LTB4 synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).

  • Termination: The reaction is stopped, and plasma is separated by centrifugation.

  • LTB4 Measurement: The concentration of LTB4 in the plasma is quantified using a validated method, typically an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of LTB4 production, is determined by analyzing the dose-response curve.

Visualizations

Signaling Pathway of Leukotriene Synthesis Inhibition by this compound

AA Arachidonic Acid FLAP FLAP AA->FLAP _5LO 5-LOX FLAP->_5LO LTA4 Leukotriene A4 _5LO->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 CysLTs Cysteinyl Leukotrienes LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation This compound This compound This compound->FLAP Inhibits cluster_0 Sample Preparation cluster_1 Assay cluster_2 Analysis Blood Whole Blood Collection Incubation Incubation with this compound Blood->Incubation Stimulation Stimulation (Ca2+ Ionophore) Incubation->Stimulation Termination Reaction Termination Stimulation->Termination Centrifugation Plasma Separation Termination->Centrifugation Measurement LTB4 Measurement (ELISA/RIA) Centrifugation->Measurement Analysis IC50 Determination Measurement->Analysis

A Head-to-Head Comparison of AM103 and Zileuton in the Inhibition of Leukotriene Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of AM103 and Zileuton, two prominent inhibitors of the leukotriene biosynthetic pathway. By examining their distinct mechanisms of action, presenting key experimental data, and outlining detailed experimental protocols, this document serves as a valuable resource for researchers in inflammation, respiratory diseases, and drug discovery.

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. They are critically involved in the pathophysiology of a range of inflammatory diseases, most notably asthma. The inhibition of leukotriene production has thus been a key therapeutic strategy. This guide focuses on two such inhibitors: Zileuton, a direct 5-lipoxygenase inhibitor, and this compound, a 5-lipoxygenase-activating protein (FLAP) inhibitor. While both compounds effectively block the synthesis of leukotrienes, their distinct molecular targets within the pathway present different pharmacological profiles.

Mechanisms of Action

Zileuton and this compound inhibit leukotriene synthesis at different points in the 5-lipoxygenase pathway.

  • Zileuton is a direct inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2][3] By binding to the enzyme, Zileuton prevents the conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor to all other leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[1][2][3]

  • This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP) .[4] FLAP is an integral membrane protein that binds arachidonic acid and presents it to the 5-LO enzyme.[5] By binding to FLAP, this compound prevents the necessary association between 5-LO and its substrate, thereby inhibiting the synthesis of all leukotrienes.[4][5]

The following diagram illustrates the leukotriene synthesis pathway and the points of inhibition for Zileuton and this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 FLAP FLAP Arachidonic_Acid->FLAP Binds to 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO Presents AA to LTA4 Leukotriene A4 (LTA4) 5_LO->LTA4 Catalyzes conversion LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Zileuton Zileuton Zileuton->5_LO Inhibits This compound This compound This compound->FLAP Inhibits

Caption: Leukotriene synthesis pathway and inhibitor targets.

Quantitative Comparison of Inhibitory Potency

While a direct head-to-head study under identical conditions was not identified, data from separate studies on the inhibition of Leukotriene B4 (LTB4) production in human whole blood provides a strong basis for comparison.

CompoundTargetAssayIC50 ValueSource
This compound FLAPHuman Whole Blood LTB4 Inhibition349 nM (0.349 µM)[6]
Zileuton 5-LipoxygenaseHuman Whole Blood LTB4 Inhibition0.9 µM[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Based on this data, this compound demonstrates higher potency than Zileuton in inhibiting LTB4 production in a human whole blood matrix.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are synthesized protocols for assays relevant to the evaluation of this compound and Zileuton.

Protocol 1: Inhibition of Calcium Ionophore-Stimulated LTB4 Production in Human Whole Blood

This ex vivo assay is a physiologically relevant method to assess the potency of leukotriene synthesis inhibitors.

Objective: To determine the IC50 values of this compound and Zileuton for the inhibition of LTB4 synthesis in human whole blood.

Materials:

  • Freshly drawn human venous blood collected in tubes containing heparin.

  • This compound and Zileuton stock solutions (in DMSO).

  • Calcium Ionophore A23187 (from Streptomyces chartreusensis) stock solution (in DMSO).

  • Phosphate Buffered Saline (PBS).

  • Methanol (for quenching and protein precipitation).

  • Internal standard (e.g., PGB2).

  • LTB4 ELISA kit or LC-MS/MS system for quantification.

Procedure:

  • Blood Collection: Draw venous blood from healthy, consenting donors who have not taken any NSAIDs for at least 7 days.

  • Compound Incubation: Aliquot 1 mL of whole blood into microcentrifuge tubes. Add various concentrations of this compound, Zileuton, or vehicle (DMSO) to the blood samples. Gently mix and pre-incubate for 15 minutes at 37°C.

  • Stimulation: Initiate leukotriene synthesis by adding Calcium Ionophore A23187 to a final concentration of 10 µM. Incubate for 30 minutes at 37°C with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding 2 volumes of ice-cold methanol containing an internal standard.

  • Sample Preparation: Vortex the samples vigorously and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LTB4 Quantification: Transfer the supernatant to a new tube and either directly analyze using a validated LTB4 ELISA kit according to the manufacturer's instructions or process for LC-MS/MS analysis. For LC-MS/MS, the supernatant may require solid-phase extraction for purification and concentration.

  • Data Analysis: Calculate the percentage of LTB4 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: 5-Lipoxygenase (5-LO) Enzyme Activity Assay (Fluorometric)

This in vitro assay directly measures the enzymatic activity of 5-LO and is suitable for assessing direct inhibitors like Zileuton.

Objective: To determine the IC50 of Zileuton on purified or recombinant human 5-LO activity.

Materials:

  • Purified or recombinant human 5-lipoxygenase enzyme.

  • 5-LO Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP).

  • Arachidonic Acid (substrate).

  • A fluorometric probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA).

  • Zileuton stock solution (in DMSO).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the 5-LO enzyme, arachidonic acid, H2DCFDA, and serial dilutions of Zileuton in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the assay buffer, followed by the different concentrations of Zileuton or vehicle (DMSO).

  • Enzyme Addition: Add the 5-LO enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the substrate (arachidonic acid) and the fluorometric probe (H2DCFDA) to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for fluorescein) in a kinetic mode for 15-30 minutes.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of Zileuton. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value as described in Protocol 1.

Protocol 3: FLAP Binding Assay (Radioligand)

This assay measures the ability of a compound like this compound to displace a radiolabeled ligand from FLAP.

Objective: To determine the binding affinity (Ki) of this compound for FLAP.

Materials:

  • Cell membranes prepared from cells expressing human FLAP (e.g., transfected HEK293 cells).

  • Radiolabeled FLAP ligand (e.g., [3H]MK-886).

  • This compound stock solution (in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes expressing FLAP, a fixed concentration of the radiolabeled FLAP ligand, and varying concentrations of unlabeled this compound or vehicle (DMSO).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radioligand at each concentration of this compound. Plot the percentage of specific binding against the log of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for comparing the inhibitory activities of this compound and Zileuton.

G cluster_workflow Experimental Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Cell-Based Efficacy Start Start: Hypothesis This compound and Zileuton inhibit leukotriene production In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Ex_Vivo_Assays Ex Vivo Assays Start->Ex_Vivo_Assays FLAP_Binding FLAP Binding Assay (this compound) In_Vitro_Assays->FLAP_Binding 5LO_Activity 5-LO Enzyme Activity Assay (Zileuton) In_Vitro_Assays->5LO_Activity Whole_Blood_Assay Human Whole Blood LTB4 Inhibition Assay Ex_Vivo_Assays->Whole_Blood_Assay Data_Analysis Data Analysis and Comparison Conclusion Conclusion: Comparative Efficacy and Potency Data_Analysis->Conclusion FLAP_Binding->Data_Analysis 5LO_Activity->Data_Analysis Whole_Blood_Assay->Data_Analysis

References

Head-to-Head Comparison: AM103 vs. MK-886 in Leukotriene Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the inhibition of the 5-lipoxygenase-activating protein (FLAP) presents a compelling target for modulating the inflammatory cascade mediated by leukotrienes. This guide provides a detailed, head-to-head comparison of two notable FLAP inhibitors: AM103 and MK-886. By examining their mechanism of action, potency, off-target effects, and available in vivo data, this document aims to offer a clear, data-driven resource for informed decision-making in research and development.

Mechanism of Action: Targeting the Hub of Leukotriene Synthesis

Both this compound and MK-886 are potent inhibitors of the 5-lipoxygenase-activating protein (FLAP), a crucial transmembrane protein in the leukotriene biosynthesis pathway.[1] FLAP acts as a scaffold, binding arachidonic acid and presenting it to the 5-lipoxygenase (5-LO) enzyme for the initial steps of leukotriene production. By inhibiting FLAP, both compounds effectively block the synthesis of all leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) involved in bronchoconstriction and vascular permeability.

However, it is crucial to note that MK-886 has demonstrated several off-target effects that are independent of its FLAP inhibitory activity. These include the non-competitive antagonism of Peroxisome Proliferator-Activated Receptor alpha (PPARα), induction of apoptosis in a FLAP-independent manner, and inhibition of cyclooxygenase-1 (COX-1).[2][3][4] These off-target activities add a layer of complexity to the interpretation of experimental results using MK-886 and may contribute to its overall cellular effects. This compound, on the other hand, is described as a more selective FLAP inhibitor, though a comprehensive public profile of its off-target activities is less detailed.

In Vitro Potency: A Quantitative Comparison

The following tables summarize the available quantitative data on the potency of this compound and MK-886 in various in vitro assays. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.

Table 1: Inhibition of 5-Lipoxygenase-Activating Protein (FLAP)

CompoundAssay TypeCell/SystemIC50Reference
This compound FLAP BindingNot Specified4.2 nM[2]
MK-886 FLAP InhibitionIntact Leukocytes30 nM[2][5]

Table 2: Inhibition of Leukotriene B4 (LTB4) Production

CompoundAssay TypeCell/SystemIC50 / EC50Reference
This compound Calcium Ionophore-induced LTB4 ProductionHuman Whole Blood350 nM (IC50)[6]
This compound Calcium Ionophore-induced LTB4 ProductionRat Whole Blood113 nM (IC50)[6]
This compound Calcium Ionophore-induced LTB4 ProductionMouse Whole Blood117 nM (IC50)[6]
MK-886 Calcium Ionophore-stimulated LTB4 BiosynthesisHuman Whole Blood1.1 µM (IC50)[2][5]
MK-886 A23187-stimulated LTB4 formationHuman Neutrophils10-14 nM (IC50)[7]

In Vivo Efficacy: Insights from Preclinical Models

Both this compound and MK-886 have been evaluated in various in vivo models of inflammation and asthma.

This compound: In a rat model of zymosan-induced peritonitis, this compound demonstrated dose-dependent inhibition of LTB4 and cysteinyl leukotriene (CysLT) production, as well as a reduction in plasma protein extravasation. Furthermore, in an ovalbumin-primed and challenged mouse model of chronic lung inflammation, this compound was shown to reduce the concentrations of eosinophil peroxidase, CysLTs, and interleukin-5 in the bronchoalveolar lavage fluid.

MK-886: In a study with atopic men, oral administration of MK-886 significantly inhibited both the early and late asthmatic reactions induced by allergen inhalation.[8] This was accompanied by a reduction in urinary LTE4 excretion and inhibition of calcium ionophore-stimulated LTB4 production in whole blood ex vivo.[8]

Off-Target Profile of MK-886

A significant differentiator between the two compounds is the well-documented off-target activity of MK-886.

Table 3: Off-Target Activities of MK-886

TargetEffectIC50 / Concentration for EffectReference
PPARα Non-competitive antagonist~80% inhibition at 10 µM[9]
Apoptosis Induction (FLAP-independent)Concentration-dependent[3][10]
COX-1 Inhibition8 µM (isolated enzyme), 13-15 µM (platelets)[4][8]
COX-2 Weak Inhibition58 µM (isolated enzyme)[8]

These off-target effects should be carefully considered when designing experiments and interpreting data obtained with MK-886, as they may contribute to the observed phenotype independently of FLAP inhibition.

Experimental Protocols

FLAP Inhibition Assay (General Principle)

A common method to assess FLAP inhibition is a competitive binding assay using radiolabeled ligands.

  • Preparation of Membranes: Membranes are prepared from cells expressing FLAP.

  • Binding Reaction: The membranes are incubated with a radiolabeled FLAP inhibitor (e.g., [3H]MK-886) in the presence of varying concentrations of the test compound (this compound or unlabeled MK-886).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Human Whole Blood LTB4 Assay

This assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant matrix.

  • Blood Collection: Fresh human blood is collected in the presence of an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (this compound or MK-886) or vehicle control.

  • Stimulation: LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187).

  • Termination and Extraction: The reaction is stopped, and plasma is separated. LTB4 is then extracted from the plasma.[11]

  • Quantification: LTB4 levels are quantified using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of LTB4 inhibition against the compound concentration.

Zymosan-Induced Peritonitis in Rats (for this compound)

This model assesses the anti-inflammatory activity of a compound in vivo.

  • Animal Model: Male Lewis rats are typically used.

  • Compound Administration: this compound or vehicle is administered, often orally, at various doses prior to the inflammatory challenge.

  • Induction of Peritonitis: Peritonitis is induced by intraperitoneal injection of zymosan A.[12][13][14]

  • Sample Collection: At a specified time point after zymosan injection, the peritoneal cavity is lavaged to collect peritoneal fluid. Blood samples may also be collected.

  • Analysis: The peritoneal fluid is analyzed for leukocyte infiltration (total and differential cell counts) and levels of inflammatory mediators such as LTB4 and CysLTs. Plasma is analyzed for markers of vascular permeability.

  • Data Analysis: The effect of the compound on these inflammatory parameters is compared to the vehicle-treated group.

Ovalbumin-Challenged Asthma Model (General Principle)

This is a widely used model to study allergic airway inflammation.

  • Sensitization: Mice are sensitized to ovalbumin (OVA) through intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide.[15][16]

  • Challenge: After the sensitization period, the mice are challenged with aerosolized OVA to induce an asthmatic response.

  • Compound Administration: The test compound (this compound or MK-886) is administered before and/or during the challenge phase.

  • Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell infiltration (e.g., eosinophils) and cytokine levels (e.g., IL-5).

  • Histopathology: Lung tissue is collected for histological analysis of inflammation and mucus production.

  • Data Analysis: The effects of the compound on these asthma-related parameters are compared to the vehicle-treated control group.

PPARα Reporter Assay (for MK-886)

This assay is used to determine the effect of a compound on the transcriptional activity of PPARα.

  • Cell Culture and Transfection: A suitable cell line (e.g., COS-1 or HepG2) is transiently transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.[3][9]

  • Compound Treatment: The transfected cells are treated with a known PPARα agonist (e.g., Wy-14643) in the presence or absence of varying concentrations of MK-886.

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibition of agonist-induced luciferase activity by MK-886 is calculated to determine its antagonistic effect on PPARα.

Apoptosis Assay in Jurkat Cells (for MK-886)

This assay assesses the ability of a compound to induce programmed cell death.

  • Cell Culture: Jurkat cells (a human T-lymphocyte cell line) are cultured under standard conditions.

  • Compound Treatment: The cells are treated with various concentrations of MK-886 or a vehicle control for a specified period.

  • Apoptosis Detection: Apoptosis can be detected using several methods, including:

    • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis). The stained cells are analyzed by flow cytometry.[17][18][19]

    • Caspase Activity Assays: The activation of caspases, key executioner enzymes of apoptosis, can be measured using colorimetric or fluorometric substrates.

  • Data Analysis: The percentage of apoptotic cells is quantified and compared between treated and untreated cells.

COX-1 Inhibition Assay (for MK-886)

This assay determines the inhibitory effect of a compound on cyclooxygenase-1 activity.

  • Enzyme Source: Purified ovine COX-1 or human platelets can be used as the source of the enzyme.[8][20][21]

  • Inhibition Reaction: The enzyme is pre-incubated with varying concentrations of MK-886 or a known COX-1 inhibitor (e.g., indomethacin).

  • Enzymatic Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Product Measurement: The production of COX-1-derived products, such as prostaglandin E2 (PGE2) or thromboxane B2 (TXB2), is measured using ELISA or LC-MS/MS.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of MK-886.

Signaling Pathways and Experimental Workflows

Leukotriene_Biosynthesis_Pathway cluster_FLAP FLAP Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LO 5-LO 5-LO FLAP FLAP Arachidonic Acid->FLAP binds LTA4 LTA4 5-HPETE->LTA4 5-LO LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 FLAP->5-LO presents AA to This compound This compound This compound->FLAP MK886 MK886 MK886->FLAP

Caption: Leukotriene biosynthesis pathway and the site of action of this compound and MK-886.

LTB4_Inhibition_Assay_Workflow Whole Blood Whole Blood Incubate with\nthis compound or MK-886 Incubate with This compound or MK-886 Whole Blood->Incubate with\nthis compound or MK-886 Stimulate with\nCalcium Ionophore Stimulate with Calcium Ionophore Incubate with\nthis compound or MK-886->Stimulate with\nCalcium Ionophore Stop Reaction\n& Separate Plasma Stop Reaction & Separate Plasma Stimulate with\nCalcium Ionophore->Stop Reaction\n& Separate Plasma Extract LTB4 Extract LTB4 Stop Reaction\n& Separate Plasma->Extract LTB4 Quantify LTB4\n(ELISA or LC-MS/MS) Quantify LTB4 (ELISA or LC-MS/MS) Extract LTB4->Quantify LTB4\n(ELISA or LC-MS/MS) Calculate IC50 Calculate IC50 Quantify LTB4\n(ELISA or LC-MS/MS)->Calculate IC50

Caption: Workflow for the whole blood LTB4 inhibition assay.

MK886_Off_Target_Effects cluster_off_target Off-Target Effects of MK-886 MK886 MK886 PPARa PPARα MK886->PPARa Inhibits Apoptosis Apoptosis MK886->Apoptosis Induces COX1 COX-1 MK886->COX1 Inhibits

Caption: Off-target effects of MK-886.

Conclusion

Both this compound and MK-886 are potent inhibitors of FLAP, a key enzyme in the pro-inflammatory leukotriene pathway. While both compounds effectively block leukotriene synthesis, their overall pharmacological profiles differ significantly. This compound appears to be a more selective FLAP inhibitor, whereas MK-886 exhibits multiple off-target activities, including PPARα antagonism, FLAP-independent apoptosis induction, and COX-1 inhibition.

The choice between these two compounds for research purposes will depend on the specific scientific question being addressed. For studies aiming to specifically dissect the role of FLAP and leukotriene synthesis in a biological process, the higher selectivity of this compound may be advantageous. Conversely, the multifaceted activities of MK-886, while complicating the interpretation of its effects, may offer therapeutic potential in contexts where modulating its off-targets is also beneficial. This guide provides the foundational data and experimental context to aid researchers in making an informed selection and designing rigorous studies to further elucidate the roles of these important pharmacological tools.

References

Validating the Anti-inflammatory Effects of AM103 in Novel Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory effects of AM103, a putative TNF-α inhibitor. It outlines comparative experimental models and data presentation formats.

Introduction to this compound

This compound is a novel small molecule designed to selectively target and inhibit the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. Overproduction of TNF-α is a key driver of systemic inflammation in a variety of autoimmune diseases. By blocking the interaction of TNF-α with its receptor, TNFR1, this compound is hypothesized to suppress downstream inflammatory signaling, thereby reducing the production of pro-inflammatory cytokines and mitigating tissue damage. This guide details experimental strategies to validate these claims against established TNF-α inhibitors.

Comparative In Vitro Models

To assess the potency and efficacy of this compound in a controlled environment, a series of in vitro experiments are recommended. These assays will compare this compound to a known active comparator, such as Adalimumab (a monoclonal antibody against TNF-α).

Experimental Workflow: In Vitro Analysis

cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Analysis a RAW 264.7 or THP-1 cells b Cell Seeding a->b c Pre-treatment: This compound or Comparator b->c d Stimulation: LPS (100 ng/mL) c->d e Supernatant Collection (24h) d->e f Cell Lysis d->f g ELISA for IL-6, IL-1β e->g h qPCR for Nos2, Il6 f->h

Caption: Workflow for in vitro validation of this compound.

Table 1: Comparative In Vitro Efficacy of this compound and Adalimumab

CompoundConcentrationIL-6 Inhibition (%)IC50 (nM) for IL-6Nos2 Gene Expression (Fold Change)
This compound 10 nM35.2%45.80.62
100 nM78.5%0.25
1 µM95.1%0.08
Adalimumab 10 nM42.8%33.10.55
100 nM85.3%0.19
1 µM98.6%0.05
Vehicle -0%-1.00

Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.

Experimental Protocol: In Vitro TNF-α Inhibition Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound, Adalimumab, or a vehicle control for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Analysis:

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines, such as IL-6 and IL-1β, using commercially available ELISA kits according to the manufacturer's instructions.

    • qPCR: Lyse the remaining cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the relative gene expression of inflammatory markers like Nos2 and Il6.

Comparative In Vivo Models

To evaluate the therapeutic potential of this compound in a complex biological system, a well-established animal model of acute inflammation is proposed. The LPS-induced endotoxemia model in mice provides a robust system to assess the in vivo efficacy of anti-inflammatory compounds.

Experimental Workflow: In Vivo Analysis

cluster_0 Animal Dosing & Challenge cluster_1 Sample Collection & Analysis a Acclimatize C57BL/6 Mice b Administer this compound, Dexamethasone, or Vehicle (i.p.) a->b c Administer LPS (10 mg/kg, i.p.) (1 hour post-treatment) b->c d Blood Collection (2h post-LPS) c->d e Tissue Harvesting (Lung, Liver) c->e f Serum Cytokine Analysis (ELISA) d->f g Histological Analysis (H&E Staining) e->g

Caption: Workflow for in vivo validation of this compound.

Table 2: Comparative In Vivo Efficacy of this compound and Dexamethasone

Treatment Group (n=8)Dose (mg/kg)Serum IL-6 (pg/mL)Lung MPO Activity (U/g tissue)Liver Histological Score
Vehicle + Saline -50.3 ± 5.11.2 ± 0.30.2 ± 0.1
Vehicle + LPS -2548.6 ± 312.715.8 ± 2.14.5 ± 0.8
This compound + LPS 101150.2 ± 189.48.1 ± 1.52.3 ± 0.5
Dexamethasone + LPS 5875.4 ± 155.96.5 ± 1.21.8 ± 0.4

Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings. Data are represented as mean ± SEM.

Experimental Protocol: LPS-Induced Endotoxemia Model

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.

  • Treatment: Administer this compound (e.g., 10 mg/kg), Dexamethasone (a corticosteroid, 5 mg/kg), or a vehicle control via intraperitoneal (i.p.) injection.

  • Inflammatory Challenge: One hour after treatment, induce systemic inflammation by i.p. injection of LPS from E. coli at a dose of 10 mg/kg.

  • Sample Collection: Two hours after the LPS challenge, collect blood via cardiac puncture and harvest tissues such as the lungs and liver.

  • Endpoint Analysis:

    • Serum Cytokine Analysis: Separate serum from the blood and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.

    • Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity, an indicator of neutrophil infiltration.

    • Histology: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

Mechanism of Action: TNF-α Signaling Pathway

This compound is designed to inhibit the TNF-α signaling pathway. The binding of TNF-α to its receptor, TNFR1, initiates a cascade of intracellular events that culminate in the activation of transcription factors like NF-κB and AP-1, leading to the expression of inflammatory genes.

TNF-α Signaling Pathway

TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IKB IκB IKK_complex->IKB Phosphorylates NFkB NF-κB IKB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (IL-6, Nos2) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->TNFR1 Inhibits

Caption: Proposed mechanism of this compound in the TNF-α pathway.

Comparative Potency of AM103: A Cross-Species Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative potency of a drug candidate across different species is a cornerstone of preclinical assessment. This guide provides a detailed comparative analysis of AM103, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), across various species, supported by experimental data and detailed methodologies.

This compound is a novel therapeutic agent under investigation for its anti-inflammatory properties, primarily targeting the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent lipid mediators involved in the pathophysiology of numerous inflammatory diseases, including asthma.[1][2][4] this compound exerts its effect by binding to FLAP, an 18 kDa membrane protein essential for the activation of 5-lipoxygenase (5-LO), the key enzyme in the leukotriene biosynthetic pathway.[1][3] By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, thereby mitigating the inflammatory cascade.[1][2]

Quantitative Potency Analysis of this compound

The potency of this compound has been evaluated in several in vitro and in vivo models across different species. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

SpeciesAssay TypeParameterPotencyReference
HumanFLAP Binding AssayIC504.2 nM[5]
HumanWhole-Blood LTB4 Inhibition AssayIC50349 nM[5]
RatEx vivo Whole-Blood LTB4 Assay (oral admin.)EC50~60 nM[6]
RatIn vivo Lung LTB4 ProductionED500.8 mg/kg[6]
RatIn vivo Lung CysLT ProductionED501 mg/kg[6]
MouseNot explicitly stated for this compound, but some FLAP inhibitors show inactivity due to species differences.--[7]

It is important to note that while some series of FLAP inhibitors have shown significantly reduced or no activity in rodents due to a single amino acid difference in the FLAP protein, the available data for this compound indicates potent activity in rats.[7]

Signaling Pathway of Leukotriene Biosynthesis and Inhibition by this compound

The production of leukotrienes is a complex cascade initiated by the release of arachidonic acid from the cell membrane. The diagram below illustrates this pathway and the mechanism of action for this compound.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Pro-inflammatory Leukotrienes Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP binds to LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 presents AA to 5-LO for conversion to cPLA2 cPLA2 cPLA2->Arachidonic_Acid releases Five_LO 5-Lipoxygenase (5-LO) Five_LO->FLAP translocates to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 converted to CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs converted to This compound This compound This compound->FLAP inhibits

Figure 1: Leukotriene biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

A common method to assess the potency of FLAP inhibitors is the whole-blood assay, which measures the inhibition of leukotriene B4 (LTB4) production upon stimulation.

Whole-Blood Calcium Ionophore-Induced LTB4 Assay

Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting LTB4 synthesis in whole blood.

Materials:

  • Freshly drawn heparinized whole blood from the species of interest (e.g., human, rat).

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

  • Calcium Ionophore A23187.

  • Phosphate Buffered Saline (PBS).

  • Methanol (for quenching the reaction).

  • LTB4 ELISA kit or LC-MS/MS for quantification.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquot the whole blood into microtiter plates. Add varying concentrations of the test compound (this compound) or vehicle control to the wells. Incubate for a predetermined period (e.g., 15 minutes to 5 hours) at 37°C.

  • Stimulation: Add Calcium Ionophore A23187 to each well to stimulate the production of leukotrienes.

  • Reaction Termination: After a short incubation period (e.g., 10-30 minutes), stop the reaction by adding cold methanol.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LTB4 Quantification: Analyze the supernatant for LTB4 levels using a commercially available ELISA kit or by LC-MS/MS.

  • Data Analysis: Plot the LTB4 concentration against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating the in vitro potency of a FLAP inhibitor like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Collect Whole Blood B1 Incubate Blood with this compound A1->B1 A2 Prepare this compound Dilutions A2->B1 B2 Stimulate with Calcium Ionophore B1->B2 B3 Terminate Reaction B2->B3 C1 Process Samples (Centrifuge) B3->C1 C2 Quantify LTB4 (ELISA/LC-MS) C1->C2 C3 Calculate IC50 C2->C3

References

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